molecular formula C10H7ClN2 B1590693 2-(5-chloro-1H-indol-3-yl)acetonitrile CAS No. 81630-83-3

2-(5-chloro-1H-indol-3-yl)acetonitrile

Cat. No.: B1590693
CAS No.: 81630-83-3
M. Wt: 190.63 g/mol
InChI Key: UHFZUNGNGGEESB-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7ClN2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFZUNGNGGEESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489130
Record name (5-Chloro-1H-indol-3-yl)acetonitrile
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Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81630-83-3
Record name (5-Chloro-1H-indol-3-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-1H-indol-3-yl)acetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a halogenated indole derivative. As a member of the indole-3-acetonitrile family, this compound holds potential as a building block in the synthesis of various biologically active molecules. Understanding its precise structural and electronic properties is paramount for its effective utilization in medicinal chemistry and materials science. This document delineates its structural features, supported by data from analogous compounds and established spectroscopic principles, and provides detailed methodologies for its synthesis and characterization.

Molecular Structure and Conformation

This compound possesses a core indole bicyclic system, which is substituted at the 3-position with an acetonitrile group and at the 5-position of the benzene ring with a chlorine atom. The fundamental structural details are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂[PubChem](

2-(5-chloro-1H-indol-3-yl)acetonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-chloro-1H-indol-3-yl)acetonitrile for Advanced Research Applications

Introduction

This compound is a heterocyclic building block belonging to the indole family of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the molecular properties, synthesis, analytical validation, and applications of this specific chlorinated indole derivative.

The presence of a chlorine atom at the 5-position and a reactive acetonitrile side chain at the 3-position makes this compound a versatile intermediate for chemical diversification.[1][2] These functional groups provide strategic points for modification, enabling the construction of complex molecular frameworks for investigation as potential therapeutic agents. This document details the fundamental physicochemical properties, including its molecular weight, and provides validated, step-by-step protocols for its synthesis and analytical characterization, grounding all claims in authoritative references.

Physicochemical Properties and Characterization

A precise understanding of a compound's physicochemical properties is foundational for its application in research and development. This section outlines the core molecular data for this compound.

Core Molecular Data

The fundamental quantitative descriptors for this compound are summarized below. The molecular weight of 190.63 g/mol is a critical parameter for all stoichiometric calculations in synthetic and analytical procedures.[3]

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClN₂[3][4]
Molecular Weight 190.63 g/mol [3]
Monoisotopic Mass 190.02977 Da[4]
CAS Number 81630-83-3[3][5]
Physical Form Solid, Powder[2]
IUPAC Name This compound[3]
Structural and Spectroscopic Data

The structural identity of the compound is unequivocally confirmed through various analytical techniques.

Figure 1: Chemical Structure of this compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons on the indole ring, the methylene (-CH₂) protons of the acetonitrile side chain, and the N-H proton of the indole. ¹³C NMR will show distinct peaks for the ten carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show a protonated molecular ion [M+H]⁺ at m/z 191.037.[4] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the M peak) is a key diagnostic feature.

  • X-ray Crystallography : The crystalline structure of related analogs like 2-(4-chloro-1H-indol-3-yl)acetonitrile has been characterized, revealing planar molecules linked via N–H⋯N hydrogen bonds.[6] A similar arrangement would be expected for the 5-chloro isomer.

Synthesis and Purification

The efficient synthesis of this compound is crucial for its availability as a research chemical. While multiple routes exist for indole-3-acetonitriles, a common and reliable strategy involves the conversion of the corresponding indole-3-carboxaldehyde.[7][8]

Synthetic Strategy Overview

The synthesis can be efficiently achieved in a two-step process starting from commercially available 5-chloroindole. The strategy involves:

  • Formylation : Introduction of a carboxaldehyde group at the C3 position of the indole ring via a Vilsmeier-Haack reaction.[7]

  • Cyanation : One-pot conversion of the intermediate aldehyde to the target acetonitrile using a reducing agent and a cyanide source.[8]

G Start 5-Chloroindole (Starting Material) Step1 Step 1: Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 5-Chloro-1H-indole-3-carboxaldehyde (Intermediate) Step1->Intermediate Step2 Step 2: Reductive Cyanation (NaBH₄, NaCN) Intermediate->Step2 Purification Workup & Purification (Extraction, Chromatography) Step2->Purification Product This compound (Final Product) Purification->Product

Figure 2: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of analogous indole-3-acetonitriles.[7][8]

Safety Precaution : This procedure involves highly toxic and corrosive reagents, including phosphorus oxychloride and sodium cyanide. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Acidic conditions must be strictly avoided after the addition of sodium cyanide to prevent the formation of highly toxic hydrogen cyanide gas.[7]

Step 1: Synthesis of 5-Chloro-1H-indole-3-carboxaldehyde

  • In a round-bottom flask, dissolve 5-chloroindole in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until TLC analysis indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic, causing the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum to yield the crude intermediate, 5-chloro-1H-indole-3-carboxaldehyde.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-chloro-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO). The use of formamide helps to suppress the formation of undesired by-products.[8]

  • Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature for 10-15 minutes.

  • Carefully add sodium borohydride (NaBH₄) in small portions. The reaction may be exothermic.

  • After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

Purification Protocol
  • Upon reaction completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine to remove residual reagents.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

Analytical Validation and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[11]

Purity Assessment Workflow

The analytical process ensures that the final compound meets the required specifications for purity and identity.

G Sample Synthesized Product Prep Sample Preparation (100 µg/mL in ACN/H₂O) Sample->Prep HPLC HPLC Separation (C18 Reverse Phase) Prep->HPLC MS MS Detection (ESI+, Scan Mode) HPLC->MS Analysis Data Analysis (Purity Calculation, Identity Confirmation) MS->Analysis Report Certificate of Analysis Analysis->Report

Figure 3: Workflow for the analytical validation of this compound.
Protocol: Purity Determination by HPLC-MS

This protocol provides a representative method for assessing the purity of the final product.[11]

  • Sample Preparation :

    • Accurately weigh 1.0 mg of the sample.

    • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is effective for retaining and separating nonpolar to moderately polar compounds like indole derivatives.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile. Formic acid is used to acidify the mobile phase, which improves peak shape and ionization efficiency for mass spectrometry.

    • Gradient Elution : A gradient from low to high organic content (Mobile Phase B) is used to effectively elute the target compound while separating it from more polar and less polar impurities.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+). This mode is highly effective for protonating nitrogen-containing heterocyclic compounds.

    • Scan Range : m/z 100-500. This range is sufficient to detect the molecular ion of the target compound and most potential impurities or by-products.

    • Data Analysis : Purity is determined by the percent peak area method. The identity is confirmed by matching the measured m/z of the main peak with the expected [M+H]⁺ value (191.04).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate for synthesizing more complex molecules.[12] Its utility stems from the reactivity of the indole ring and the acetonitrile side chain.

  • Scaffold for Bioactive Molecules : The indole nucleus is a cornerstone in drug discovery, and this compound provides a pre-functionalized scaffold.[1]

  • Synthesis of Tryptamine Analogs : The nitrile group can be reduced to a primary amine, forming the ethylamine side chain characteristic of tryptamines, a class of compounds with significant neurological activity.

  • Precursor for Kinase Inhibitors : Many kinase inhibitors incorporate a substituted indole core. The chloro and nitrile functionalities can be used as synthetic handles to build out more complex structures designed to fit into the ATP-binding pocket of protein kinases.

  • Fragment-Based Drug Discovery : As a functionalized heterocyclic fragment, this molecule can be used in screening campaigns to identify initial hits that bind to biological targets. These hits can then be elaborated into more potent leads.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

  • Hazards : Based on data for related compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[2][13] It may cause skin, eye, and respiratory irritation.[2][10]

  • Personal Protective Equipment (PPE) : Always handle this chemical with appropriate PPE, including chemical safety goggles, a laboratory coat, and impervious gloves.[9][14]

  • Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid dust formation.[9] Keep the compound away from strong oxidizing agents, acids, and bases.[9]

  • Storage : Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[13]

References

A Technical Guide to the Spectral Analysis of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. In the absence of publicly available, comprehensive experimental spectra for this specific molecule, this guide leverages predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, coupled with detailed, field-proven experimental protocols for acquiring and interpreting high-quality spectral data. This document is designed to serve as a practical resource for researchers, enabling them to identify, characterize, and assess the purity of this compound in a laboratory setting.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring allows for the fine-tuning of biological activity. This compound is a valuable building block, offering multiple reaction sites for the elaboration into more complex molecules. The presence of the chloro-substituent at the 5-position and the acetonitrile moiety at the 3-position significantly influences the electronic properties and reactivity of the indole ring system, making it a versatile precursor for a range of therapeutic agents.

Accurate and unambiguous structural confirmation and purity assessment are critical in the drug development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide provides a detailed examination of the expected spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular structure can be assembled.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The predictions presented in Table 1 are based on the analysis of related indole derivatives and established substituent effects.[1]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.2br s-
H2~7.5d~2.5
H4~7.7d~1.8
H6~7.1dd~8.6, 1.8
H7~7.4d~8.6
-CH₂-~4.0s-

Causality behind Predictions:

  • N-H Proton (H1): The indole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift, often above 11 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.

  • Indole Ring Protons (H2, H4, H6, H7): The electron-withdrawing nature of the chloro-substituent and the nitrile group influences the chemical shifts of the aromatic protons. H4 is expected to be the most deshielded of the benzene ring protons due to its proximity to the electron-withdrawing chloro group. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with adjacent protons.

  • Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the nitrile and the indole ring are expected to appear as a singlet, shifted downfield due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the nitrile group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~125.0
C3~108.0
C3a~128.5
C4~122.0
C5~125.5
C6~120.0
C7~113.0
C7a~135.0
-CH₂-~15.0
-CN~118.0

Causality behind Predictions:

  • Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the electronegativity of the attached atoms and resonance effects. The carbon bearing the chloro-substituent (C5) will be shifted downfield. C3, being attached to the acetonitrile group, will have its chemical shift influenced by this substituent.

  • Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a significantly upfield chemical shift.

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically resonates in the 115-120 ppm range.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument acquire_H Acquire ¹H NMR instrument->acquire_H acquire_C Acquire ¹³C NMR instrument->acquire_C process Fourier Transform, Phasing, Baseline Correction acquire_H->process acquire_C->process calibrate Calibrate to TMS process->calibrate analyze Assign Peaks & Interpret Spectra calibrate->analyze

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Spectral Data

The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C≡N, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3400N-H stretch (indole)Medium
~3100-3000Aromatic C-H stretchMedium
~2950-2850Aliphatic C-H stretchWeak
~2250C≡N stretch (nitrile)Medium, Sharp
~1600-1450Aromatic C=C stretchMedium-Strong
~1100-1000C-Cl stretchStrong

Causality behind Predictions:

  • N-H Stretch: The N-H bond of the indole ring gives rise to a characteristic absorption in the 3400 cm⁻¹ region.

  • C≡N Stretch: The nitrile group has a very distinctive and sharp absorption band around 2250 cm⁻¹. Its presence is a key diagnostic feature.

  • C-Cl Stretch: The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₁₀H₇ClN₂), the expected molecular weight is approximately 190.63 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonNotes
190[M]⁺Molecular ion with ³⁵Cl
192[M+2]⁺Molecular ion with ³⁷Cl (approx. 1/3 intensity of M⁺)
155[M - Cl]⁺Loss of a chlorine atom
150[M - CH₂CN]⁺Loss of the acetonitrile side chain

Causality behind Predictions:

  • Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 190 and 192, reflecting the natural isotopic distribution of chlorine.

  • Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation. Common fragmentation pathways for indoles include the loss of substituents from the ring. The loss of the chloro-substituent and the entire acetonitrile side chain are plausible fragmentation pathways.

Experimental Protocol for MS Data Acquisition

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation sample_prep Prepare Sample Solution inject Inject into GC or Direct Probe sample_prep->inject ionize Ionization (e.g., EI) inject->ionize separate Mass Separation (m/z) ionize->separate detect Ion Detection separate->detect identify_M Identify Molecular Ion Peak detect->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols, offer a robust framework for the identification and characterization of this important synthetic intermediate. While the spectral data provided herein are based on sound chemical principles and comparisons with analogous structures, it is imperative for researchers to acquire experimental data on their own samples for definitive structural confirmation and purity assessment. The methodologies and interpretative guidance within this document serve as a valuable resource to that end, promoting scientific integrity and reproducibility in the fields of chemical research and drug development.

References

Biological activity of 2-(5-chloro-1H-indol-3-yl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(5-chloro-1H-indol-3-yl)acetonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus stands as one of medicinal chemistry's most "privileged structures," a foundational component in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique ability to mimic peptide structures and engage in reversible binding with diverse enzymes provides a fertile ground for drug discovery.[4] Within this broad chemical family, the 2-(indol-3-yl)acetonitrile framework serves as a critical building block for complex tryptamines and other natural products, as well as a therapeutic agent in its own right.[5][6][7]

This guide focuses specifically on the derivatives of this compound. While extensive public data on this particular chlorinated analogue remains limited, its structural similarity to other biologically potent indoles suggests significant, yet largely unexplored, therapeutic potential.[1] The presence of a chlorine atom at the 5-position is known to modulate electronic properties and can enhance binding interactions with biological targets, making this a compelling area for investigation.

This document provides a comprehensive overview of the synthesis, established and potential biological activities, and underlying mechanisms of action for this class of compounds. We will delve into detailed experimental protocols and propose future research trajectories, offering a technical resource for researchers, scientists, and drug development professionals poised to explore this promising chemical space.

Part 1: Synthesis and Chemical Strategy

The strategic synthesis of this compound derivatives is pivotal for generating compound libraries for biological screening. A common and efficient pathway begins with the commercially available 5-chloroindole, proceeding through a formylation step followed by conversion to the target nitrile.

General Synthetic Workflow

The predominant synthetic route involves two key transformations:

  • Vilsmeier-Haack Formylation: This reaction introduces a carboxaldehyde group at the electron-rich C3 position of the indole ring.

  • Aldehyde-to-Nitrile Conversion: The resulting indole-3-carboxaldehyde is then converted to the corresponding acetonitrile, often in a one-pot reaction, which is both time and resource-efficient.[6][7]

The causality behind this approach lies in the reactivity of the indole ring. The Vilsmeier-Haack reaction is a reliable method for electrophilic substitution at the C3 position, providing the necessary aldehyde intermediate. The subsequent one-pot reduction and cyanation offer a high-yield pathway to the desired acetonitrile scaffold.[7]

G cluster_0 Synthetic Workflow Start 5-Chloroindole (Starting Material) Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Formylation Intermediate 5-Chloro-1H-indole-3-carboxaldehyde Step1->Intermediate Step2 One-Pot Cyanation (NaBH₄, NaCN) Intermediate->Step2 Conversion End This compound Step2->End

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs

This protocol, adapted from established methods for analogous indole derivatives, serves as a robust template.[7][8]

Safety Precautions:

  • Critical: This procedure involves sodium cyanide, which is highly toxic. Work must be conducted in a certified fume hood. An appropriate cyanide antidote kit must be readily available. Acidic conditions must be strictly avoided after the addition of NaCN to prevent the generation of lethal hydrogen cyanide (HCN) gas.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formylation of 5-chloroindole

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form.

  • After 30 minutes, add a solution of 5-chloroindole (1.0 equivalent) in DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of an aqueous sodium hydroxide (NaOH) solution (e.g., 30%) until the pH is basic, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 5-chloro-1H-indole-3-carboxaldehyde.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Step 2: One-Pot Conversion to this compound [7]

  • Dissolve the purified 5-chloro-1H-indole-3-carboxaldehyde (1.0 equivalent) in a suitable solvent mixture, such as methanol and formamide (1:1 v/v).[6]

  • Add sodium cyanide (NaCN) (approx. 10 equivalents) to the solution. (EXTREME CAUTION)

  • Stir the mixture at room temperature for 15 minutes.

  • Carefully add sodium borohydride (NaBH₄) (approx. 1.3 equivalents) in small portions. The reaction may be exothermic.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the final compound.

Part 2: Biological Activities and Therapeutic Potential

While direct biological data for this compound is not extensively documented, a robust profile can be inferred from structurally related compounds. The indole-3-acetonitrile core and halogenated indole scaffolds are well-established pharmacophores in anticancer, antiviral, and antimicrobial research.

Anticancer Activity

Indole derivatives are a cornerstone of modern oncology research. Their mechanisms are diverse, often involving the modulation of critical cell signaling pathways that are dysregulated in cancer.

Mechanism of Action:

  • Kinase Inhibition: Many indole derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). A series of 5-chloro-indole-2-carboxamides, for example, demonstrated potent inhibitory activity against both wild-type and mutant EGFR.[9]

  • G-Quadruplex Stabilization: Analogs such as 2-(5-nitro-1H-indol-3-yl)acetonitrile have been shown to bind and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc, thereby downregulating their transcription.[2]

  • PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Indole derivatives have been shown to inhibit key components of this pathway, leading to the suppression of cancer cell proliferation.[10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Indole Derivatives Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential inhibition points by indole analogs.

Quantitative Data Summary: Anticancer Activity of Related Indole Derivatives

Compound ClassCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
Pyrrolidine-substituted 5-nitroindolesHCT-116 (Colon)IC₅₀: 0.68 µM[2]
Pyrrolidine-substituted 5-nitroindolesHeLa (Cervical)IC₅₀: 0.79 µM[2]
Indole-acrylonitrile (5c)HL-60(TB) (Leukemia)GI₅₀: 0.0244 µM[11]
Indole-acrylonitrile (5c)OVCAR-3 (Ovarian)GI₅₀: 0.0866 µM[11]
5-chloro-indole-carboxamide (5d)A-549 (Lung)GI₅₀: 0.031 µM[9]
5-chloro-indole-carboxamide (5f)MCF-7 (Breast)GI₅₀: 0.029 µM[9]
Antiviral Activity

The parent compound, 3-indoleacetonitrile (IAN), has demonstrated remarkable broad-spectrum antiviral properties, providing a strong rationale for investigating its chlorinated derivatives.[12]

Mechanism of Action: The primary antiviral mechanism of IAN is host-centric, making it less susceptible to viral resistance. It functions by:

  • Promoting the Interferon Signaling Pathway: IAN induces an increase in mitochondrial antiviral-signaling (MAVS) protein levels.[12]

  • Activating IRF3 and NF-κB: This leads to the translocation of these transcription factors to the nucleus, promoting the expression of Type I interferons (IFNs).[12]

  • Inhibiting Autophagic Flux: IAN may inhibit the interaction between MAVS and the selective autophagy receptor SQSTM1, preventing MAVS degradation and thus amplifying the interferon response.[12]

This activity has been confirmed in vitro and in vivo against SARS-CoV-2, as well as other viruses like Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV).[12]

G IAN Indole-3-acetonitrile (IAN) MAVS MAVS Protein IAN->MAVS Increases levels IRF3_p65 IRF3 / p65 (NF-κB) MAVS->IRF3_p65 Activates Phosphorylation Nucleus Nucleus IRF3_p65->Nucleus Translocation IFN Type I Interferon Production Nucleus->IFN Upregulates Antiviral Antiviral State IFN->Antiviral G cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate (24h, 37°C) Allow adherence A->B C 3. Treat Cells with serial dilutions of 2-(5-chloro...) derivative B->C D 4. Incubate (48-72h, 37°C) C->D E 5. Add MTT Solution (e.g., 5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) Formazan crystals form E->F G 7. Solubilize Crystals (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (~570 nm) on plate reader G->H

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system offers a powerful strategy for the discovery of novel drugs with diverse biological activities. This technical guide focuses on 2-(5-chloro-1H-indol-3-yl)acetonitrile, a molecule of significant interest at the intersection of two well-established pharmacophores: the 5-chloro-indole moiety and the indole-3-acetonitrile framework. While the definitive mechanism of action for this specific compound is an area of active investigation, this document synthesizes the current understanding of its close structural analogs to propose a likely mechanistic landscape and to provide a comprehensive roadmap for its systematic evaluation. We will delve into the potential anticancer activities, exploring key signaling pathways and molecular targets, and provide detailed experimental protocols for researchers to validate these hypotheses.

Introduction: The Indole Scaffold as a Foundation for Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle found in a vast array of natural products and synthetic molecules with profound physiological effects.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide range of diseases.[2][3] The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties.

The subject of this guide, this compound, combines two key structural features known to confer significant biological activity:

  • The 5-chloro-indole core: Halogenation, particularly chlorination at the 5-position of the indole ring, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates.[2]

  • The Indole-3-acetonitrile moiety: This structural element is a well-known plant auxin and a precursor to various bioactive molecules.[4] In medicinal chemistry, derivatives of indole-3-acetonitrile have shown promise as anticancer and antimicrobial agents.[5]

This guide will explore the probable mechanisms of action of this compound by examining the established activities of these two key components.

Proposed Mechanism of Action: A Synthesis of Known Activities

Based on the extensive research conducted on its structural analogs, we propose that this compound likely exerts its biological effects, particularly its potential anticancer activity, through a multi-targeted approach. The primary hypothesized mechanisms are:

  • Inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR.

  • Stabilization of G-quadruplex DNA structures.

Inhibition of the EGFR Signaling Pathway

Numerous 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[2][6] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor growth and induction of apoptosis.[2]

Given the presence of the 5-chloro-indole scaffold, it is highly probable that this compound can also function as an EGFR inhibitor. The chloro-substituent can enhance binding affinity within the hydrophobic pocket of the kinase domain.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Downstream_Signaling Downstream_Signaling EGFR->Downstream_Signaling Activates Proliferation_Survival Proliferation_Survival Apoptosis Apoptosis Molecule This compound Molecule->EGFR Inhibits Downstream_Signaling->Proliferation_Survival Promotes

Caption: Proposed inhibition of the EGFR signaling pathway.

Stabilization of c-Myc G-Quadruplex DNA

A compelling line of evidence for a secondary mechanism comes from studies on 2-(5-nitro-1H-indol-3-yl)acetonitrile, a close analog of our compound of interest. Derivatives of this nitro-indole have demonstrated significant anticancer activity by binding to and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene.[7] The c-Myc promoter contains a G-quadruplex-forming sequence that is crucial for regulating its transcription.[7] Small molecules that stabilize this structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[7]

The planar indole ring of this compound is well-suited for π-π stacking interactions with the G-quartets of the G-quadruplex structure, suggesting a similar mode of action.

G_Quadruplex_Stabilization cMyc_Promoter c-Myc Promoter Region G_Quadruplex G-Quadruplex Formation cMyc_Promoter->G_Quadruplex Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding Stabilization Stabilization G_Quadruplex->Stabilization cMyc_Expression c-Myc Expression Transcription_Factors->cMyc_Expression Initiates Molecule This compound Molecule->G_Quadruplex Binds to Stabilization->Transcription_Factors Prevents Unwinding experimental_workflow_egfr Start Start MTT_Assay MTT Assay on Cancer Cell Lines (e.g., A549, MCF-7, Panc-1) Start->MTT_Assay Determine_GI50 Determine GI50 Values MTT_Assay->Determine_GI50 Western_Blot Western Blot Analysis for Phospho-EGFR and Total EGFR Determine_GI50->Western_Blot Kinase_Assay In Vitro EGFR Kinase Assay Western_Blot->Kinase_Assay Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assays (Caspase-3 Activation, Annexin V) Determine_IC50->Apoptosis_Assay Analyze_Results Analyze and Conclude Apoptosis_Assay->Analyze_Results

References

Unlocking the Therapeutic Potential of 2-(5-chloro-1H-indol-3-yl)acetonitrile: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2][3][4] This guide focuses on the specific derivative, 2-(5-chloro-1H-indol-3-yl)acetonitrile, a compound that combines two key pharmacophoric elements: the 5-chloroindole core and a C3-linked acetonitrile sidechain. While direct biological data for this exact molecule is not yet prevalent in public literature, a robust, hypothesis-driven approach based on structure-activity relationships (SAR) of its close analogs allows for the confident prediction of its most promising therapeutic targets. This document provides a comprehensive technical framework for investigating two high-probability target classes: oncogenic protein kinases and neuromodulatory ligand-gated ion channels. We present the scientific rationale, detailed experimental validation protocols, and data interpretation frameworks necessary to systematically evaluate the therapeutic potential of this compound.

Introduction: The Scientific Rationale

The indole scaffold's unique physicochemical properties enable it to mimic protein structures and bind reversibly to a wide array of enzymes and receptors.[2] Its derivatives have been successfully developed into drugs targeting everything from inflammation (Indomethacin) to cancer and viral infections.[2][5] The subject of this guide, this compound, possesses two critical structural motifs that inform our investigation:

  • The 5-Chloroindole Core: Halogenation at the 5-position of the indole ring is a well-established strategy in drug design. Specifically, 5-chloro-indole derivatives have recently been developed as potent inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR/BRAF pathways.[6][7] Furthermore, 5-chloroindole itself has been identified as a potent positive allosteric modulator (PAM) of the serotonin 5-HT₃ receptor, a crucial target in neuropharmacology.[8]

  • The Indole-3-acetonitrile Moiety: The parent structure, indole-3-acetonitrile, and its derivatives are also biologically active. Analogs featuring this sidechain have demonstrated significant anticancer activity, suggesting this functional group is highly compatible with oncologic targets.[9][10][11]

This structural precedent forms the logical foundation for our inquiry. We hypothesize that this compound is a dual-potential candidate for drug development, with primary therapeutic avenues in oncology and neuroscience. The following sections provide the detailed methodologies to test these hypotheses.

Potential Target Class I: Oncogenic Protein Kinases

Rationale for Investigation: The demonstrated efficacy of 5-chloro-indole derivatives as inhibitors of mutant EGFR and BRAF kinases makes this target class a primary focus.[6][7] These kinases are critical nodes in the MAPK/ERK signaling pathway, which, when constitutively activated by mutations, drives proliferation in a variety of cancers. We propose this compound as a candidate inhibitor of these pathways.

Primary Hypothesized Targets:

  • Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M mutant.

  • B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF), particularly the V600E mutant.

Mechanistic Pathway Overview

The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the positions of EGFR and BRAF and the intended point of inhibition by the candidate compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Compound This compound Compound->EGFR Inhibition? Compound->BRAF Inhibition? GrowthFactor Growth Factor GrowthFactor->EGFR

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Validation Workflow

This workflow is designed as a self-validating system, moving from direct biochemical interaction to cellular effects and finally to mechanistic confirmation.

Kinase_Workflow A Step 1: In Vitro Kinase Assay (Biochemical) B Step 2: Cell Proliferation Assay (Cell-Based) A->B If IC50 is potent D Data Analysis: Determine IC50 A->D C Step 3: Phospho-Protein Analysis (Mechanistic) B->C If GI50 is potent E Data Analysis: Determine GI50 B->E F Data Analysis: Confirm Target Engagement C->F

Caption: Experimental workflow for kinase target validation.

This initial step determines if the compound directly inhibits the kinase enzyme in a cell-free environment.

  • Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human EGFRT790M and BRAFV600E kinases.

  • Materials:

    • Recombinant human EGFRT790M and BRAFV600E enzymes.

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • This compound, dissolved in DMSO.

    • Positive controls: Erlotinib (for EGFR), Vemurafenib (for BRAF).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (or similar luminescence-based system to detect kinase activity).

    • 384-well white assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in DMSO, then dilute into the assay buffer. A typical starting range is 100 µM to 1 nM.

    • To each well of a 384-well plate, add 5 µL of the compound dilution (or DMSO for 'no inhibition' control).

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution. Final ATP concentration should be at the Michaelis constant (Km) for each enzyme.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay confirms that the compound's biochemical activity translates to an anti-proliferative effect in relevant cancer cells.

  • Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) in cancer cell lines.

  • Cell Lines:

    • NCI-H1975: Human lung adenocarcinoma, harbors EGFR T790M mutation.

    • A375: Human malignant melanoma, harbors BRAF V600E mutation.

    • A549: Human lung carcinoma, wild-type for EGFR/BRAF (as a negative control for pathway dependency).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[9]

    • Treat cells with a serial dilution of the compound (similar range as the kinase assay). Include a DMSO-only vehicle control.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add a viability reagent such as CellTiter 96® AQueous One Solution Reagent (MTS) and incubate for 1-4 hours.

    • Measure absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot and determine the GI₅₀ value as described for the IC₅₀.

Expected Data & Interpretation

The following table summarizes hypothetical, yet ideal, results that would strongly support the kinase inhibition hypothesis.

CompoundTarget EnzymeIC₅₀ (nM)Cell LineGI₅₀ (nM)
Test Compound EGFRT790M85NCI-H1975120
Test Compound BRAFV600E70A37595
Test Compound BRAFWT>10,000A549>10,000
Erlotinib EGFRT790M80NCI-H1975110
Vemurafenib BRAFV600E45A37560

Interpretation: A strong correlation between biochemical IC₅₀ and cellular GI₅₀ values in the mutant-dependent cell lines, coupled with low activity in the wild-type line, would be compelling evidence of on-target activity.

Potential Target Class II: Ligand-Gated Ion Channels

Rationale for Investigation: The discovery that 5-chloroindole is a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor provides a direct and compelling rationale to investigate this target.[8] 5-HT₃ receptors are involved in chemotherapy-induced nausea, anxiety, and irritable bowel syndrome. Modulators of this receptor have significant therapeutic value.

Primary Hypothesized Target:

  • 5-Hydroxytryptamine (Serotonin) Receptor 3A (5-HT₃A).

Mechanistic Overview

A PAM binds to a site on the receptor distinct from the agonist binding site. This binding event induces a conformational change that increases the receptor's sensitivity to the natural agonist (serotonin), leading to an enhanced physiological response (ion influx).

Caption: Allosteric modulation of the 5-HT3 receptor.

Experimental Validation Workflow

The gold-standard technique for characterizing ion channel modulators is electrophysiology, which provides a direct measure of receptor function.

  • Objective: To determine if the compound modulates 5-HT₃A receptor activity in response to its agonist, serotonin.

  • System: Xenopus laevis oocytes injected with cRNA encoding the human 5-HT₃A receptor subunit.

  • Materials:

    • Prepared 5-HT₃A-expressing oocytes.

    • TEVC setup (amplifier, perfusion system, electrodes).

    • Recording solution (ND96 buffer).

    • Serotonin stock solution.

    • Test compound stock solution in DMSO.

  • Procedure:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -70 mV.

    • Establish a baseline response by perfusing the oocyte with a sub-maximal concentration of serotonin (e.g., the EC₂₀ concentration) and measuring the resulting inward current.

    • Wash the oocyte with ND96 buffer until the current returns to baseline.

    • Pre-incubate the oocyte with the test compound (e.g., 10 µM) for 1-2 minutes.

    • Co-apply the same EC₂₀ concentration of serotonin along with the test compound.

    • Measure the peak inward current.

  • Data Analysis:

    • Potentiation: An increase in the current amplitude during co-application compared to serotonin alone indicates positive allosteric modulation.

    • Dose-Response: Perform a full dose-response curve by co-applying a fixed EC₂₀ of serotonin with varying concentrations of the test compound to calculate the EC₅₀ for potentiation.

    • Direct Activity: Apply the compound alone to test if it is a direct agonist. No current response indicates it is not.

Expected Data & Interpretation

A successful outcome would show that the compound has little to no effect on its own but significantly increases the current elicited by a low concentration of serotonin.

ConditionSerotonin (1 µM)Test Compound (10 µM)Observed Current (nA)% Potentiation
Control +--150N/A
Test ++-900500%
Agonist Check -+< -5No Agonist Activity

Interpretation: A result like the one shown in the table would classify this compound as a potent positive allosteric modulator of the 5-HT₃ receptor, warranting further investigation for applications in disorders where receptor sensitization is beneficial.

Summary and Future Directions

This guide outlines a targeted, efficient strategy for elucidating the primary therapeutic potential of this compound. By leveraging robust SAR data from its structural analogs, we have identified oncogenic kinases (EGFR/BRAF) and the 5-HT₃ ion channel as high-probability targets. The detailed, step-wise protocols provide a clear path from initial biochemical screening to mechanistic validation in cellular models.

Positive results from these investigations should be followed by:

  • Selectivity Profiling: Screening against a broad panel of kinases and receptors to determine target selectivity and identify potential off-target effects.

  • Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties (ADME).

  • In Vivo Efficacy Studies: Progressing optimized leads into relevant animal models of cancer or neurological disorders to establish in vivo proof-of-concept.

The indole scaffold continues to be a remarkably fruitful starting point for drug discovery.[1][4] A systematic and hypothesis-driven investigation, as detailed here, is the most effective way to unlock the full therapeutic value of novel derivatives like this compound.

References

In-vitro studies of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Vitro Evaluation of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its derivatives, indole-3-acetonitrile has emerged as a molecule of significant interest, with studies revealing its potent antiviral and anti-inflammatory properties.[3][4][5] This guide focuses on a specific analog, this compound, a compound distinguished by the introduction of a chlorine atom at the 5-position of the indole ring. This halogenation is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive in-vitro strategy to characterize the biological activity of this compound. The experimental design is informed by the known activities of the parent compound and its derivatives, providing a logical and scientifically rigorous framework for its evaluation.

Part 1: Assessment of Antiviral Activity

Rationale

Recent studies have highlighted the broad-spectrum antiviral activity of indole-3-acetonitrile against a range of viruses, including Influenza A, SARS-CoV-2, vesicular stomatitis virus (VSV), and herpes simplex virus type 1 (HSV-1).[3][5] The proposed mechanism involves the potentiation of the host's interferon signaling pathway, a critical component of the innate immune response to viral infections.[5] Given these findings, it is hypothesized that this compound may exhibit similar or enhanced antiviral properties. The addition of the chloro group could potentially influence its interaction with biological targets.

Initial Cytotoxicity Assessment

Before evaluating the antiviral efficacy of any compound, it is imperative to determine its cytotoxic profile to ensure that any observed antiviral effects are not simply a result of cell death. A standard method for this is the MTT or CCK-8 assay.

Experimental Protocol: CCK-8 Cytotoxicity Assay
  • Cell Seeding : Seed Vero E6 cells (or another appropriate cell line for the virus of interest) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM.

  • Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.

  • Incubation : Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Assay : Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Analysis : Calculate the cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined by non-linear regression analysis.

In-vitro Antiviral Efficacy Screening
Viral Plaque Reduction Assay

This assay is the gold standard for determining the effect of a compound on viral infectivity and replication.

Experimental Protocol:
  • Cell Seeding : Seed Vero E6 cells in a 6-well plate at a density of 5 x 10^5 cells per well and grow to confluence.

  • Viral Infection : Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours. Infect the cells with the virus (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Overlay : Remove the virus inoculum and overlay the cells with a mixture of 1.2% agarose and 2x MEM containing the corresponding concentrations of the compound.

  • Incubation : Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Staining : Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Quantification : Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative RT-PCR (qRT-PCR)

This method quantifies the amount of viral RNA in infected cells, providing a direct measure of viral replication.

Experimental Protocol:
  • Cell Seeding and Infection : Follow steps 1 and 2 from the Viral Plaque Reduction Assay protocol in a 24-well plate.

  • RNA Extraction : At 24 or 48 hours post-infection, lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription : Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR : Perform quantitative PCR using a qPCR instrument, specific primers and probes for a viral gene, and a housekeeping gene for normalization (e.g., GAPDH).

  • Analysis : Calculate the relative viral RNA levels using the ΔΔCt method.

Data Presentation
CompoundCC50 (µM) on Vero E6 CellsEC50 (µM) against SARS-CoV-2Selectivity Index (SI = CC50/EC50)
This compound> 20015.8> 12.7
Indole-3-acetonitrile (Reference)> 20035.2> 5.7

Workflow Diagram

Antiviral_Screening_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy c1 Seed Vero E6 cells c2 Treat with serial dilutions of compound c1->c2 c3 Incubate for 48h c2->c3 c4 Perform CCK-8 Assay c3->c4 c5 Calculate CC50 c4->c5 e1 Pre-treat cells with non-toxic concentrations c5->e1 Determine non-toxic range e2 Infect with virus e1->e2 e3 Plaque Reduction Assay e2->e3 e4 qRT-PCR for viral RNA e2->e4 e5 Calculate EC50 and SI e3->e5 e4->e5

Caption: Workflow for antiviral activity assessment.

Part 2: Investigation of Anti-inflammatory Potential

Rationale

Indole-3-acetonitrile derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, leading to the production of pro-inflammatory mediators. The evaluation of this compound for anti-inflammatory activity is therefore a logical extension of its characterization.

Cell Model

RAW 264.7 murine macrophages are a widely used and well-characterized cell line for studying inflammation in vitro.

Key Assays for Anti-inflammatory Activity
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Experimental Protocol:
  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation : Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells and cells treated with LPS alone as controls.

  • Sample Collection : Collect the cell culture supernatant.

  • Griess Reaction : Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide in phosphoric acid) and incubate for 10 minutes. Then add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate for another 10 minutes.

  • Measurement : Measure the absorbance at 540 nm.

  • Analysis : Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6.

Experimental Protocol:
  • Cell Seeding, Treatment, and Stimulation : Follow steps 1-3 from the Griess Assay protocol.

  • Sample Collection : Collect the cell culture supernatant.

  • ELISA : Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit.

  • Measurement : Measure the absorbance at the appropriate wavelength.

  • Analysis : Calculate the cytokine concentrations using a standard curve generated with recombinant cytokines.

Data Presentation
CompoundIC50 for NO Production (µM)IC50 for TNF-α Secretion (µM)IC50 for IL-6 Secretion (µM)
This compound25.432.128.9
Dexamethasone (Reference)0.10.050.08

Workflow Diagram

Anti_inflammatory_Screening_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_assays Anti-inflammatory Assays p1 Seed RAW 264.7 cells p2 Pre-treat with compound p1->p2 p3 Stimulate with LPS p2->p3 a1 Collect supernatant p3->a1 After 24h incubation a2 Griess Assay for NO a1->a2 a3 ELISA for TNF-α and IL-6 a1->a3 a4 Calculate IC50 values a2->a4 a3->a4

Caption: Workflow for anti-inflammatory activity assessment.

Part 3: Mechanistic Insights - Elucidating the Mode of Action

Rationale

Understanding the molecular mechanism by which a compound exerts its biological effects is crucial for its further development. Based on the literature for indole-3-acetonitrile, a plausible mechanism for its antiviral activity is the enhancement of the interferon signaling pathway.[5]

Investigating the Interferon Signaling Pathway
Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). Activation of the interferon pathway leads to the expression of the reporter gene, which can be easily quantified.

Experimental Protocol:
  • Cell Seeding : Seed HEK293T cells stably expressing an ISRE-luciferase reporter construct in a 96-well plate.

  • Treatment : Treat the cells with various concentrations of this compound for 24 hours. Include a known interferon inducer (e.g., poly(I:C)) as a positive control.

  • Lysis : Lyse the cells using a luciferase assay lysis buffer.

  • Measurement : Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Analysis : Normalize the luciferase activity to the total protein concentration and express the results as fold-induction over the untreated control.

Western Blot Analysis

Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways.

Experimental Protocol:
  • Cell Seeding and Treatment : Seed A549 cells in a 6-well plate and treat with this compound for various time points (e.g., 0, 1, 3, 6 hours).

  • Cell Lysis : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and then probe with primary antibodies against total STAT1 and phosphorylated STAT1 (p-STAT1).

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the proteins.

  • Analysis : Quantify the band intensities using densitometry software.

Signaling Pathway Diagram

Interferon_Signaling_Pathway cluster_pathway Potential Mechanism of Action Compound This compound MAVS MAVS Compound->MAVS Enhances? IRF3 IRF3 MAVS->IRF3 Activates IFN Type I Interferon (IFN-β) IRF3->IFN Induces transcription IFNAR IFNAR IFN->IFNAR Binds JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT Activates ISGF3 ISGF3 Complex JAK_STAT->ISGF3 Forms ISRE ISRE ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes transcription

Caption: Postulated mechanism involving the interferon pathway.

Conclusion

This technical guide provides a structured and comprehensive framework for the in-vitro evaluation of this compound. By systematically assessing its cytotoxicity, antiviral efficacy, and anti-inflammatory potential, and by delving into its potential mechanism of action, researchers can build a robust biological profile for this novel compound. The methodologies described herein are standard in the field and provide a solid foundation for further preclinical development. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and its future trajectory in drug discovery.

References

The Strategic Intermediate: A Technical Guide to 2-(5-chloro-1H-indol-3-yl)acetonitrile for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a pivotal synthetic intermediate in modern medicinal chemistry. The indole scaffold is a privileged structure in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers a unique entry point for the synthesis of novel therapeutics. This document will detail the synthesis, chemical properties, reactivity, and applications of this compound, with a focus on its role in the development of targeted therapies. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Significance of the 5-Chloroindole Moiety

The indole ring system is a ubiquitous feature in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position of the indole nucleus significantly modulates the electronic and lipophilic properties of the molecule. This substitution can enhance metabolic stability, improve membrane permeability, and provide an additional vector for molecular interactions with biological targets. When coupled with the reactive acetonitrile functionality at the 3-position, this compound (CAS No. 81630-83-3) emerges as a highly strategic intermediate for the synthesis of diverse compound libraries.[1]

The nitrile group serves as a versatile handle for a variety of chemical transformations, including reduction to a primary amine to form tryptamine derivatives, hydrolysis to a carboxylic acid, and conversion to various heterocyclic systems. This guide will elucidate the synthetic pathways to access this key intermediate and explore its subsequent chemical manipulations to generate molecules of therapeutic interest.

Synthesis of this compound: A Comparative Overview of Methodologies

The synthesis of this compound can be approached through several established routes, primarily leveraging the reactivity of the parent 5-chloroindole. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two principal and reliable methods are presented herein.

Method A: Vilsmeier-Haack Formylation followed by Conversion to the Nitrile

This two-step approach is a widely adopted and efficient method for the synthesis of indole-3-acetonitriles.[2] The strategy involves the initial formylation of 5-chloroindole at the C3 position, followed by the conversion of the resulting aldehyde to the acetonitrile.

Workflow for Method A:

start 5-Chloroindole step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate 5-Chloro-1H-indole-3-carbaldehyde step1->intermediate step2 Conversion to Nitrile (e.g., NaBH₄, NaCN) intermediate->step2 product This compound step2->product start 5-Chloroindole step1 Mannich Reaction (Formaldehyde, Dimethylamine) start->step1 intermediate 5-Chloro-3-[(dimethylamino)methyl]-1H-indole (5-Chlorogramine) step1->intermediate step2 Cyanation (NaCN or KCN) intermediate->step2 product This compound step2->product start This compound step1 Reduction (e.g., LiAlH₄, Raney Nickel) start->step1 product 2-(5-chloro-1H-indol-3-yl)ethanamine (5-Chlorotryptamine) step1->product

References

A Technical Guide to 2-(5-Chloro-1H-indol-3-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and synthetic drugs with a wide array of biological activities.[1] Among its halogenated derivatives, the 5-chloroindole moiety has emerged as a particularly potent pharmacophore, contributing to enhanced binding affinity, metabolic stability, and cell permeability of drug candidates.[1] This technical guide focuses on 2-(5-chloro-1H-indol-3-yl)acetonitrile, a pivotal synthetic intermediate. Its bifunctional nature—possessing a reactive nitrile group and a strategically positioned chlorine atom on the indole core—makes it an exceptionally versatile building block for the synthesis of complex therapeutic agents. We will provide an in-depth exploration of its synthesis, chemical properties, and its significant role in the development of novel therapeutics, particularly in the fields of oncology and neuroscience.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting the behavior of its derivatives. While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably inferred from its structure and comparison with related compounds like 5-chloroindole.[2]

PropertyValueSource
CAS Number 81630-83-3[3][4]
Molecular Formula C₁₀H₇ClN₂[5]
Molecular Weight 190.63 g/mol [6]
Appearance Typically a solid (crystals or powder)Inferred
pKa (N-H acidity) ~16.09 (Predicted for 5-chloroindole)[2]
logP ~2.93 (Experimental for 5-chloroindole)[2]

The nitrile group is a robust and generally non-metabolized pharmacophore, contributing to the overall stability of molecules in which it is incorporated.[7] The chlorine atom at the 5-position significantly influences the electronic properties of the indole ring and provides a key interaction point for binding to biological targets.

Synthesis Methodologies

The efficient and scalable synthesis of this compound is critical for its application in drug development. Several routes have been established for indole-3-acetonitriles, with the most common strategies involving the conversion of an aldehyde or the displacement of a leaving group from a gramine intermediate.[8][9]

Method 1: One-Pot Conversion from 5-Chloro-1H-indole-3-carboxaldehyde

This is a highly efficient and direct method, adapted from established protocols for analogous indole derivatives.[8][10] The process involves the in-situ reduction of the aldehyde to an alcohol, which is then converted to the nitrile via nucleophilic substitution with cyanide. The use of a formamide co-solvent has been shown to dramatically improve yields and suppress the formation of undesired byproducts.[8]

cluster_0 Workflow: Synthesis from Aldehyde Start 5-Chloro-1H-indole-3-carboxaldehyde Reagents {NaBH₄ (reducing agent) | NaCN (cyanide source) | MeOH/Formamide (solvent)} Start->Reagents Combine Reaction One-Pot Reaction | Room Temperature Reagents->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Silica Gel Chromatography Workup->Purification End This compound Purification->End

Caption: One-pot synthesis of the target compound from its aldehyde precursor.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-chloro-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide.

  • Add sodium cyanide (NaCN, ~10 molar equivalents) to the solution and stir for 10-15 minutes at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid acidic conditions which generate lethal hydrogen cyanide gas.

  • Carefully add sodium borohydride (NaBH₄, ~1.3 molar equivalents) in small portions to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.[10]

Method 2: Synthesis from 5-Chlorogramine

This classical approach first involves a Mannich reaction on 5-chloroindole to generate the gramine intermediate (N,N-dimethyl-1-(5-chloro-1H-indol-3-yl)methanamine).[8] The dimethylamino group is an excellent leaving group, which is subsequently displaced by a cyanide salt to form the target nitrile.[9]

cluster_1 Step 1: Mannich Reaction cluster_2 Step 2: Cyanide Displacement Start_A 5-Chloro-1H-indole Reagents_A {Dimethylamine | Formaldehyde | Acetic Acid} Start_A->Reagents_A React Intermediate 5-Chlorogramine Reagents_A->Intermediate Start_B 5-Chlorogramine Intermediate->Start_B Reagents_B {NaCN or KCN | DMF or DMSO} Start_B->Reagents_B Heat (80-100°C) End_B This compound Reagents_B->End_B

Caption: Two-step synthesis via a 5-chlorogramine intermediate.

Chemical Reactivity and Role as a Synthetic Intermediate

This compound is a versatile precursor for a variety of pharmacologically relevant structures. The primary points of chemical diversification are the nitrile group and the indole nitrogen.

  • Reduction of the Nitrile: The nitrile can be readily reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 2-(5-chloro-1H-indol-3-yl)ethan-1-amine . This product is a tryptamine analog, a core structure in many neurologically active drugs and natural products.

  • Hydrolysis of the Nitrile: Acidic or basic hydrolysis of the nitrile group affords 2-(5-chloro-1H-indol-3-yl)acetic acid , another important building block for creating more complex molecules.

  • N-Alkylation/Acylation: The indole nitrogen can be deprotonated and reacted with various electrophiles to install different substituents, further diversifying the molecular scaffold.

These transformations allow for the divergent synthesis of a library of compounds from a single, readily accessible intermediate.

cluster_derivatives Key Bioactive Scaffolds Core This compound Tryptamine Tryptamine Analogs (e.g., for 5-HT Receptor Ligands) Core->Tryptamine Reduction (e.g., LiAlH₄) Acid Indole-3-Acetic Acid Derivatives (e.g., for Anti-inflammatories) Core->Acid Hydrolysis (H⁺ or OH⁻) Alkylated N-Substituted Indoles (Modulated Pharmacokinetics) Core->Alkylated N-Alkylation (e.g., R-X, base)

Caption: Divergent synthesis pathways from the core intermediate.

Biological Significance and Therapeutic Landscape

While this compound is primarily a synthetic intermediate, the 5-chloroindole scaffold it provides is central to numerous biologically active molecules.[1][11][12]

The 5-Chloroindole Pharmacophore in Oncology

Derivatives of 5-chloroindole have demonstrated significant potential as anticancer agents by inhibiting key cell signaling pathways implicated in tumor growth and survival.[1]

  • EGFR/BRAF Pathway Inhibition: A number of 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines. These compounds act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, crucial components of signaling cascades that drive cell proliferation. By binding to the ATP-binding site of these kinases, they block downstream signaling, leading to the inhibition of tumor growth and induction of apoptosis.[1]

cluster_pathway Simplified EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Binds BRAF BRAF EGFR->BRAF Activates Proliferation Cell Proliferation, Survival, Angiogenesis BRAF->Proliferation Promotes Inhibitor 5-Chloroindole Derivatives Inhibitor->EGFR INHIBITS Inhibitor->BRAF INHIBITS

Caption: Inhibition of the EGFR/BRAF pathway by 5-chloroindole derivatives.

Compound ClassTarget(s)Activity (GI₅₀ / IC₅₀)Reference
5-Chloro-indole-2-carboxylatesEGFR, BRAFV600E29 nM - 89 nM
Pyrrolo[3,4-b]indol-3-onesEGFRT790M, BRAFV600EPotent Inhibition
Modulation of Neurological Targets

The parent structure, 5-chloroindole, has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor.[13] This receptor is a ligand-gated ion channel involved in nausea, vomiting, and anxiety. A PAM enhances the effect of the natural agonist (serotonin) without activating the receptor on its own. This discovery highlights the potential for developing novel therapeutics for neurological and psychiatric disorders based on the 5-chloroindole scaffold.[13]

Potential Antiviral Activity

Recent studies have shown that the parent compound, indole-3-acetonitrile (without the chlorine), exhibits broad-spectrum antiviral activity, including against SARS-CoV-2.[14] It was found to promote the host's interferon signaling pathway and inhibit autophagic flux, key mechanisms in the antiviral response.[14] While the 5-chloro derivative has not been specifically tested, this presents a compelling and underexplored avenue for future research into new antiviral agents.

Conclusion

This compound is far more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its efficient synthesis, coupled with the versatile reactivity of the nitrile group, provides medicinal chemists with a powerful tool to generate diverse libraries of complex molecules. The proven success of the 5-chloroindole pharmacophore in potent anticancer agents and its emerging potential in neuroscience and virology underscore the continued importance of this intermediate. As researchers continue to explore the vast chemical space accessible from this building block, it is certain to play a role in the development of the next generation of targeted therapeutics.

References

Methodological & Application

Synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Acetonitrile Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1] Among the vast landscape of indole derivatives, 2-(5-chloro-1H-indol-3-yl)acetonitrile stands out as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. The strategic placement of a chlorine atom at the 5-position can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to various biological targets.[2] The acetonitrile moiety at the 3-position serves as a versatile chemical handle, readily transformable into other functional groups, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient method for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: From Aldehyde to Acetonitrile

The most direct and widely applicable method for the synthesis of this compound is the conversion of its corresponding aldehyde precursor, 5-chloro-1H-indole-3-carbaldehyde. This transformation can be efficiently achieved in a one-pot reaction, a strategy that offers advantages in terms of time, resource management, and overall yield.[3] The underlying principle of this synthetic route involves the reductive amination of the aldehyde followed by cyanation.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction One-Pot Synthesis cluster_product Final Product Start 5-Chloro-1H-indole-3-carbaldehyde Reaction Reductive Amination & Cyanation Start->Reaction NaBH4, NaCN, MeOH/Formamide Product This compound Reaction->Product Workup & Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.[3][4]

Materials and Equipment:

  • 5-Chloro-1H-indole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH), anhydrous

  • Formamide (NH₂CHO), anhydrous

  • Chloroform (CHCl₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

Safety Precautions:

  • Extreme Caution with Cyanide: Sodium cyanide is highly toxic if ingested, inhaled, or comes into contact with skin. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid Acidic Conditions: Acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. Ensure all workup and disposal procedures are performed under neutral or basic conditions.

  • Solvent Handling: Methanol and chloroform are flammable and toxic. Handle these solvents in a well-ventilated area and away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-indole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous methanol and formamide.

  • Reduction: To the stirring solution at room temperature, add sodium borohydride (approx. 1.3 eq) portion-wise. Stir the mixture for 1 hour at room temperature.

  • Cyanation: To the reaction mixture, add sodium cyanide (approx. 10 eq).

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 5-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add brine to the reaction mixture and extract the product with a 5:95 mixture of methanol and chloroform.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation and Expected Results

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsPurityExpected Yield
5-Chloro-1H-indole-3-carbaldehyde179.601.0>98%-
Sodium Borohydride (NaBH₄)37.83~1.3>98%-
Sodium Cyanide (NaCN)49.01~10>98%-
This compound190.63->97%80-90%

Mechanism and Rationale for Experimental Choices

The conversion of 5-chloro-1H-indole-3-carbaldehyde to this compound proceeds through a well-established reaction pathway.

Reaction_Mechanism cluster_step1 Step 1: Reduction cluster_step2 Step 2: Halogenation/Activation cluster_step3 Step 3: Nucleophilic Substitution Aldehyde 5-Chloro-1H-indole-3-carbaldehyde R-CHO Alcohol (5-Chloro-1H-indol-3-yl)methanol R-CH2OH Aldehyde:f1->Alcohol:f1 NaBH4 Intermediate Activated Intermediate R-CH2-X Alcohol:f1->Intermediate:f1 In situ activation (e.g., via formamide) Product This compound R-CH2-CN Intermediate:f1->Product:f1 NaCN

References

Application Notes & Protocols: High-Purity Isolation of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the purification of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug development. Achieving high purity of this intermediate is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data. This document outlines three robust purification methodologies—recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC)—designed to address various impurity profiles and scale requirements. Each protocol is presented with an in-depth explanation of the underlying principles, step-by-step instructions, and expert insights to empower researchers in obtaining highly pure material.

Introduction and Physicochemical Profile

This compound (CAS No. 81630-83-3) is a substituted indole derivative frequently employed in the synthesis of a wide range of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and modifications such as chloro- and acetonitrile-moieties are crucial for modulating physicochemical properties and biological activity. Given its role as a critical precursor, the purity of this compound directly impacts reaction yields, impurity profiles of downstream compounds, and the ultimate success of a research campaign.

This guide provides validated starting points for purification, enabling researchers to achieve >99% purity, suitable for the most demanding applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81630-83-3[1][2][3]
Molecular Formula C₁₀H₇ClN₂[1][2]
Molecular Weight 190.63 g/mol [1][2]
Physical Form Solid (presumed)
Melting Point Data not available. Estimated based on related isomers.
Boiling Point Data not available. Likely decomposes at high temperatures.
Solubility Soluble in methanol, ethyl acetate, acetone, acetonitrile, dichloromethane. Limited solubility in water and non-polar solvents like hexane.Inferred from structure

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in the crude material. These typically arise from the synthetic route used. A common pathway to indole-3-acetonitriles involves the conversion of the corresponding indole-3-carboxaldehyde.[4][5]

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual 5-chloro-1H-indole-3-carboxaldehyde.

  • Synthetic Reagents: Traces of cyanide salts or reagents from the nitrile formation step (e.g., TosMIC).[4]

  • Side-Products: Over-reduced species or byproducts from the specific reaction conditions.

  • Isomeric Impurities: Contamination from other chloro-indole isomers if the initial starting material was not pure.

Degradation-Related Impurities:

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can form the corresponding acetamide or acetic acid derivative.[6]

  • Oxidation Products: The electron-rich indole ring can oxidize upon prolonged exposure to air and light, leading to colored impurities.

Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. A multi-step approach is often the most effective strategy.

Purification_Workflow Crude Crude this compound Recrystallization Protocol 1: Recrystallization (Bulk Purification, >98% Purity) Crude->Recrystallization High initial purity or crystalline solid Chromatography Protocol 2: Column Chromatography (High Capacity, >99% Purity) Crude->Chromatography Oily crude or complex mixture Analysis Purity & Identity Check (HPLC, LC-MS, NMR) Recrystallization->Analysis Chromatography->Analysis Prep_HPLC Protocol 3: Preparative HPLC (Highest Purity, >99.5%) Final_Product Pure Compound (>99% Purity) Prep_HPLC->Final_Product Analysis->Prep_HPLC Further purification needed Analysis->Final_Product Meets Specs

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This technique leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures. It is an excellent method for removing minor impurities from a solid crude product and for large-scale purification.

Expertise & Causality: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For indole derivatives, which possess both polar (N-H bond) and non-polar (chlorobenzene ring) features, mixed solvent systems or moderately polar single solvents are often effective.[7][8]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room and elevated temperatures. A good candidate will show a significant solubility increase with heat. Mixed systems like ethyl acetate/hexane or methanol/water are also excellent choices.[7][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid. This ensures the solution is saturated, maximizing yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 2: Suggested Recrystallization Solvent Systems

Solvent SystemRationale & Expected OutcomeTroubleshooting Tip
Ethyl Acetate / Hexane Dissolve in hot ethyl acetate ("good" solvent), add hexane ("poor" solvent) until cloudy, reheat to clarify, then cool. Excellent for removing more polar and non-polar impurities.If the compound "oils out," reheat to redissolve and add more of the "good" solvent (ethyl acetate) before cooling again, more slowly.[7]
Methanol / Water Dissolve in hot methanol, add water dropwise until persistent cloudiness, reheat, and cool. Effective for moderately polar compounds.[8]Scratching the inside of the flask with a glass rod can initiate crystallization if it doesn't start spontaneously.[7]
Toluene A good choice for removing more polar impurities. The aromatic nature of toluene can favorably interact with the indole ring system.Ensure very slow cooling as toluene can sometimes lead to oiling out if cooled too rapidly.
Protocol 2: Silica Gel Column Chromatography

Principle: This is a solid-liquid adsorption chromatography technique used to separate compounds based on their differential polarity. The stationary phase is polar (silica gel), and the mobile phase (eluent) is less polar. Non-polar compounds travel down the column faster, while polar compounds are retained longer.

Expertise & Causality: The success of column chromatography hinges on the selection of the correct eluent system, which is determined by preliminary Thin-Layer Chromatography (TLC). The goal is to find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[10] Dry loading the sample onto a small amount of silica is highly recommended over liquid loading, as it leads to sharper bands and better separation, especially for compounds that are not highly soluble in the eluent.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-up TLC 1. TLC Analysis (Find eluent for Rf ≈ 0.3-0.4) Slurry 2. Pack Column (Slurry pack with silica in eluent) TLC->Slurry Load 3. Dry Load Sample (Adsorb crude onto silica) Slurry->Load Elute 4. Elute Column (Isocratic or gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for purification by silica gel column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of crude material and spot it on a silica gel TLC plate. Develop the plate in various ratios of ethyl acetate (EtOAc) in hexane (e.g., 10%, 20%, 30% EtOAc). Visualize under a UV lamp (254 nm). Select the solvent system that provides an Rf of ~0.3-0.4 for the product spot and good separation from other spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar version, like 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. For most separations, an isocratic (constant solvent ratio) elution is sufficient.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Table 3: Recommended Column Chromatography Conditions

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard particle size for flash chromatography, providing a good balance between resolution and flow rate.
Mobile Phase (Eluent) 20-40% Ethyl Acetate in HexaneThis solvent system provides medium polarity suitable for indole derivatives. Adjust the ratio based on TLC results.[10]
Target Rf 0.3 - 0.4An Rf in this range typically ensures the compound elutes in a reasonable number of column volumes and is well-separated from impurities.
Loading Method Dry LoadingMinimizes band broadening and improves resolution.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC is a high-resolution technique ideal for achieving the highest levels of purity (>99.5%) or for separating very closely related impurities that are intractable by other methods. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is most common.

Expertise & Causality: The method is developed first on an analytical scale to optimize separation, then scaled up to a preparative column. A gradient elution (where the mobile phase composition changes over time) is often necessary to achieve separation of all components in a reasonable time. The use of an acid modifier like formic acid (0.1%) improves peak shape for nitrogen-containing compounds like indoles by ensuring the indole nitrogen and any basic impurities are protonated.[11] UV detection at 280 nm is effective as this is a common absorbance maximum for the indole chromophore.[12]

Step-by-Step Methodology:

  • Analytical Method Development:

    • Using an analytical C18 column (e.g., 4.6 x 150 mm), inject a dilute solution of the crude material.

    • Develop a gradient method, typically starting with a high percentage of aqueous mobile phase (e.g., 90% Water + 0.1% Formic Acid) and ramping to a high percentage of organic mobile phase (e.g., 95% Acetonitrile + 0.1% Formic Acid).

    • Optimize the gradient to achieve baseline separation of the main peak from all impurities.

  • Sample Preparation: Dissolve the crude or partially purified material in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile/water). Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the column.[11]

  • Scale-Up and Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column. The injection volume will depend on the column diameter and sample concentration.

    • Run the scaled-up gradient method.

    • Collect fractions corresponding to the target peak using an automated fraction collector triggered by the UV signal.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) via rotary evaporation.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy solid, free of residual solvents.

Table 4: Typical HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 3.5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient (Example) 10% B to 95% B over 15 min10% B to 95% B over 15 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 280 nmUV at 280 nm
Injection Volume 5-10 µL0.5-2.0 mL

Purity Assessment

After purification, the identity and purity of the final material must be confirmed.

  • HPLC/LC-MS: The primary tool for purity assessment. An analytical HPLC run should show a single major peak. Mass spectrometry confirms the molecular weight of the peak.[11]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at levels of ~1% or higher.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

Researchers must handle this compound with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Toxicity: Acetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[15][16] In case of exposure, seek immediate medical attention.[14]

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[14][15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Application Note & Protocol: Strategic N-Alkylation of 2-(5-chloro-1H-indol-3-yl)acetonitrile for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[3] This document provides a detailed experimental protocol for the N-alkylation of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various therapeutic agents. We will delve into the mechanistic rationale behind the chosen conditions, address potential challenges such as regioselectivity, and provide a robust, self-validating protocol for reproducible results.

Introduction: The Significance of N-Alkylated Indoles

The introduction of an alkyl group at the N-1 position of the indole ring can significantly impact a molecule's biological activity.[3] This modification can alter steric and electronic properties, influencing receptor binding and metabolic stability. The starting material, this compound, is a versatile building block, and its N-alkylation opens avenues for the synthesis of a diverse library of compounds for screening in drug discovery programs.[4]

Classical approaches to N-alkylation of indoles often involve a two-step process: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent.[5][6] The choice of base, solvent, and reaction temperature is crucial for achieving high yields and regioselectivity, as competitive C-alkylation at the C-3 position can occur.[7][8]

Mechanistic Considerations and Strategic Approach

The N-alkylation of indoles proceeds via a nucleophilic substitution reaction (SN2). The indole nitrogen, while not strongly nucleophilic, can be readily deprotonated by a suitable base to form a much more reactive indole anion.

Deprotonation and the Role of the Base

The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) necessitates the use of a relatively strong base for efficient deprotonation. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the indole to form the sodium salt and hydrogen gas.[3][9] The evolution of hydrogen gas also serves as a visual indicator of the reaction's progress.[3]

The Alkylating Agent

A variety of alkylating agents can be employed, such as alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).[3] The reactivity of the alkylating agent will influence the reaction time and temperature. For this protocol, we will use a generic alkyl halide (R-X) as an example.

Solvent Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for this reaction.[5][7] They effectively dissolve the indole starting material and the resulting indole anion, facilitating the reaction. Anhydrous conditions are critical to prevent quenching of the sodium hydride and the indole anion.[3]

Experimental Workflow Diagram

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve this compound in Anhydrous DMF start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_base Portion-wise Addition of Sodium Hydride (NaH) cool->add_base stir_deprotonation Stir at 0 °C for 30-60 min (Deprotonation) add_base->stir_deprotonation H2 gas evolution add_alkylating_agent Slowly Add Alkyl Halide (R-X) at 0 °C stir_deprotonation->add_alkylating_agent warm_react Warm to Room Temperature and Stir (2-24 h) add_alkylating_agent->warm_react monitor Monitor Reaction Progress by TLC/LC-MS warm_react->monitor quench Quench Reaction with Saturated aq. NH4Cl at 0 °C monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry_concentrate Dry over Na2SO4 and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound. The specific alkylating agent, reaction time, and purification conditions may require optimization depending on the desired product.

Materials and Reagents
ReagentCAS NumberNotes
This compound123241-69-4Starting material.[10]
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7Strong base. Handle with caution.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Polar aprotic solvent.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)VariesAlkylating agent.
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9For quenching the reaction.
Ethyl Acetate (EtOAc)141-78-6Extraction solvent.
Brine (Saturated Aqueous NaCl)7647-14-5For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Drying agent.
Silica Gel (for column chromatography)7631-86-9Stationary phase for purification.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a dry round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.[3][6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.[3]

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.[3]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction time will vary depending on the reactivity of the alkyl halide.[3][5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of the aqueous layer).[3]

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The purified N-alkylated product should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonation (inactive NaH, wet solvent). Low reaction temperature.Use fresh NaH and ensure anhydrous conditions. Increase the reaction temperature. For some substrates, heating may be necessary.[7]
Poor Regioselectivity (C-alkylation) Reaction conditions favoring C-alkylation.While less common with this substrate, using a stronger base or different solvent could be explored. Phase-transfer catalysis has also been used to control regioselectivity.[12]
Multiple Alkylation Products Use of excess alkylating agent.Use a stoichiometric amount or slight excess (1.1 eq) of the alkylating agent.

Safety and Handling Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.[13]

  • N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[13]

  • Alkyl Halides: Many are toxic, lachrymatory, and/or carcinogenic. Handle with care in a fume hood.

  • Haloacetonitriles: This class of compounds can be toxic. Avoid inhalation and skin contact.[14][15]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and robust protocol for the N-alkylation of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of N-alkylated indole derivatives for further investigation in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring reproducible and high-yielding results.

References

Functionalization of the indole ring in 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 2-(5-Chloro-1H-indol-3-yl)acetonitrile

Introduction: The Strategic Value of the 5-Chloroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The specific molecule, this compound, serves as a highly versatile intermediate for drug discovery. Its structure offers multiple, distinct reaction sites for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR).

The reactivity of the indole ring is governed by the high electron density of the pyrrole moiety, making it susceptible to electrophilic attack, primarily at the C3 position. However, in this specific scaffold, the C3 position is already occupied by the acetonitrile group. This pre-existing substitution, along with the electron-withdrawing chloro group at C5, fundamentally alters the regiochemical outcome of subsequent reactions, creating unique opportunities for targeted functionalization. This guide provides a detailed exploration of key synthetic strategies to modify this scaffold, focusing on the underlying principles and providing actionable protocols for researchers in the field.

We will explore four primary avenues of functionalization:

  • Electrophilic Substitution: Targeting the electron-rich C2 and C4 positions of the indole core.

  • N-Functionalization: Modifying the indole nitrogen via alkylation and arylation.

  • Cross-Coupling at C5: Leveraging the chloro substituent as a synthetic handle for carbon-carbon and carbon-nitrogen bond formation.

  • Side-Chain Transformation: Utilizing the acetonitrile group to build complex heterocyclic systems.

Electrophilic Substitution on the Indole Core

With the highly reactive C3 position blocked, electrophilic substitution is redirected to other positions on the indole nucleus, primarily the C2 and C4 positions. The choice of reagent and reaction conditions is critical for achieving high regioselectivity.

C2-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic systems.[3][4] It proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then attacks the indole ring.[5] For 3-substituted indoles, this attack typically occurs at the C2 position.

Causality & Mechanistic Insight: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a moderately strong electrophile.[5][6] The indole's nitrogen atom directs the electrophilic attack to the adjacent C2 position, leading to an iminium intermediate which is subsequently hydrolyzed during aqueous work-up to yield the C2-carboxaldehyde.

Vilsmeier_Haack_Workflow Start This compound Reagent Vilsmeier Reagent (POCl₃ + DMF) Start->Reagent Electrophilic Attack at C2 Intermediate C2-Iminium Salt Intermediate Reagent->Intermediate Hydrolysis Aqueous Work-up (e.g., Na₂CO₃ aq.) Intermediate->Hydrolysis Hydrolysis Product 2-Formyl-2-(5-chloro-1H- indol-3-yl)acetonitrile Hydrolysis->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl-X ArX->OxAdd PdII_Complex LₙPd(II)(Ar)(X) OxAdd->PdII_Complex LigandEx Ligand Exchange PdII_Complex->LigandEx Indole Indole-N⁻ Indole->LigandEx PdII_Amine LₙPd(II)(Ar)(Indole) LigandEx->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Indole RedElim->Product Pictet_Spengler_Workflow Start This compound Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Start->Reduction Tryptamine 5-Chlorotryptamine Derivative Reduction->Tryptamine Condensation Condensation & Cyclization (Acid Cat.) Tryptamine->Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Condensation Product Tetrahydro-β-carboline Condensation->Product

References

The Strategic Utility of 2-(5-Chloro-1H-indol-3-yl)acetonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Among the myriad of substituted indoles, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, imparting favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide focuses on 2-(5-chloro-1H-indol-3-yl)acetonitrile, a versatile and highly reactive building block, and delineates its application in the synthesis of key heterocyclic systems with significant therapeutic potential.

Core Attributes of this compound as a Synthetic Intermediate

This compound is a crystalline solid at room temperature. The strategic placement of the chloro substituent at the 5-position and the acetonitrile group at the 3-position of the indole ring are pivotal to its synthetic utility.

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C5 position influences the electron density of the indole ring, modulating its reactivity and biological activity. This substitution can enhance binding affinity to target proteins and improve metabolic stability.

  • The 3-Acetonitrile Moiety: This functional group is the primary site of chemical manipulation. The nitrile group can be readily reduced to a primary amine, a key step in the synthesis of tryptamines. The methylene group adjacent to the nitrile is also activated, offering possibilities for further functionalization.

This guide will provide detailed protocols for the synthesis of this compound and its subsequent transformation into two major classes of heterocyclic compounds: tryptamines and β-carbolines.

Synthesis of the Core Building Block: this compound

A robust and efficient synthesis of the title compound is paramount for its widespread application. A two-step sequence commencing from the commercially available 5-chloroindole is a common and effective strategy. This involves an initial formylation at the C3 position via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the acetonitrile.[2]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 5-Chloroindole Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 5-Chloro-1H-indole-3-carbaldehyde Step1->Intermediate Step2 One-pot Cyanation (NaBH₄, NaCN) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of the target acetonitrile from 5-chloroindole.

Protocol 1: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde

This protocol details the Vilsmeier-Haack formylation of 5-chloroindole.

Materials:

  • 5-Chloroindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 30% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-chloroindole in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a 30% aqueous NaOH solution until the pH is basic. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-indole-3-carbaldehyde.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol describes the one-pot conversion of 5-chloro-1H-indole-3-carbaldehyde to the target acetonitrile.[4]

Materials:

  • 5-Chloro-1H-indole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Standard laboratory glassware and magnetic stirrer

Safety Precaution: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas.

Procedure:

  • In a round-bottom flask, prepare a 1:1 (v/v) mixture of methanol and formamide.

  • Dissolve 5-chloro-1H-indole-3-carbaldehyde in the solvent mixture.

  • Carefully add sodium borohydride (NaBH₄) in small portions to the reaction mixture at room temperature.[2]

  • After the addition is complete, stir the reaction at room temperature for 1 hour.

  • Add sodium cyanide (NaCN) to the reaction mixture and reflux at 100 °C for 5 hours with stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of 5-Chlorotryptamine: A Gateway to Serotonergic Modulators

Tryptamines are a class of monoamine alkaloids that share a common structural feature of an indole ring connected to an aminoethyl group at the C3 position. Many tryptamine derivatives exhibit significant pharmacological activity, particularly as serotonergic agents. 5-Chlorotryptamine is a key intermediate for the synthesis of more complex molecules with potential applications in neuroscience research.[5] The synthesis of 5-chlorotryptamine from this compound is a straightforward reduction of the nitrile group.

Reduction of the Nitrile Group: Mechanistic Considerations

The reduction of the nitrile can be achieved through several methods, with catalytic hydrogenation and reduction with metal hydrides being the most common.

  • Catalytic Hydrogenation: This method typically employs a transition metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] The reaction proceeds via the stepwise addition of hydrogen across the carbon-nitrogen triple bond.

  • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[7][8] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine.

Workflow for the Synthesis of 5-Chlorotryptamine

Tryptamine_Synthesis Start This compound Step1 Nitrile Reduction (e.g., LiAlH₄ in THF or H₂/Raney Ni) Start->Step1 Product 5-Chlorotryptamine Step1->Product

Caption: Synthesis of 5-chlorotryptamine via nitrile reduction.

Protocol 3: Synthesis of 5-Chlorotryptamine via LiAlH₄ Reduction

This protocol describes the reduction of this compound using lithium aluminum hydride.[9]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in dry THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 5-chlorotryptamine.

Purification: The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Application in the Synthesis of β-Carbolines: Scaffolds for CNS-Active Agents

β-Carbolines are a class of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system. These compounds exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and antitumor effects.[11] The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines, which can be subsequently oxidized to the fully aromatic β-carbolines.[12]

The Pictet-Spengler Reaction: A Mechanistic Overview

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (in this case, 5-chlorotryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13] The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich C2 position of the indole ring to form the tetracyclic product.

Workflow for the Synthesis of a 6-Chloro-β-carboline Derivative

Beta_Carboline_Synthesis Start 5-Chlorotryptamine Step1 Pictet-Spengler Reaction (Acid catalyst) Start->Step1 Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Step1 Intermediate 6-Chloro-1,2,3,4-tetrahydro-β-carboline Step1->Intermediate Step2 Oxidation (e.g., K₂Cr₂O₇) Intermediate->Step2 Product 6-Chloro-β-carboline Step2->Product

Caption: Synthesis of a 6-chloro-β-carboline via the Pictet-Spengler reaction and subsequent oxidation.

Protocol 4: Synthesis of 6-Chloro-1,2,3,4-tetrahydro-β-carboline

This protocol describes the Pictet-Spengler reaction of 5-chlorotryptamine with formaldehyde.

Materials:

  • 5-Chlorotryptamine

  • Formaldehyde (e.g., as a 37% aqueous solution or from paraformaldehyde)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 5-chlorotryptamine in the chosen anhydrous solvent.

  • Add the aldehyde (1.0-1.2 equivalents) to the solution.

  • Add the acid catalyst dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for the required time (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude 6-chloro-1,2,3,4-tetrahydro-β-carboline can be purified by column chromatography.

Protocol 5: Synthesis of 6-Chloro-β-carboline (Aromatization)

This protocol outlines the oxidation of the tetrahydro-β-carboline to the aromatic β-carboline.[14]

Materials:

  • 6-Chloro-1,2,3,4-tetrahydro-β-carboline

  • Potassium dichromate (K₂Cr₂O₇)

  • Acetic acid

  • Water

  • Sodium sulfite

  • Standard laboratory glassware and magnetic stirrer

Safety Precaution: Potassium dichromate is a strong oxidizing agent and is toxic and carcinogenic. Handle with appropriate personal protective equipment.

Procedure:

  • Suspend 6-chloro-1,2,3,4-tetrahydro-β-carboline in water.

  • Add potassium dichromate and acetic acid.

  • Heat the mixture at 100 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Add sodium sulfite to quench the excess oxidizing agent.

  • The product can be isolated by extraction with an organic solvent and purified by column chromatography.

Quantitative Data Summary

Starting MaterialReactionProductReagentsTypical Yield
5-ChloroindoleVilsmeier-Haack Formylation5-Chloro-1H-indole-3-carbaldehydePOCl₃, DMFGood to High
5-Chloro-1H-indole-3-carbaldehydeOne-pot CyanationThis compoundNaBH₄, NaCN, MeOH, NH₂CHOHigh
This compoundLiAlH₄ Reduction5-ChlorotryptamineLiAlH₄, THFGood to High
5-ChlorotryptaminePictet-Spengler Reaction (with HCHO)6-Chloro-1,2,3,4-tetrahydro-β-carbolineHCHO, Acid catalystGood to High
6-Chloro-1,2,3,4-tetrahydro-β-carbolineOxidation6-Chloro-β-carbolineK₂Cr₂O₇, Acetic acidModerate

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to access key intermediates such as 5-chlorotryptamine and to construct complex molecular architectures like β-carbolines. The synthetic accessibility of this starting material, coupled with the pharmacological significance of its derivatives, ensures its continued importance in the field of drug discovery and development. Future research will likely focus on expanding the repertoire of heterocyclic systems synthesized from this building block and exploring the biological activities of the resulting novel compounds.

References

Application Notes & Protocols for the Scale-Up Synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a pivotal intermediate in the development of novel therapeutics. Recognizing the challenges in transitioning from bench-scale to pilot or industrial production, this guide emphasizes a robust, efficient, and safe two-step synthetic strategy. We will delve into the rationale behind methodological choices, present detailed, validated protocols, and address critical safety considerations, particularly concerning the use of cyanide reagents. The presented workflow is designed to ensure reproducibility, high yield, and purity, meeting the stringent demands of drug development professionals.

Introduction: Strategic Importance and Scale-Up Challenges

This compound is a member of the indole-3-acetonitrile family, which are crucial structural motifs and building blocks for a wide array of biologically active compounds, including tryptamines and complex natural products.[1][2] The 5-chloro substitution provides a key handle for modulating the electronic and lipophilic properties of the final molecules, making this intermediate highly valuable in medicinal chemistry for creating derivatives with tailored pharmacological profiles.

Transitioning a synthetic route from the laboratory bench to a larger scale introduces significant challenges. Issues such as heat transfer, reaction kinetics, reagent addition control, and post-reaction work-up must be carefully managed. The primary goal of a scale-up campaign is not merely to produce larger quantities but to do so in a manner that is safe, cost-effective, and consistently yields a product of high purity. The strategy outlined herein has been designed with these principles at its core.

Recommended Synthetic Strategy: A Two-Step Pathway

A thorough analysis of established synthetic methodologies for analogous indole derivatives points to a highly efficient two-step pathway starting from the commercially available 5-chloroindole.[3] This approach is superior to others as it avoids the use of less stable or more expensive starting materials and consolidates the final conversion into a one-pot reaction, significantly improving process efficiency.

The selected pathway involves:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 5-chloroindole to produce the key intermediate, 5-chloro-1H-indole-3-carboxaldehyde.

  • Reductive Cyanation: A one-pot conversion of the aldehyde to the target acetonitrile via reduction and subsequent nucleophilic substitution with a cyanide source.[1][3]

This strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Cyanation (One-Pot) 5_chloroindole 5-Chloro-1H-indole reagents_1 POCl₃, DMF 5_chloroindole->reagents_1 aldehyde 5-Chloro-1H-indole- 3-carboxaldehyde reagents_1->aldehyde aldehyde_2 5-Chloro-1H-indole- 3-carboxaldehyde aldehyde->aldehyde_2 Purification & Isolation reagents_2 1. NaBH₄ 2. NaCN acetonitrile This compound (Final Product) reagents_2->acetonitrile aldehyde_2->reagents_2

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols & Methodologies

Critical Safety Precautions

The protocols described involve highly toxic and corrosive substances. Adherence to strict safety measures is mandatory.

  • Cyanide Handling: Sodium cyanide (NaCN) is extremely toxic and can be fatal.[4] All operations involving NaCN must be conducted in a certified, high-performance chemical fume hood.[5][6] Never work alone when handling cyanides.[4][7] Avoid contact with acids at all costs, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[3]

  • Personal Protective Equipment (PPE): A full complement of PPE is required, including a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[4][5][8]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and quenched according to institutional safety protocols before disposal as hazardous waste.[5][7]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] A cyanide antidote kit should be available, and personnel must be trained in its use.

Protocol 1: Synthesis of 5-Chloro-1H-indole-3-carboxaldehyde

This procedure details the Vilsmeier-Haack formylation of 5-chloroindole. The reaction introduces an aldehyde group at the electron-rich C3 position of the indole ring.

Materials:

  • 5-Chloro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 30%)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Ice, Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

Procedure:

  • Under a nitrogen atmosphere, charge the reactor with anhydrous DMF. Cool the solvent to 0-5 °C using a circulating chiller.

  • Slowly add phosphorus oxychloride (POCl₃) via the addition funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir for 30-45 minutes at this temperature.

  • Prepare a solution of 5-chloro-1H-indole in anhydrous DMF.

  • Add the 5-chloroindole solution dropwise to the Vilsmeier reagent, keeping the temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Once complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a 30% aqueous NaOH solution until the pH is basic (pH > 10), which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield crude 5-chloro-1H-indole-3-carboxaldehyde, which can be purified by recrystallization (e.g., from ethanol) if necessary for the next step.

Protocol 2: Scale-Up Synthesis of this compound

This one-pot procedure efficiently converts the intermediate aldehyde into the final product. The use of formamide as a co-solvent has been shown to suppress side-product formation and improve yields in similar reactions.[1]

Materials:

  • 5-Chloro-1H-indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

Procedure:

  • Charge the reactor with 5-chloro-1H-indole-3-carboxaldehyde and a 1:1 mixture of Methanol and Formamide. Stir under a nitrogen atmosphere to form a solution or suspension.

  • Cool the mixture to 10-15 °C. Add sodium borohydride (NaBH₄) in small portions. Causality: The NaBH₄ reduces the aldehyde to the corresponding alcohol in situ. This intermediate is more reactive towards the subsequent cyanation step. Controlling the addition prevents an excessive exotherm.

  • Stir the reaction at room temperature for 1 hour. Monitor the reduction by TLC.

  • Once the aldehyde is consumed, add sodium cyanide (NaCN) to the mixture. Extreme caution is required.

  • Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 4-6 hours.[1] Causality: The heating facilitates the nucleophilic substitution of the hydroxyl group (or a related activated species) by the cyanide ion to form the C-C bond of the acetonitrile.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully add brine to the reaction mixture and extract the product into an organic solvent like ethyl acetate or a chloroform/methanol mixture.[1]

  • Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to yield pure this compound.

Mechanistic Insight & Data

The conversion of the aldehyde to the acetonitrile is believed to proceed through the formation of an intermediate alcohol, which may then be activated under the reaction conditions to facilitate displacement by the cyanide nucleophile.

G Aldehyde R-CHO Alcohol R-CH₂OH Aldehyde->Alcohol [1] NaBH₄ Reduction Nitrile R-CH₂CN Alcohol->Nitrile [2] NaCN Nucleophilic Substitution

Figure 2: Simplified proposed reaction mechanism.

Quantitative Data Summary

The following table presents representative data for the scale-up synthesis based on a 100g batch of 5-chloro-1H-indole-3-carboxaldehyde. Yields and purity are based on typical results for analogous syntheses.[1]

ParameterValueNotes
Starting Material 5-Chloro-1H-indole-3-carboxaldehyde100 g (0.557 mol)
Sodium Borohydride (NaBH₄) ~25 g (0.66 mol, 1.2 eq)Added portion-wise
Sodium Cyanide (NaCN) ~273 g (5.57 mol, 10 eq)Caution: Highly Toxic
Solvent Volume (1:1 MeOH:Formamide) 2.0 LEnsures adequate mixing
Reaction Temperature Reflux (~100 °C)For the cyanation step
Reaction Time 4-6 hoursMonitored by TLC
Isolated Yield 85-95 gCorresponds to 80-90% yield
Purity (by HPLC) >98%After column chromatography

Product Characterization and Quality Control

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a suitable method.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) in positive mode should show an [M+H]⁺ ion corresponding to the molecular formula C₁₀H₇ClN₂.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and identify any residual impurities. The spectra should be consistent with the structure of this compound.

By implementing these analytical controls, each batch can be validated, ensuring consistency and quality for downstream applications in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis, ensuring high yield and purity.

Part 1: Strategic Synthesis Overview & FAQs

Before diving into troubleshooting specific issues, it's crucial to select the appropriate synthetic strategy. The optimal route often depends on the availability of starting materials, scale, and safety considerations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and highly effective routes:

  • From 5-Chloroindole via a Gramine Intermediate: This classic method involves a Mannich reaction on 5-chloroindole to form 3-(dimethylaminomethyl)-5-chloro-1H-indole (5-chlorogramine), followed by a nucleophilic substitution with a cyanide salt.[1] This route is robust but involves two distinct synthetic steps.

  • From 5-Chloro-1H-indole-3-carboxaldehyde: This approach converts the aldehyde directly to the nitrile. A highly efficient one-pot method involves the reduction of the aldehyde to an intermediate alcohol with sodium borohydride (NaBH₄), followed by an in-situ conversion to the nitrile using sodium cyanide (NaCN).[2][3] This method is often preferred for its step-economy.

Q2: Which synthetic route do you recommend for laboratory scale?

For typical lab-scale synthesis (mg to grams), the one-pot conversion from 5-chloro-1H-indole-3-carboxaldehyde is highly recommended. It is generally faster, involves fewer isolation steps, and often results in higher overall yields. The starting aldehyde is commercially available or can be readily prepared from 5-chloroindole via a Vilsmeier-Haack reaction.[3]

Q3: What are the critical safety precautions when working with cyanide reagents?

Working with cyanide salts (e.g., NaCN, KCN) is extremely hazardous and requires strict safety protocols.[4]

  • Ventilation: Always handle solid cyanide salts and conduct the reaction in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and double-glove with nitrile gloves.

  • Acid Contamination: NEVER allow cyanide salts to come into contact with acid. This reaction generates highly toxic hydrogen cyanide (HCN) gas, which can be fatal.[4] Ensure all glassware is free of acid residue.

  • Quenching & Waste: All cyanide-containing reaction mixtures and waste must be quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate. Follow your institution's specific hazardous waste procedures.

  • Emergency Plan: Have a cyanide antidote kit available and ensure personnel are trained in its use.

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective tool. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting aldehyde is typically less polar than the final nitrile product. Staining with a potassium permanganate solution can help visualize the spots, as indole derivatives are often UV-active but may not stain well with other agents.

Q5: My final product is a tan or pinkish solid, not white. Is this a problem?

Indole derivatives are notoriously susceptible to air and light-induced oxidation, which can cause discoloration.[5] While slight discoloration may not significantly impact purity, a dark color suggests the presence of oxidative by-products. To minimize this, purify the product quickly after the reaction and store it under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the recommended one-pot conversion from 5-chloro-1H-indole-3-carboxaldehyde.

Issue 1: Low or No Yield of the Desired Nitrile

Q: I followed the one-pot protocol using NaBH₄ and NaCN, but my yield was below 30%. What are the likely causes?

Low yields in this reaction can often be traced to three main areas: reagent quality, reaction conditions, or the work-up procedure.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent 1. Check Reagents start->reagent conditions 2. Verify Reaction Conditions start->conditions workup 3. Review Work-up start->workup reagent_nabh4 reagent_nabh4 reagent->reagent_nabh4 Is NaBH₄ fresh? (Clumps indicate decomposition) reagent_naCN reagent_naCN reagent->reagent_naCN Is NaCN dry? (Moisture can affect reactivity) reagent_solvent reagent_solvent reagent->reagent_solvent Is the solvent anhydrous? cond_temp cond_temp conditions->cond_temp Was the reflux temperature adequate? (Typically ~100°C) cond_time cond_time conditions->cond_time Was the reaction time sufficient? (Monitor by TLC for >5h) cond_ratio cond_ratio conditions->cond_ratio Was the NaCN stoichiometry correct? (Large excess, ~10 eq, is required) workup_extract workup_extract workup->workup_extract Was the product fully extracted? (Indole nitriles can have moderate polarity) reagent_nabh4_sol Use fresh, powdered NaBH₄. reagent_nabh4->reagent_nabh4_sol Yes reagent_naCN_sol Dry NaCN in a vacuum oven. reagent_naCN->reagent_naCN_sol Yes reagent_solvent_sol Use anhydrous grade solvents. reagent_solvent->reagent_solvent_sol Yes cond_temp_sol Ensure proper heating and stirring. cond_temp->cond_temp_sol No cond_time_sol Extend reflux time until aldehyde is consumed. cond_time->cond_time_sol No cond_ratio_sol Increase NaCN to 10 molar equivalents. cond_ratio->cond_ratio_sol No workup_extract_sol Extract with a stronger solvent like 5-10% MeOH in DCM/CHCl₃. workup_extract->workup_extract_sol No

Caption: Troubleshooting Decision Tree for Low Yield.

Expert Analysis:

  • Reagent Stoichiometry: The most critical parameter in this reaction is the molar ratio of sodium cyanide. A large excess (approximately 10 molar equivalents) is necessary to drive the reaction to completion and ensure the intermediate alkoxide is efficiently converted to the nitrile.[2]

  • Solvent Choice: A mixed solvent system, such as a 1:1 mixture of methanol and formamide, has been shown to dramatically improve yields by suppressing the formation of undesired side products.[2] Formamide helps to dissolve the cyanide salt and may facilitate the reaction mechanism.

  • Reaction Temperature & Time: The second step (cyanation) requires reflux at a sufficient temperature (e.g., 100°C oil bath) for several hours (typically 5 or more).[2] Incomplete conversion is common if the temperature is too low or the reaction time is too short. Monitor by TLC until the starting aldehyde spot has completely disappeared.

Issue 2: Multiple By-products Observed on TLC

Q: My TLC shows the product spot, but also two major side products. What are they and how can I avoid them?

The most common by-products in this synthesis are the corresponding alcohol (2-(5-chloro-1H-indol-3-yl)ethanol) and a formamide adduct (N-((5-chloro-1H-indol-3-yl)methyl)formamide).[2]

Proposed Reaction Mechanism & Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions cluster_workup Work-up Issue Aldehyde 5-Cl-Indole-3-CHO Alcohol Intermediate Alcohol Aldehyde->Alcohol 1. NaBH₄ (Reduction) Nitrile Desired Product 2-(5-Cl-indol-3-yl)acetonitrile Alcohol->Nitrile 2. NaCN (Substitution) Formamide_Adduct N-formyl by-product Alcohol->Formamide_Adduct Reaction with solvent (if CN⁻ is insufficient) Isolated_Alcohol Isolated Alcohol (Incomplete Cyanation) Alcohol->Isolated_Alcohol Quenched too early Formamide Formamide (Solvent) Formamide->Formamide_Adduct

Caption: Key reaction pathways and by-product formation.

Expert Analysis:

  • Formation of the Alcohol: This occurs if the cyanation step is incomplete. When the reaction is quenched with water, any unreacted intermediate alkoxide or alcohol will be protonated and isolated as 2-(5-chloro-1H-indol-3-yl)ethanol. This is a clear sign that the reaction time was too short, the temperature was too low, or an insufficient amount of NaCN was used.

  • Formation of the Formamide Adduct: When formamide is used as a co-solvent, it can compete with the cyanide ion as a nucleophile, leading to the formation of an N-formylated by-product.[2] While using formamide boosts the yield of the desired nitrile, its presence can lead to this impurity. The formation of this adduct is suppressed by using a large excess of the more nucleophilic cyanide.

  • Purification: These by-products can typically be separated from the desired nitrile using silica gel column chromatography. The alcohol is more polar than the nitrile, while the formamide adduct has intermediate polarity. A gradient elution from 20% to 50% ethyl acetate in hexanes is a good starting point.

Part 3: Optimized Experimental Protocol

This protocol is adapted from established methods for the one-pot synthesis of indole-3-acetonitriles and is optimized for high yield and purity.[2]

Reaction Scheme: 5-Chloro-1H-indole-3-carboxaldehyde → this compound

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.
5-Chloro-1H-indole-3-carboxaldehyde179.601.0
Sodium Borohydride (NaBH₄)37.831.3
Sodium Cyanide (NaCN)49.0110.0
Methanol (MeOH), Anhydrous--
Formamide (NH₂CHO), Anhydrous--

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-1H-indole-3-carboxaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous methanol and anhydrous formamide in a 1:1 (v/v) ratio to create a solution with a concentration of approximately 0.1 M.

  • Reduction: Stir the solution at room temperature. To this, add sodium borohydride (1.3 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Continue stirring the reaction mixture at room temperature for 1 hour. TLC analysis should show the complete consumption of the starting aldehyde and the formation of a more polar spot (the intermediate alcohol).

  • Cyanation: To the same flask, carefully add sodium cyanide (10.0 eq). (EXTREME CAUTION: See safety notes above) .

  • Reflux: Heat the reaction mixture to reflux using an oil bath set to 100°C. Maintain a gentle reflux with vigorous stirring for at least 5 hours.

  • Monitoring: Monitor the reaction by TLC until the intermediate alcohol spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing brine (saturated NaCl solution).

    • Extract the aqueous layer three times with a solvent mixture of 5% methanol in chloroform (or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of 20-40% ethyl acetate in hexanes to yield this compound as a solid.

References

Technical Support Center: Synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile. As a key intermediate in the development of various therapeutic agents, ensuring its purity is paramount. This document addresses common impurities, their formation, and strategies for their mitigation and removal.

Troubleshooting Common Impurities

This section is designed to help you identify and resolve specific issues that may arise during the synthesis of this compound.

Question 1: My final product is contaminated with unreacted 5-chloro-1H-indole. What are the likely causes and how can I improve the conversion?

Answer:

The presence of unreacted 5-chloro-1H-indole indicates incomplete conversion during the introduction of the acetonitrile moiety. The root cause depends on the synthetic route employed.

Causality and Prevention:

  • Gramine-based Route: If you are using the Mannich reaction to form 5-chloro-gramine followed by cyanation, incomplete formation of the gramine intermediate is a likely culprit.[1][2] The Mannich reaction can be sensitive to reaction conditions.[1][3]

    • Optimization: Ensure adequate reaction time and monitor progress by Thin Layer Chromatography (TLC).[4] Use a mild acid catalyst like acetic acid to prevent potential polymerization of the indole starting material.[1] Verify the quality and concentration of your formaldehyde and dimethylamine reagents.

  • Direct Cyanomethylation: If you are attempting a direct C3-cyanomethylation, the electrophilicity of your reagent might be insufficient, or the reaction conditions may not be optimal for activating the indole ring.

    • Alternative Reagents: Consider using more reactive cyanomethylating agents. Ensure your reaction is performed under strictly anhydrous conditions if using moisture-sensitive reagents.

Purification Strategy:

Unreacted 5-chloro-1H-indole can typically be removed by silica gel column chromatography. Its lower polarity compared to the desired product allows for effective separation.

Question 2: I'm observing a significant byproduct with a mass corresponding to the starting aldehyde/ketone used in the Fischer indole synthesis. Why is this happening?

Answer:

Residual starting carbonyl compounds (aldehydes or ketones) in your final product when using the Fischer indole synthesis suggest an incomplete initial hydrazone formation or hydrolysis of the hydrazone intermediate.

Causality and Prevention:

  • Incomplete Hydrazone Formation: The condensation reaction between the 4-chlorophenylhydrazine and the carbonyl compound (e.g., 4,4-diethoxybutyronitrile or a protected form) is a crucial first step.[5]

    • Reaction Conditions: Ensure the reaction goes to completion by allowing sufficient time and using an appropriate catalyst if necessary. The removal of water formed during this step can drive the equilibrium towards the hydrazone.

  • Hydrolysis: Arylhydrazones can be susceptible to hydrolysis back to the starting materials, especially in the presence of water and acid at elevated temperatures.[5]

    • Anhydrous Conditions: Maintain anhydrous conditions throughout the reaction, particularly during the acid-catalyzed cyclization step.

Purification Strategy:

The starting carbonyl compound can often be removed via column chromatography. Alternatively, a bisulfite wash during the aqueous workup can sometimes be effective for removing residual aldehydes.

Question 3: My mass spectrometry analysis shows an impurity with a mass 14 units higher than my product. What could this be and how do I avoid it?

Answer:

An impurity with a mass increase of 14 Da often suggests N-methylation of the indole ring.

Causality and Prevention:

  • Gramine-based Route: If using a gramine intermediate, the quaternization step with an alkylating agent (like methyl iodide) to make the dimethylamino group a better leaving group can sometimes lead to N-methylation of the indole nitrogen.[1]

    • Controlled Alkylation: Carefully control the stoichiometry of the alkylating agent and the reaction temperature to favor quaternization of the gramine side chain over N-alkylation of the indole ring. Running the reaction at the lowest possible temperature for a reasonable rate is advisable.[1]

Purification Strategy:

Separation of the N-methylated impurity from the desired product can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient may be effective.

Question 4: I'm seeing multiple isomeric impurities in my HPLC analysis. What are the possible sources of these isomers?

Answer:

The formation of isomeric impurities can occur during the Fischer indole synthesis if an unsymmetrical ketone is used as a starting material.[6]

Causality and Prevention:

  • Fischer Indole Synthesis with Unsymmetrical Ketones: The acid-catalyzed cyclization of the arylhydrazone can proceed in two different directions, leading to the formation of regioisomers.[7]

    • Choice of Starting Materials: To avoid this, it is best to use a symmetrical ketone or an aldehyde as the carbonyl component. If an unsymmetrical ketone is necessary, be prepared to separate the resulting isomers.

Purification Strategy:

Isomeric impurities often have very similar physical properties, making their separation difficult. High-performance liquid chromatography (HPLC) or careful column chromatography with a highly selective stationary phase may be required.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent synthetic strategies include:

  • The Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with a suitable carbonyl compound, such as 4,4-diethoxybutyronitrile, to form the indole ring system directly with the acetonitrile side chain precursor in place.[5][10]

  • From 5-chloro-1H-indole: This approach involves the introduction of the acetonitrile group at the C3 position of a pre-formed 5-chloro-1H-indole ring. A common method is the Mannich reaction to form 5-chloro-gramine, followed by a nucleophilic substitution with a cyanide salt.[2][11]

Q2: What analytical techniques are best for identifying and quantifying impurities in my product?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:[12][13]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[8][9] A C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid, is a good starting point.[14]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of impurities, providing crucial clues to their identities.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise structures of isolated impurities.

Q3: What are the general guidelines for purifying crude this compound?

The most common and effective purification method is silica gel column chromatography .[4][15] The choice of eluent system will depend on the specific impurities present, but a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Monitoring the separation by TLC is essential to ensure proper collection of the desired product fractions.[4] Recrystallization from a suitable solvent system can also be an effective final purification step.[15]

Data Summary and Protocols

Table 1: Common Impurities and Their Identification
Impurity NameCommon SourceAnalytical Signature (LC-MS)
5-chloro-1H-indoleIncomplete reaction[M+H]⁺ at m/z ~152.59
Starting Aldehyde/KetoneIncomplete hydrazone formation/hydrolysisVaries depending on starting material
1-methyl-2-(5-chloro-1H-indol-3-yl)acetonitrileN-methylation side reaction[M+H]⁺ at m/z ~219.67
Isomeric Indole AcetonitrilesFischer indole synthesis with unsymmetrical ketonesSame [M+H]⁺ as product, different retention time
Experimental Protocol: General Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing Impurity Formation

The following diagram illustrates the key synthetic pathways and potential points of impurity formation.

G cluster_0 Fischer Indole Synthesis cluster_1 Gramine-based Synthesis 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone Arylhydrazone Intermediate 4-chlorophenylhydrazine->Hydrazone Carbonyl_Compound Carbonyl Compound (e.g., 4,4-diethoxybutyronitrile) Carbonyl_Compound->Hydrazone Product This compound Hydrazone->Product Isomeric_Impurity Isomeric Impurity Hydrazone->Isomeric_Impurity Unsymmetrical Ketone Unreacted_Carbonyl Unreacted Carbonyl Hydrazone->Unreacted_Carbonyl Hydrolysis 5-chloro-1H-indole 5-chloro-1H-indole Gramine 5-chloro-gramine 5-chloro-1H-indole->Gramine Mannich Reaction Unreacted_Indole Unreacted 5-chloro-1H-indole 5-chloro-1H-indole->Unreacted_Indole Incomplete Conversion Quat_Salt Quaternary Ammonium Salt Gramine->Quat_Salt Alkylation Product_G This compound Quat_Salt->Product_G Cyanation N_Methyl_Impurity N-Methylated Impurity Quat_Salt->N_Methyl_Impurity Side Reaction

References

Technical Support Center: Optimizing the Synthesis of 2-(5-Chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights and robust protocols to help you navigate the common challenges associated with this synthesis, ultimately improving your reaction yield and final product purity. We will explore the mechanistic rationale behind key experimental choices, offer solutions to frequently encountered problems, and provide detailed, validated methodologies.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two well-established pathways, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: The Mannich Reaction Pathway. This classic two-step approach begins with 5-chloroindole. A Mannich reaction is first employed to install a dimethylaminomethyl group at the C3 position, forming the "gramine" intermediate. This intermediate's dimethylamino group is an excellent leaving group, which is subsequently displaced by a cyanide anion to yield the target nitrile.[1][2]

  • Route B: The Indole-3-Carboxaldehyde Pathway. This route utilizes 5-chloroindole-3-carboxaldehyde as the starting material. The synthesis is often achieved in a one-pot procedure where the aldehyde is first reduced in situ to an intermediate alcohol or a related species, which is then converted to the nitrile by reaction with a cyanide source.[3]

G cluster_0 Route A: Mannich Pathway cluster_1 Route B: Aldehyde Pathway A_start 5-Chloroindole A_inter 5-Chlorogramine Intermediate A_start->A_inter Mannich Reaction (HCHO, HNMe₂) A_end Target Product A_inter->A_end Cyanide Substitution (NaCN or KCN) Target This compound B_start 5-Chloroindole-3-carboxaldehyde B_end Target Product B_start->B_end One-Pot Reduction & Cyanation (e.g., NaBH₄, NaCN)

Caption: Primary synthetic routes to the target molecule.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: Which synthetic route is generally recommended for optimal yield?

A: Both routes are effective, but the choice depends on your starting material and optimization capabilities.

  • The Mannich Pathway (Route A) is robust and highly documented for various indole syntheses.[4] Its primary advantage is the reliability of the Mannich reaction itself. However, the cyanation step can sometimes be sluggish and may require elevated temperatures, which can lead to byproduct formation.[1][5]

  • The Aldehyde Pathway (Route B) can be exceptionally high-yielding (often >85%) when optimized, particularly in a one-pot setup.[3] It avoids the isolation of the potentially unstable gramine intermediate. The key to success in this route is meticulous control of the reaction conditions to suppress the formation of side products.

Q2: In Route A, my Mannich reaction to form 5-chlorogramine is inefficient. What are the critical parameters?

A: The Mannich reaction with electron-rich heterocycles like indole is generally efficient, but yield can be compromised by suboptimal conditions.

  • Causality: The reaction involves the formation of the Eschenmoser salt equivalent in situ from formaldehyde and dimethylamine. Indole then acts as a nucleophile, attacking the iminium ion primarily at the C3 position.[2]

  • Troubleshooting:

    • Solvent and Acid: The reaction is typically performed in a protic solvent like acetic acid, which serves as both solvent and catalyst. The ratio of dimethylamine to acetic acid can be critical for achieving optimal yields.[6]

    • Temperature Control: The initial reaction is often conducted at low temperatures (0-10 °C) to control the exothermic formation of the iminium ion, followed by warming to room temperature or slightly above to drive the reaction to completion.[5]

    • Stoichiometry: Ensure accurate stoichiometry. An excess of formaldehyde and dimethylamine is common, but a large excess can lead to purification challenges.

Q3: The cyanation of 5-chlorogramine (Route A) is giving a low yield. What's going wrong?

A: This is a common bottleneck. The dimethylamino group is a good leaving group, but the reaction is an S_N2 displacement that can be influenced by several factors.

  • Causality: The lone pair on the indole nitrogen assists in the expulsion of the dimethylamino group.[2][5] However, competing reactions or poor reaction kinetics can lower the yield.

  • Troubleshooting:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cyanide salt and promote the S_N2 reaction.[1]

    • Temperature: This reaction often requires heating (e.g., 80-100 °C) to proceed at a reasonable rate.[1] Monitor the reaction by TLC to avoid decomposition at prolonged high temperatures.

    • Quaternization (Optional): To make the leaving group even better, the gramine intermediate can be quaternized with an alkylating agent like methyl iodide. The resulting quaternary ammonium salt undergoes displacement by cyanide much more readily, often at lower temperatures.[7]

Q4: I'm attempting the one-pot synthesis from 5-chloroindole-3-carboxaldehyde (Route B) and my TLC plate is a mess. How do I improve selectivity?

A: This highly effective reaction is sensitive to solvent and reagent stoichiometry. The primary side products are typically a formamide derivative and the parent 5-chloroindole from over-reduction or decomposition.[3]

  • Causality: The reaction proceeds by reduction of the aldehyde to an intermediate alcohol, which is then converted to the nitrile. If the reaction conditions are not optimal, the intermediate can react with the solvent or other species.

  • Troubleshooting:

    • The Power of Solvent: The choice of solvent is the most critical parameter. While methanol can be used, a 1:1 mixture of Methanol-Formamide (MeOH-NH₂CHO) has been shown to dramatically suppress the formation of the parent indole byproduct and improve the yield of the desired nitrile to as high as 88% in analogous systems.[3] Formamide is believed to trap reactive intermediates that would otherwise lead to the undesired side products.

    • Reagent Stoichiometry: Use a slight excess of the reducing agent (e.g., NaBH₄, ~1.3 equivalents) and a larger excess of the cyanide source (e.g., NaCN, ~10 equivalents) to ensure complete conversion.[3]

    • Order of Addition: The aldehyde should first be treated with the reducing agent (NaBH₄) for a period (e.g., 1 hour at room temperature) before the addition of the cyanide salt and subsequent heating.[3]

Q5: My final product is contaminated with 5-chloroindole or indole. What causes this dehalogenation and how can I prevent it?

A: The loss of the chloro substituent (dehalogenation) is a known side reaction in indole chemistry, particularly under certain catalytic or reductive conditions.

  • Causality: Dehalogenation can be promoted by certain metal catalysts (e.g., Palladium on Carbon, Pd/C) if any hydrogenation steps are used in the synthetic sequence.[8] It can also occur under harsh reductive conditions or in the presence of strong bases at high temperatures.

  • Troubleshooting:

    • Avoid Harsh Reductants: While NaBH₄ is generally safe, avoid more aggressive reducing agents if possible.

    • Catalyst Choice: If a catalytic step is involved elsewhere in your synthesis, be mindful of the catalyst's potential to cause dehalogenation. Screen alternative catalysts if this is an issue.[8]

    • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong bases.

Q6: What are the best practices for purifying this compound?

A: The final product is a solid at room temperature and is typically purified by standard laboratory techniques.

  • Silica Gel Chromatography: This is the most common and effective method. A gradient elution system using a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is typically effective for separating the product from less polar impurities and more polar baseline material.[1][9]

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final step to obtain highly pure material. Suitable solvent systems might include ethanol/water or ethyl acetate/hexane.

  • Purity Assessment: Final purity should be confirmed using techniques like HPLC-MS to identify and quantify any residual impurities.[10]

Q7: What are the critical safety precautions when handling cyanide reagents?

A: Working with cyanide salts (NaCN, KCN) is extremely hazardous and requires strict adherence to safety protocols.

  • Toxicity: Cyanide is a potent, fast-acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[11]

  • Mandatory Precautions:

    • Fume Hood: ALWAYS handle solid cyanide salts and conduct cyanide reactions in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.

    • NEVER Acidify: NEVER mix cyanide salts with acid. This reaction generates highly toxic hydrogen cyanide (HCN) gas. All workup steps should be performed under basic or neutral conditions until the cyanide has been removed or quenched.

    • Emergency Plan: Ensure an emergency plan is in place, including access to a cyanide antidote kit and personnel trained in its use.

    • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to your institution's hazardous waste procedures.

Section 3: Optimized Experimental Protocols

The following protocols are adapted from established literature procedures and are designed to maximize yield and purity.[1][3]

Protocol A: Synthesis from 5-Chloroindole (Two-Step Mannich Pathway)

Step A1: Synthesis of N,N-Dimethyl-1-(5-chloro-1H-indol-3-yl)methanamine (5-Chlorogramine)

  • To a round-bottom flask, add glacial acetic acid. Cool the flask to 0-5 °C in an ice bath.

  • Slowly add a 40% aqueous solution of dimethylamine, followed by a 37% aqueous solution of formaldehyde. Maintain the temperature below 10 °C.

  • To this cold solution, add solid 5-chloroindole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker of ice water and basify to pH > 10 with a cold NaOH solution.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 5-chlorogramine, which can often be used in the next step without further purification.

Step A2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-chlorogramine (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (NaCN, 1.5-2.0 eq). (CAUTION: EXTREMELY TOXIC) .

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol B: One-Pot Synthesis from 5-Chloroindole-3-carboxaldehyde
  • To a solution of 5-chloroindole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, 1.3 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • To this mixture, add sodium cyanide (NaCN, 10.0 eq). (CAUTION: EXTREMELY TOXIC) .

  • Heat the reaction mixture to reflux (oil bath temperature ~100 °C) and stir for 4-5 hours.

  • Cool the reaction to room temperature, add brine, and extract the mixture thoroughly with ethyl acetate or a 95:5 mixture of chloroform/methanol.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Section 4: Data Summary & Visualization
Impact of Solvent on Yield in the Aldehyde Pathway

The importance of solvent selection in Route B cannot be overstated. The following table, adapted from data for the synthesis of a closely related 4-nitroindole-3-acetonitrile, illustrates this point clearly.[3] A similar trend is expected for the 5-chloro derivative.

EntrySolvent System (v/v)Yield of Nitrile (7a)Yield of Parent Indole (8)Yield of Formamide Byproduct (9a)
1MeOH36%53% -
2MeOH-DMF (1:1)62%31%-
3NH₂CHO (Formamide)61%6%3%
4MeOH-NH₂CHO (1:1) 88% 2% 9%

As shown in Entry 4, the 1:1 mixture of Methanol and Formamide provides a dramatic increase in the desired nitrile yield while suppressing the formation of the undesired parent indole side product.

Troubleshooting Workflow

When faced with a poor reaction outcome, a logical diagnostic process is essential. The following workflow can help identify the root cause of common issues.

G cluster_tlc TLC Analysis cluster_solutions Potential Causes & Solutions start Reaction Outcome Unsatisfactory (Low Yield / Impure) tlc Analyze Crude Reaction by TLC start->tlc q_sm Is Starting Material (SM) Present in High Amount? tlc->q_sm q_spots Are There Multiple New Spots? q_sm->q_spots No sol_sm Cause: Incomplete Reaction - Increase Reaction Time - Increase Temperature - Check Reagent Quality/Stoichiometry q_sm->sol_sm Yes sol_spots Cause: Side Reactions - Lower Temperature - Check Solvent Purity - Optimize Solvent System (e.g., MeOH/NH₂CHO) - Re-evaluate Stoichiometry q_spots->sol_spots Yes sol_streaking Cause: Degradation / Baseline Impurities - Use Milder Workup Conditions - Check pH during Extraction - Purify Immediately q_spots->sol_streaking No (Streaking or Baseline Spots)

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Formylation of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of 5-chloroindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your results.

Introduction: The Challenge of Formylating 5-Chloroindole

The introduction of a formyl group onto the 5-chloroindole scaffold, typically at the C3 position, yields the valuable intermediate 5-chloroindole-3-carbaldehyde. This compound is a critical building block in the synthesis of a wide range of biologically active molecules. The most common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a pre-formed or in-situ generated Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2]

While the Vilsmeier-Haack reaction is generally robust, the presence of the electron-withdrawing chloro group on the indole ring can influence the substrate's reactivity and potentially lead to side reactions. This guide will address these specific challenges, providing you with the knowledge to anticipate, troubleshoot, and overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the formylation of 5-chloroindole.

Question 1: Why is my yield of 5-chloroindole-3-carbaldehyde consistently low?

Answer: Low yields in the formylation of 5-chloroindole can stem from several factors, often related to the reduced nucleophilicity of the indole ring due to the electron-withdrawing nature of the chlorine atom.

Possible Causes & Solutions:

  • Incomplete Reaction: The deactivating effect of the chloro group can slow down the electrophilic substitution.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint. For instance, some procedures report heating the reaction mixture to 40-85°C for 45 minutes to 5 hours.[3]

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: While a 1.1 to 1.5-fold excess of the Vilsmeier reagent is typical, for a less reactive substrate like 5-chloroindole, a slightly higher excess (e.g., 1.5 to 2.0 equivalents) might be beneficial.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Degradation of Starting Material: Indoles can be sensitive to strongly acidic conditions, potentially leading to polymerization.

    • Solution: Maintain a low temperature during the formation of the Vilsmeier reagent and the initial addition of the 5-chloroindole. Gradual warming to the desired reaction temperature can help minimize degradation.

Question 2: My TLC plate shows multiple spots. What are the likely side products?

Answer: While the formylation of 5-chloroindole is highly regioselective for the C3 position, the formation of side products can occur, complicating purification.

Potential Side Products:

  • Unreacted 5-Chloroindole: This is the most common "side product" if the reaction is incomplete. It can be identified by comparing its Rf value to a standard of the starting material.

  • Polymeric Materials: Indoles are known to polymerize under strong acidic conditions. This often appears as a baseline streak or insoluble material in your TLC.

    • Troubleshooting: As mentioned above, careful temperature control and avoiding excessively harsh conditions can mitigate polymerization.

  • N-Formylated 5-Chloroindole: Although less common under Vilsmeier-Haack conditions for unsubstituted indoles, N-formylation has been observed in some cases with substituted indoles.[4] This side product would likely have a different polarity compared to the C-formylated product.

    • Troubleshooting: The formation of the N-formyl product can sometimes be influenced by the reaction conditions. Analyzing the crude product by LC-MS can help identify this and other minor byproducts.

  • Di-formylated Products: While sterically and electronically less favorable, the formation of a di-formylated product is a theoretical possibility, especially with a large excess of the Vilsmeier reagent and forcing conditions. There is, however, limited direct evidence for this with 5-chloroindole.

Purification Strategies:

  • Recrystallization: 5-chloroindole-3-carbaldehyde is a solid and can often be purified effectively by recrystallization from solvents like methanol or ethanol/water mixtures.[5]

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method to separate the desired product from unreacted starting material and other non-polar impurities.[5]

Question 3: The reaction work-up is problematic, and I'm not getting a clean product precipitation.

Answer: The work-up step, which involves the hydrolysis of the intermediate iminium salt, is critical for obtaining a pure product.

Common Issues & Solutions:

  • Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde.

    • Solution: After quenching the reaction with ice water, ensure the mixture is stirred vigorously for a sufficient amount of time. Basification with a solution like saturated sodium carbonate or dilute sodium hydroxide is often necessary to facilitate complete hydrolysis and precipitate the product.[3] The pH should be carefully adjusted to be neutral or slightly basic.

  • Oily Product: The product may initially separate as an oil instead of a crystalline solid, especially if impurities are present.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If the product remains oily, it may be necessary to extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and then purify the crude product by chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: At which position does the formylation of 5-chloroindole occur?

    • A1: Electrophilic substitution on the indole ring, such as the Vilsmeier-Haack reaction, overwhelmingly occurs at the C3 position. This is due to the C3 position having the highest electron density and leading to the most stable intermediate.[6] The presence of the chloro group at the C5 position does not change this inherent reactivity of the indole nucleus.

  • Q2: How does the chloro group at the C5 position affect the reactivity of the indole?

    • A2: The chlorine atom is an electron-withdrawing group via induction, which deactivates the aromatic system towards electrophilic attack compared to unsubstituted indole. However, it is also a weak ortho-, para-director due to resonance. In the case of 5-chloroindole, the deactivating inductive effect is somewhat counteracted by the para-like positioning relative to the C3 position, making it more reactive than isomers where the chlorine is in a meta-like position (e.g., 6-chloroindole).

  • Q3: Are there alternative, milder methods for the formylation of 5-chloroindole?

    • A3: Yes, several other formylation methods exist, though the Vilsmeier-Haack reaction remains the most common. Some alternatives that have been developed for indoles in general include:

      • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium. It is more commonly used for highly activated substrates like phenols and anilines and may not be as efficient for the less reactive 5-chloroindole.[7]

      • Metal-Catalyzed Formylations: More recent methods utilize transition metal catalysts (e.g., iron) with sources of the formyl group like formaldehyde and aqueous ammonia under air.[8] These methods are often milder and more environmentally friendly.

      • Photoredox Catalysis: Visible-light-mediated formylation using a photoredox catalyst like Eosin Y has also been developed for indoles.

  • Q4: What is the Vilsmeier reagent and how is it formed?

    • A4: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction. It is formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2]

    G cluster_0 Reagent Formation cluster_1 Reaction & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole 5-Chloroindole Indole->Iminium_intermediate Electrophilic Attack Product 5-Chloroindole-3-carbaldehyde Iminium_intermediate->Product H2O H₂O (Work-up) H2O->Product Hydrolysis

    Caption: Vilsmeier-Haack Reaction Workflow.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of 5-chloroindole.

Reagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃ (1.5), 5-Chloroindole (1)DMF85590[3]
POCl₃ (1.5), 5-Chloroindole (1)DMF400.7559[5]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Chloroindole

This protocol is adapted from a reported synthesis of 5-chloro-1H-indole-3-carbaldehyde.[3]

Materials:

  • 5-Chloroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Saturated aqueous sodium carbonate solution

  • Methanol or ethanol for recrystallization

Procedure:

  • Vilsmeier Reagent Formation: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous DMF. Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes.

  • Reaction with 5-Chloroindole: Dissolve 5-chloroindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 5-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 85°C for 5 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium carbonate solution until a precipitate forms and the solution is basic.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude solid. Recrystallize the product from methanol or an ethanol/water mixture to obtain pure 5-chloro-1H-indole-3-carbaldehyde.

Caption: Experimental Workflow for 5-Chloroindole Formylation.

References

Technical Support Center: Purification of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the common challenges associated with the purification of 2-(5-chloro-1H-indol-3-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable synthetic intermediate. The indole scaffold, while crucial, is notoriously sensitive, and this guide provides field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the work-up and purification of this compound.

Question 1: My isolated product is a pink, brown, or reddish solid. What causes this discoloration and how can I fix it?

Answer:

Causality: Discoloration is a classic indicator of oxidation or degradation of the electron-rich indole ring.[1] Indole compounds are highly susceptible to oxidation when exposed to atmospheric oxygen and light, which can lead to the formation of colored oligomeric or polymeric byproducts.[1] This process can be accelerated by elevated temperatures and the presence of trace acid.

Troubleshooting Protocol:

  • Inert Atmosphere is Key: During the entire work-up and purification process (extractions, solvent removal, chromatography), maintain an inert atmosphere using nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Before use, degas all solvents for extractions and chromatography by sparging with nitrogen or argon for 15-20 minutes.

  • Rapid Execution: Minimize the time the compound spends in solution and on the chromatography column. Plan your purification workflow to be as efficient as possible.

  • Recrystallization: This is often the most effective method for removing colored impurities. A well-chosen solvent system can leave the colored, often more polar, impurities in the mother liquor.

Detailed Protocol: Recrystallization for Color Removal

  • Place the discolored crude product in a round-bottom flask.

  • Add a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate, or acetone) to fully dissolve the solid.

  • While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the flask to cool slowly to room temperature, and then place it in a 2-8°C refrigerator or freezer to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under a vacuum.

Solvent SystemApplication Notes
Ethanol/Water Excellent for moderately polar compounds. Dissolve in hot ethanol, add water until cloudy.
Ethyl Acetate/Hexane A versatile system for a wide range of polarities. Dissolve in ethyl acetate, add hexane.
Toluene Good for less polar compounds. Can sometimes yield high-quality crystals upon slow cooling from a hot solution.
Acetonitrile Can be an effective crystallization solvent, especially when transitioning from a more soluble reaction solvent.[2]
Question 2: My HPLC analysis shows low purity (<98%) with significant side-products. How do I select the right purification strategy?

Answer:

Causality: Low purity can result from incomplete reactions, leaving residual starting materials (e.g., 5-chloroindole-3-carboxaldehyde), or from side reactions promoted by the reaction conditions. The choice of purification method depends heavily on the nature of these impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier technique for identifying and quantifying these impurities.[3]

Logical Workflow for Purification Strategy:

The following diagram outlines a decision-making process for tackling a complex impurity profile.

Purification_Workflow Start Crude Product (Purity <98%) Analyze Analyze by TLC & HPLC-MS Identify Impurity Polarity Start->Analyze Decision Impurity Profile? Analyze->Decision Imp_Polar Major Impurities More Polar Decision->Imp_Polar  Polar Imp_NonPolar Major Impurities Less Polar / Similar Polarity Decision->Imp_NonPolar Non-Polar / Similar Imp_Trace Trace Impurities (Minor Discoloration) Decision->Imp_Trace Trace Chromatography Strategy: Flash Column Chromatography Imp_Polar->Chromatography Imp_NonPolar->Chromatography Recrystallize Strategy: Recrystallization Imp_Trace->Recrystallize Silica Use Neutralized Silica Gel (1% Triethylamine in Eluent) Chromatography->Silica Solvent Select Solvent/Anti-Solvent System (See Table 1) Recrystallize->Solvent

Caption: Decision tree for selecting a purification strategy.

Detailed Protocol: Neutralized Flash Column Chromatography

The indole ring can be sensitive to standard silica gel, which is slightly acidic and can cause streaking or degradation on the column.[4] Using a neutralized system is critical.

  • Prepare the Slurry: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total solvent volume.

  • Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly. Ensure no air bubbles are trapped.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elute: Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Gradually increase the polarity of the eluent (e.g., move to 8:2, 7:3) to elute your compounds. The target compound, this compound, is moderately polar and will elute after non-polar impurities but before highly polar ones like residual aldehydes.

  • Monitor: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for routine purity assessment?

A1: For definitive, quantitative purity assessment, a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method is essential.[3] Coupling this with a Mass Spectrometry (MS) detector provides invaluable data on the identity of any impurities.

Example HPLC-MS Protocol for Purity Analysis

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm)Industry standard for separating small organic molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode and ensures sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[5]
Gradient Start at 10% B, ramp to 95% B over 15 min, hold 3 min, re-equilibrateA gradient ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are detected.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 35°CElevated temperature can improve peak shape and reduce run time.
UV Detection Diode Array Detector (DAD) at 280 nmThe indole chromophore has a strong absorbance in this region.
MS Ion Source Electrospray Ionization (ESI), Positive ModeIndoles ionize well in positive mode to give an [M+H]⁺ ion.
MS Scan Range m/z 100 - 500Covers the mass of the parent compound (~190.63 g/mol ) and likely impurities/dimers.[6]
Q2: What are the optimal storage conditions to ensure the long-term stability of my purified compound?

A2: Proper storage is critical to prevent the degradation you worked so hard to remove. Indole compounds are sensitive to air, light, and heat.[1]

  • Temperature: For long-term storage, -20°C is highly recommended.[7] For short-term (weeks), 2-8°C is acceptable.

  • Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen before sealing.[1] This is the most effective way to prevent oxidation.

  • Light: Always store the compound in an amber or opaque vial to protect it from light.[1]

  • Container: Use a tightly sealed vial to prevent moisture absorption.[7][8]

Q3: My compound oiled out after chromatography instead of forming a solid. What can I do to induce crystallization?

A3: This is a common occurrence, especially if trace solvent impurities are present.

  • High Vacuum: First, ensure all solvent is removed by placing the oil under a high vacuum for several hours. Sometimes, residual solvents act as plasticizers.

  • Trituration: Add a solvent in which your compound is completely insoluble (a "poor" solvent like hexane or pentane). Use a spatula or glass rod to scratch the inside of the flask vigorously. The mechanical energy and nucleation sites on the scratched glass can often induce crystallization.

  • Solvent/Anti-Solvent from Oil: Dissolve the oil in a very small amount of a good solvent (e.g., a few drops of dichloromethane or ethyl acetate). Then, slowly add a poor solvent (hexane) until the solution becomes persistently cloudy. Cap the vial and let it stand undisturbed. Often, crystals will form over time.

  • Seeding: If you have even a tiny crystal from a previous batch, adding it to a supersaturated solution of your oil can provide a template for crystal growth.

References

How to avoid degradation of 2-(5-chloro-1H-indol-3-yl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the Technical Support Center for 2-(5-chloro-1H-indol-3-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this compound to minimize degradation. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. However, its chemical structure, featuring an electron-rich indole ring and a nitrile group, makes it susceptible to degradation under improper storage conditions. The primary degradation pathways include oxidation of the indole nucleus and hydrolysis of the acetonitrile functional group. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity, potency, and ensuring the reliability of experimental results.

Troubleshooting Guide

This section addresses common problems observed during the use of this compound that may be related to its degradation.

Issue: I am observing a loss of potency or the appearance of unexpected peaks in my analysis (e.g., HPLC, LC-MS).

This is a common indicator of compound degradation. The indole ring is susceptible to oxidation, and the acetonitrile group can undergo hydrolysis.[1] The following workflow will help you troubleshoot this issue.

Troubleshooting_Degradation Start Suspected Degradation of this compound Review_Storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas?) Start->Review_Storage Review_Experimental Review Experimental Conditions: - pH of solutions - Presence of oxidizing agents - Exposure to light during experiment Start->Review_Experimental Analyze_Samples Analyze a Fresh Sample vs. Stored/Used Sample by HPLC/LC-MS Review_Storage->Analyze_Samples Review_Experimental->Analyze_Samples Degradation_Confirmed Degradation Confirmed: Appearance of new peaks or decrease in main peak area Analyze_Samples->Degradation_Confirmed No_Degradation No Significant Degradation Observed: Review other experimental parameters (e.g., instrument, reagents) Degradation_Confirmed->No_Degradation No Degradation Detected Implement_Actions Implement Corrective Actions: - Store under inert gas (Argon/Nitrogen) - Protect from light (amber vials) - Control pH of solutions - Use antioxidants if compatible Degradation_Confirmed->Implement_Actions Degradation Detected Re_evaluate Re-evaluate Stability Implement_Actions->Re_evaluate

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C is ideal for long-term storage. For short-term storage, 2-8°C is acceptable.Lower temperatures slow down the rate of chemical degradation reactions.
Atmosphere Store under an inert atmosphere, such as argon or nitrogen.The electron-rich indole ring is susceptible to oxidation.[2] An inert atmosphere minimizes contact with oxygen.
Light Protect from light by storing in an amber vial or a light-blocking container.Indole derivatives can be photolabile and undergo photodegradation upon exposure to light.[3]
Moisture Keep the container tightly sealed to prevent moisture ingress.The acetonitrile group is susceptible to hydrolysis, which can be accelerated by the presence of water.[4][5][6][7][8]
Q2: What are the likely degradation products of this compound?

The two primary degradation pathways for this compound are oxidation of the indole ring and hydrolysis of the nitrile group.

  • Oxidation: The indole ring can be oxidized to form various products, with oxindoles being common.[2][9][10] In this case, 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile is a potential oxidation product.

  • Hydrolysis: The nitrile group can undergo hydrolysis, especially in the presence of acid or base, to first form an amide, 2-(5-chloro-1H-indol-3-yl)acetamide, and then further hydrolyze to the corresponding carboxylic acid, 2-(5-chloro-1H-indol-3-yl)acetic acid.[4][5][6][7][8]

Degradation_Pathways Parent This compound Oxidation_Product 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (Oxindole derivative) Parent->Oxidation_Product Oxidation (O₂, light) Hydrolysis_Product_Amide 2-(5-chloro-1H-indol-3-yl)acetamide Parent->Hydrolysis_Product_Amide Hydrolysis (H₂O, acid/base) Hydrolysis_Product_Acid 2-(5-chloro-1H-indol-3-yl)acetic acid Hydrolysis_Product_Amide->Hydrolysis_Product_Acid Further Hydrolysis

Caption: Potential degradation pathways.

Q3: How can I detect degradation in my sample of this compound?

The most effective way to detect degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]

Experimental Protocol: Stability Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound sample.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1-1 mg/mL.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Compare the chromatogram of your stored sample to that of a freshly prepared standard or a sample from a new, unopened batch.

    • A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

    • If using LC-MS, you can identify the degradation products by their mass-to-charge ratio (m/z).

Q4: Are there any incompatible materials I should avoid when working with this compound?

Yes, to prevent degradation, you should avoid contact with:

  • Strong Oxidizing Agents: These can promote the oxidation of the indole ring.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.[5][6][8]

  • Reactive Metals: Some metals can catalyze degradation reactions. It is best to use glass or inert plastic containers and equipment.

Q5: I need to prepare a stock solution of this compound. What is the best way to store it?

When preparing stock solutions, it is important to consider the stability of the compound in the chosen solvent.

  • Solvent Selection: Use a dry, aprotic solvent such as anhydrous acetonitrile or DMSO. Avoid using aqueous buffers for long-term storage, as this can promote hydrolysis.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Protect the vials from light.

  • Stability Testing: It is good practice to perform a stability study on your stock solution over time to determine its shelf life under your specific storage conditions.

By following these guidelines, you can minimize the degradation of this compound and ensure the integrity of your experimental results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 2-(5-chloro-1H-indol-3-yl)acetonitrile stands as a valuable building block for a variety of biologically active molecules. This guide provides an in-depth comparison of two prominent synthetic routes to this indole derivative, offering experimental protocols, mechanistic insights, and a quantitative evaluation to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chloro-substituent at the 5-position and an acetonitrile moiety at the 3-position of the indole ring provides a versatile platform for further chemical modifications. The nitrile group, in particular, is a valuable functional handle that can be readily converted into amines, amides, carboxylic acids, and other functionalities, making this compound a sought-after intermediate in drug discovery programs.

This guide will compare two distinct and widely applicable synthetic strategies for the preparation of this compound, starting from the commercially available 5-chloroindole.

Route A: The Classical Gramine-based Synthesis

This traditional two-step approach involves the initial formation of a gramine intermediate via the Mannich reaction, followed by a nucleophilic substitution with a cyanide source.

Route B: Direct Conversion from 5-chloro-1H-indole-3-carboxaldehyde

A more modern and convergent approach, this route entails the formylation of 5-chloroindole to the corresponding aldehyde, which is then converted in a one-pot reaction to the target acetonitrile.

Route A: The Gramine-based Synthesis

This classical pathway is a reliable and well-established method for the synthesis of indole-3-acetonitriles.

Workflow for Route A

Route_A_Workflow start 5-Chloroindole step1 Step 1: Mannich Reaction (5-Chlorogramine Synthesis) start->step1 Formaldehyde, Dimethylamine, Acetic Acid step2 Step 2: Cyanation step1->step2 Sodium Cyanide, DMF product This compound step2->product

Caption: Workflow for the Gramine-based synthesis of this compound.

Step 1: Synthesis of 5-Chlorogramine (N,N-dimethyl-1-(5-chloro-1H-indol-3-yl)methanamine)

The first step is a Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[1][2]

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-chloroindole (1.0 eq) in glacial acetic acid.

  • To this solution, add a 40% aqueous solution of dimethylamine (1.2 eq). The mixture may warm up.

  • Cool the mixture to room temperature and then add a 37% aqueous solution of formaldehyde (1.2 eq) with stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 5-chlorogramine.

Mechanistic Insight:

The Mannich reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and dimethylamine.[3] The electron-rich indole, acting as a nucleophile, then attacks the iminium ion at the C3 position to form the aminomethylated product, gramine.[4]

Step 2: Cyanation of 5-Chlorogramine

The second step involves a nucleophilic substitution reaction where the dimethylamino group of the gramine is displaced by a cyanide ion.[5]

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-chlorogramine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add sodium cyanide (1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Insight:

The dimethylamino group in gramine is a good leaving group upon protonation or quaternization. In the presence of a nucleophile like the cyanide ion, an SN2-type displacement occurs at the benzylic carbon, leading to the formation of the C-C bond and the desired nitrile product.[6][7]

Route B: Direct Conversion from 5-chloro-1H-indole-3-carboxaldehyde

This route offers a more streamlined approach, reducing the number of synthetic steps and potentially improving overall efficiency.

Workflow for Route B

Route_B_Workflow start 5-Chloroindole step1 Step 1: Vilsmeier-Haack Reaction (Formylation) start->step1 POCl₃, DMF step2 Step 2: One-pot Reductive Cyanation step1->step2 NaBH₄, NaCN product This compound step2->product

Caption: Workflow for the synthesis of this compound from 5-chloroindole-3-carboxaldehyde.

Step 1: Synthesis of 5-chloro-1H-indole-3-carboxaldehyde

The initial step involves the formylation of 5-chloroindole at the C3 position using the Vilsmeier-Haack reaction.[8][9]

Experimental Protocol:

  • In a three-necked flask, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • To this mixture, add a solution of 5-chloroindole (1.0 eq) in anhydrous DMF dropwise, keeping the temperature below 20 °C.

  • After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous solution of sodium hydroxide until the product precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 5-chloro-1H-indole-3-carboxaldehyde.

Mechanistic Insight:

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃.[10][11] The electron-rich indole ring then attacks this electrophile at the C3 position, followed by hydrolysis of the resulting iminium salt during workup to afford the aldehyde.[12]

Step 2: One-pot Conversion of Aldehyde to Acetonitrile

This step is a direct and efficient conversion of the aldehyde to the nitrile.[13]

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-chloro-1H-indole-3-carboxaldehyde (1.0 eq) in a mixture of methanol and formamide.

  • Add sodium borohydride (NaBH₄) (1.3 eq) portion-wise to the solution at room temperature and stir for 1 hour.

  • To the same reaction mixture, add sodium cyanide (10 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. The reaction mixture is basic, but care should be taken to avoid acidification which would generate highly toxic HCN gas.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture, add brine, and extract with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Insight:

This one-pot reaction is believed to proceed via the initial reduction of the aldehyde to the corresponding alcohol by sodium borohydride. The alcohol is then likely converted in situ to a better leaving group (e.g., a borate ester), which is subsequently displaced by the cyanide ion in an SN2 reaction to form the nitrile. The use of a large excess of sodium cyanide drives the reaction to completion.

Comparative Analysis

ParameterRoute A: Gramine-based SynthesisRoute B: From 5-chloro-1H-indole-3-carboxaldehyde
Number of Steps 22
Overall Yield Typically 60-75%Typically 70-85%
Key Reagents Formaldehyde, Dimethylamine, Sodium CyanidePOCl₃, DMF, NaBH₄, Sodium Cyanide
Reaction Conditions Step 1: Room temperature; Step 2: 80-100 °CStep 1: 0-40 °C; Step 2: Room temperature to reflux
Scalability Well-established and scalableReadily scalable
Safety Considerations Use of toxic formaldehyde and sodium cyanideUse of corrosive POCl₃ and toxic sodium cyanide
Advantages Classical, well-understood reactions.Higher overall yield, one-pot final step.
Disadvantages Handling of volatile and toxic formaldehyde.Use of moisture-sensitive and corrosive POCl₃.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route A , the gramine-based synthesis, is a classic and robust method that has been widely used in indole chemistry. Its primary drawback is the use of formaldehyde, a known carcinogen.

Route B , the direct conversion from the corresponding indole-3-carboxaldehyde, presents a more modern and often higher-yielding alternative. The one-pot nature of the final step is particularly attractive for streamlining the synthetic process.

For researchers prioritizing overall yield and a more convergent synthesis, Route B is likely the preferred method . However, for laboratories well-equipped to handle formaldehyde and where the classical Mannich reaction is a routine procedure, Route A remains a solid and dependable option . The choice between these two routes will ultimately depend on the specific resources, safety protocols, and synthetic goals of the research team.

References

Purity Assessment of 2-(5-chloro-1H-indol-3-yl)acetonitrile: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An expert comparison guide by a Senior Application Scientist.

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the quality and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity assessment of this compound. We will delve into the rationale behind method development, present a detailed HPLC protocol, and offer a comparative analysis with Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental insights and authoritative references.

The Criticality of Purity for Indole-Based Intermediates

This compound belongs to the indole class of heterocyclic compounds, which are privileged structures in medicinal chemistry. The synthetic routes to such molecules can often generate a variety of impurities, including starting material residues, by-products from side reactions, and degradation products. For instance, incomplete chlorination could leave behind 2-(1H-indol-3-yl)acetonitrile, while hydrolysis of the nitrile group could form 2-(5-chloro-1H-indol-3-yl)acetic acid. The presence of these impurities, even in trace amounts, can have significant implications for the final API's stability, efficacy, and safety profile.

Regulatory bodies like the FDA and EMA mandate stringent purity control, adhering to guidelines set by the International Council for Harmonisation (ICH). Specifically, the ICH Q3A(R2) guideline necessitates the identification and characterization of any impurity present at a level of 0.10% or higher. This regulatory expectation drives the need for highly sensitive and specific analytical methods to ensure the quality of intermediates like this compound.

HPLC: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity determination. Its versatility in handling a wide range of compound polarities and its high resolving power make it exceptionally well-suited for analyzing multi-component samples.

Rationale for HPLC Method Design

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and potential impurities.

  • Column Chemistry: The core of the separation is the stationary phase. For this compound, which is a moderately nonpolar molecule due to its indole ring, a reversed-phase column such as a C18 (octadecylsilane) is the logical first choice. The hydrophobic C18 chains provide effective retention via van der Waals interactions with the analyte.

  • Mobile Phase Selection: A gradient elution is superior to an isocratic one for purity analysis. It involves changing the mobile phase composition during the run, typically from a weak solvent (e.g., water) to a strong organic solvent (e.g., acetonitrile or methanol). This approach ensures that highly polar impurities are eluted early, while the main analyte and more nonpolar, closely-eluting impurities are well-resolved with sharp peak shapes. A buffered aqueous phase (e.g., with formic acid or ammonium acetate) is often used to control the ionization state of the analytes and ensure reproducible retention times.

  • Detector Choice: The indole moiety in the target compound contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector is therefore ideal. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity assessment and impurity identification. The detection wavelength should be set at the absorption maximum (λmax) of the analyte to maximize sensitivity.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol provides a self-validating system through the inclusion of rigorous system suitability tests (SST).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA/UV at 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) using the same diluent.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. These criteria are based on general expectations outlined in pharmacopeias like the USP.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks and calculate the percentage purity using the area percent method. Identify and quantify any impurities relative to the main peak.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_sample Sample & Standard Preparation prep_sample->sst analysis Sample Injection & Run sst->analysis If SST Passes integration Peak Integration analysis->integration quantification Purity Calculation & Impurity Profiling integration->quantification report Generate Report quantification->report

Caption: A typical workflow for HPLC-based purity assessment.

Comparative Analysis with Alternative Techniques

While HPLC is robust, alternative techniques may offer advantages in specific scenarios such as high-throughput screening or for analyzing volatile or thermally labile compounds.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed.

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.

    • Resolution: Sharper, narrower peaks allow for better separation of closely eluting impurities.

    • Sensitivity: The narrow peaks lead to a greater signal-to-noise ratio, improving detection limits.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a greener technology.

  • Disadvantages:

    • Higher Backpressure: Requires specialized instrumentation capable of handling pressures up to 15,000 psi.

    • Increased Susceptibility to Clogging: The smaller particle size necessitates more rigorous sample filtration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides definitive identification of separated components based on their mass-to-charge ratio.

  • Advantages:

    • High Specificity: The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown impurities.

    • Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile by-products that are not amenable to HPLC analysis.

  • Disadvantages:

    • Analyte Volatility Required: this compound has a relatively high boiling point and may require derivatization to increase its volatility, adding complexity to the sample preparation.

    • Thermal Lability: The high temperatures of the GC inlet can cause degradation of thermally sensitive molecules like indoles, potentially generating analytical artifacts.

Method Performance Comparison

The table below summarizes the key performance attributes of each technique for the analysis of this compound.

ParameterHPLC UPLC GC-MS
Speed Moderate (e.g., 35 min)Very Fast (e.g., < 5 min)Fast (e.g., 15-20 min)
Resolution Good to ExcellentSuperiorExcellent
Sensitivity (LOD/LOQ) GoodExcellentExcellent (with MS)
Sample Compatibility Broad (polar to nonpolar)Broad (polar to nonpolar)Volatile & Thermally Stable
Instrument Cost StandardHighHigh
Ease of Use RoutineRequires expertiseRequires expertise
Primary Application Routine QC, Purity TestingHigh-Throughput Screening, Impurity ProfilingResidual Solvents, Volatile Impurities, Structure Elucidation
Logical Framework for Method Selection

The choice of analytical technique is not arbitrary; it is dictated by the specific analytical goal. The following diagram illustrates a logical decision-making process.

Method_Selection start Analytical Goal for This compound q1 Is the primary goal routine QC purity testing? start->q1 q2 Is high-throughput analysis required? q1->q2 No hplc Use Validated HPLC Method q1->hplc Yes q3 Are volatile impurities or residual solvents a concern? q2->q3 No uplc Use UPLC Method q2->uplc Yes q3->hplc No gcms Use GC-MS Method (Orthogonal Technique) q3->gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, a well-developed Reversed-Phase HPLC method remains the most practical and reliable choice. It offers an excellent balance of resolution, sensitivity, and robustness, and the instrumentation is widely available in analytical laboratories.

UPLC should be considered the preferred alternative when high-throughput is a primary driver, such as during process development or library screening. Its speed and superior resolution can provide faster insights and potentially uncover trace-level impurities missed by HPLC.

GC-MS serves as a critical orthogonal method . While not suitable as a primary purity assay for the main compound due to thermal stability concerns, it is indispensable for specifically quantifying volatile organic impurities and residual solvents, which is a separate and equally important quality attribute.

Ultimately, a comprehensive quality control strategy should leverage HPLC as the primary technique for purity and related substances, complemented by GC-MS for volatile components, ensuring a complete and accurate purity profile that meets stringent regulatory standards.

A Comparative Guide to the Biological Activity of 2-(5-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic molecules with profound pharmacological importance.[1][2] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole motif has consistently demonstrated its versatility in interacting with a multitude of biological targets.[3] This has cemented its status as a cornerstone in medicinal chemistry and drug discovery.[4][5] The chemical tractability of the indole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of novel therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[6][7] This guide provides a comparative analysis of the biological activity of 2-(5-chloro-1H-indol-3-yl)acetonitrile and its structural analogs against other notable indole derivatives, supported by experimental data and detailed protocols for researchers in the field.

Comparative Analysis of Biological Activity: The Impact of Substitution on the Indole Core

While specific biological activity data for this compound is not extensively available in the public domain, a comparative analysis of its structural analogs, particularly those bearing a chlorine atom at the 5-position, provides valuable insights into its potential therapeutic applications. The introduction of a halogen, such as chlorine, at the C5 position of the indole ring has been shown to significantly influence the biological properties of the resulting derivatives, often enhancing their anticancer and antimicrobial activities.

Anticancer Activity: A Focus on 5-Chloroindole Derivatives

Recent studies have highlighted the potent antiproliferative effects of 5-chloroindole derivatives against various human cancer cell lines. The cytotoxic activity is often attributed to the modulation of key signaling pathways involved in cancer cell growth, proliferation, and survival.

A series of ethyl 5-chloro-1H-indole-2-carboxylates has demonstrated significant antiproliferative activity.[6] For instance, derivatives with phenethylamino side chains at the 3-position have shown potent inhibition of cancer cell lines such as pancreatic (Panc-1), breast (MCF-7), and lung (A-549).[6] The mechanism of action for some of these compounds involves the inhibition of crucial kinases like EGFR and BRAF, which are often dysregulated in cancer.[6]

Another study on phthalide-fused indoles revealed that a compound with a 5-chloro substituted indoline moiety exhibited the best potency against human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (HepG2) cell lines.[8]

The parent compound, indole-3-acetonitrile (IAN), has also been investigated for its effects on cancer cells. It has been identified as a metabolite in human cancer cells and, at high concentrations, can reduce the viability of neuroblastoma cells.[9]

Table 1: Comparative Anticancer Activity of 5-Chloroindole Derivatives and Other Indole Analogs

Compound/DerivativeTarget Cell LineAssay TypeKey Findings (IC₅₀/GI₅₀)Reference
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivativesPanc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 78 nM[6]
m-piperidinyl derivative of ethyl 5-chloro-indole-2-carboxylateEGFREnzyme InhibitionIC₅₀: 68 nM[6]
p-pyrrolidin-1-yl derivative of ethyl 5-chloro-indole-2-carboxylateEGFREnzyme InhibitionIC₅₀: 74 nM[6]
Phthalide-fused 5-chloro substituted indolineHL-60CytotoxicityIC₅₀: 45.4 µM[8]
Phthalide-fused 5-chloro substituted indolineHepG2CytotoxicityIC₅₀: 57.7 µM[8]
Indole-3-acetonitrile (IAN)SH-SY5Y (Neuroblastoma)Cell ViabilityReduction in viability at high concentrations[9]
Antimicrobial Activity: A Broad Spectrum of Action

Indole derivatives are also recognized for their significant antimicrobial properties. The mechanism of action can vary, from the inhibition of biofilm formation to the disruption of essential bacterial enzymes.[3]

While specific data for this compound is lacking, studies on other indole derivatives provide a basis for comparison. For example, indole-3-acetonitrile has been shown to possess broad-spectrum antiviral activity, effective against viruses such as HSV-1 and VSV.[1] It has also been investigated as a potential therapeutic agent for SARS-CoV-2.[1]

The antimicrobial efficacy of indole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Indole Derivatives

Compound/DerivativeTarget MicroorganismAssay TypeKey Findings (MIC)Reference
Indole-thiadiazole derivativeStaphylococcus aureusTube Dilution6.25 µg/mL[3]
Indole-triazole derivativeStaphylococcus aureusTube Dilution6.25 µg/mL[3]
Indole-3-acetonitrileHSV-1, VSVAntiviral AssayEffective in vitro[1]

Experimental Protocols: Methodologies for Assessing Biological Activity

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the anticancer and antimicrobial activities of indole derivatives.

Anticancer Activity Assessment: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4][10]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[4]

  • Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (4h) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan (DMSO) formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[3]

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[12]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanisms of Action: Elucidating the Signaling Pathways

Understanding the molecular mechanisms by which indole derivatives exert their biological effects is crucial for rational drug design and development.

Anticancer Mechanisms

5-Chloroindole derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and WNT/β-catenin pathways.[7] Inhibition of these pathways can lead to decreased cell proliferation and the induction of apoptosis.

Diagram of a Hypothetical Anticancer Signaling Pathway:

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Indole 5-Chloroindole Derivative Indole->RTK Inhibits Indole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-chloroindole derivatives.

Antiviral Mechanisms

Indole-3-acetonitrile has been shown to exert its antiviral effects by modulating the host's innate immune response.[1] It can promote the activation of the IRF3 and NF-κB signaling pathways, which are crucial for the production of type I interferons, key antiviral cytokines.[1]

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound remains to be fully elucidated, the comparative analysis of its structural analogs, particularly those with a 5-chloro substitution, strongly suggests its potential as a promising candidate for further investigation in anticancer and antimicrobial drug discovery. The provided experimental protocols offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to unlock its full therapeutic potential.

References

A Comparative Guide to the Structural Validation of 2-(5-chloro-1H-indol-3-yl)acetonitrile: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds, precise structural knowledge is not merely academic—it is critical for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with complementary spectroscopic methods, and present the supporting data that, in synergy, provide an irrefutable structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a precise three-dimensional map of electron density, from which we can derive exact atomic positions, bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[1] This level of detail is unparalleled by other analytical methods.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the next. The primary challenge, and where much of the "art" of crystallography lies, is in growing a diffraction-quality single crystal.[3]

Step 1: Crystallization of this compound

The goal is to coax the molecules to arrange themselves into a highly ordered, repeating lattice. This is achieved by slowly reaching a state of supersaturation.[4][5]

  • Purity Assessment: Begin with a sample of the highest possible purity, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[6]

  • Solvent Screening: The choice of solvent is critical.[6] For this compound, solvents like methanol, ethanol, or acetonitrile are suitable starting points. The ideal solvent is one in which the compound is moderately soluble.[6]

  • Method Selection - Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol) to create a nearly saturated solution.[7]

    • Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[6]

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm). This allows the solvent to evaporate slowly over several days.[3][7]

    • Causality: Slow evaporation prevents rapid precipitation, which would lead to a microcrystalline powder. Instead, it allows molecules sufficient time to orient themselves correctly onto the growing crystal lattice, resulting in a larger, more ordered single crystal.[5]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.[8]

Step 2: X-ray Diffraction Data Collection

  • A single, well-formed crystal is selected and mounted on a goniometer head.

  • The crystal is placed within a focused beam of X-rays. Modern diffractometers often use a copper or molybdenum X-ray source.

  • The crystal is rotated, and as it turns, the X-rays are diffracted by the planes of atoms in the crystal lattice. These diffracted beams strike a detector, creating a pattern of reflections.

  • A complete dataset, consisting of thousands of reflections with measured intensities and positions, is collected.[1]

Step 3: Structure Solution and Refinement

  • Structure Solution: The collected diffraction data contains the amplitudes of the diffracted waves, but the phase information is lost—this is the "phase problem" in crystallography.[1] For small molecules like our target compound, this is routinely solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to estimate the initial phases.[1]

  • Model Building: The initial phases are used to calculate an electron density map. The crystallographer then fits the known atoms (C, Cl, N) into the regions of high electron density to build an initial molecular model.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions and other parameters (like atomic displacement or thermal motion) to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[9][10][11] The quality of this agreement is monitored by a value called the R-factor (or residual factor); a lower R-factor indicates a better fit.[12] For a well-behaved small molecule structure, a final R-factor below 5% (R1 = 0.05) is expected.

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_computation Computational Processing Purified Purified Compound Crystallization Crystallization (Slow Evaporation) Purified->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal DataCollection X-ray Data Collection SingleCrystal->DataCollection DiffractionData Diffraction Pattern (Intensities) DataCollection->DiffractionData StructureSolution Structure Solution (Direct Methods) DiffractionData->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for X-ray Crystallographic Analysis.
Data Presentation: Crystallographic Parameters

While a specific CIF (Crystallographic Information File) for this compound is not publicly deposited, the table below presents expected parameters based on the published structure of the closely related isomer, 2-(4-chloro-1H-indol-3-yl)acetonitrile, for illustrative purposes.[13]

ParameterExpected Value for this compoundSignificance
Formula C₁₀H₇ClN₂Confirms the elemental composition of the molecule in the crystal.
Molecular Weight 190.63 g/mol Derived from the chemical formula.
Crystal System Orthorhombic / MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell (Å) a, b, c, α, β, γThe dimensions and angles of the repeating unit of the crystal lattice.
Z e.g., 4 or 8The number of molecules in one unit cell.
Reflections Collected > 4000The total number of unique diffraction spots measured.
Final R1 [I>2σ(I)] < 0.05A key indicator of the quality of the final refined model.
wR2 (all data) < 0.12A weighted R-factor calculated on all data, also indicating model quality.

Complementary Validation Techniques: Building a Cohesive Picture

While X-ray crystallography provides the definitive solid-state structure, it does not confirm purity or the structure in solution. For this, we turn to other powerful analytical techniques that provide corroborating evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[14] It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.[15]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and often 2D correlation spectra (like COSY and HSQC) to establish proton-proton and proton-carbon connectivities.

Expected Data for this compound:

NucleusPredicted δ (ppm)MultiplicityAssignment
¹H NMR ~11.3broad singletIndole N-H
~7.7doubletH-4
~7.4doubletH-7
~7.1doublet of doubletsH-6
~3.9singlet-CH₂-CN
~3.5singletH-2
¹³C NMR ~135CC-7a
~128CC-3a
~125CC-5 (Cl-bearing)
~123CHC-4
~122CHC-2
~119CHC-6
~118C-CN
~113CHC-7
~100CC-3
~15CH₂-CH₂-CN

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.[16] The observed pattern must be consistent with a 5-chloro substitution pattern on the indole ring.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound.[17][18] High-resolution instruments (like TOF or Orbitrap) can measure mass with exceptional accuracy, typically to within 5 parts per million (ppm).[19]

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

  • Infuse the solution into the mass spectrometer.

  • Ionize the sample, commonly using electrospray ionization (ESI), which typically forms a protonated molecule [M+H]⁺.

  • The mass analyzer measures the mass-to-charge ratio (m/z) of the ion.

Expected Data for this compound:

ParameterValueSignificance
Molecular Formula C₁₀H₇³⁵ClN₂The chemical formula, specifying the chlorine isotope.
Calculated Exact Mass 190.0298The theoretical monoisotopic mass.
Observed m/z [M+H]⁺ 191.0371 ± 0.001An experimentally measured value within a 5 ppm error window.
Isotope Pattern ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺The characteristic pattern for a compound containing one chlorine atom.

This data provides extremely strong evidence that the compound has the correct elemental formula, a critical checkpoint before investing time in crystallization.[19][20]

Synergistic Analysis: A Multi-Faceted Approach to Validation

No single technique tells the whole story. The true power in structural validation comes from the synergy of these methods. X-ray crystallography provides the definitive 3D structure, NMR confirms this structure persists in solution and establishes connectivity, while HRMS verifies the elemental formula.

Synergistic_Validation HRMS HRMS Formula Correct Molecular Formula HRMS->Formula Provides NMR NMR Spectroscopy Connectivity Atomic Connectivity (Solution Structure) NMR->Connectivity Provides XRAY X-ray Crystallography Structure3D Unambiguous 3D Structure (Solid State) XRAY->Structure3D Provides Validated Structurally Validated This compound Formula->Validated Connectivity->Validated Structure3D->Validated

Caption: The synergistic relationship of analytical techniques.
Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, bond lengths/anglesAtomic connectivity, chemical environmentMolecular formula, molecular weight
Sample State Solid (single crystal)SolutionSolid or Solution
Key Strength Unambiguous, definitive 3D structureDetailed solution-state structure, purityHigh accuracy and sensitivity for formula
Key Limitation Requires a high-quality single crystalIndirect structural data, can be complexNo connectivity or stereochemical info
Role in Validation Definitive Proof Corroboration & Connectivity Confirmation of Composition

Conclusion

For this compound, as with any critical small molecule in a research and development pipeline, structural validation is a non-negotiable requirement. While NMR and HRMS are indispensable for confirming the molecular formula and solution-state connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its absolute three-dimensional structure . It resolves any ambiguity in atom placement, conformation, and intermolecular interactions in the solid state. By employing these techniques in a complementary fashion, researchers can proceed with confidence, knowing their molecule is precisely what they designed it to be, paving the way for the next stages of discovery.

References

A Comparative Analysis of the Anticancer Activity of Substituted Indole-3-Acetonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds.[1][2][3] Among its many derivatives, substituted indole-3-acetonitriles have garnered significant attention for their potential as anticancer agents.[4][5] This guide provides a comparative analysis of these compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic promise. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of oncology research.

The Indole-3-Acetonitrile Scaffold: A Versatile Platform for Anticancer Drug Design

The indole-3-acetonitrile core, characterized by an indole ring with an acetonitrile group at the C3 position, offers a flexible platform for synthetic modification.[4][6] The anticancer activity of these derivatives is profoundly influenced by the nature and placement of substituents on both the indole ring and the acetonitrile side chain.[1][4] This allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Anticancer Activity

Systematic SAR studies have revealed key structural features that govern the anticancer efficacy of indole-3-acetonitrile derivatives.

  • Substitutions on the Indole Ring:

    • Position 5: The introduction of an electron-withdrawing group, such as a nitro (NO2) group, at the 5-position has been shown to be a significant contributor to cytotoxic properties.[4][6] This is a recurring motif in many biologically active indole compounds.

    • N1-Substitution: Modification at the N1-position of the indole ring, for instance, by methylation, can significantly enhance anticancer activity. Studies on indole-acrylonitrile derivatives have shown that N-methyl substitution can lead to improved antitumor properties.[5]

  • Modifications of the Acetonitrile Moiety:

    • The acetonitrile group at the C3 position is considered a crucial pharmacophore.[4] Its conversion to other functional groups or its use as a linker for more complex side chains has been a fruitful strategy in developing potent anticancer agents. For example, the condensation of 2-(1H-indol-2-yl)acetonitrile with various aldehydes has yielded a series of 2-indolyl-3-acrylonitriles with significant growth inhibition potency against a range of tumor cell lines.[5][7]

A notable example is the compound 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, which has demonstrated remarkable activity against multiple cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer, with GI50 values in the submicromolar range.[5]

Comparative Efficacy Against Cancer Cell Lines

The true measure of an anticancer agent lies in its performance against a panel of cancer cell lines. The following table summarizes the in vitro anticancer activity of representative substituted indole-3-acetonitrile derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
Compound A 2-(5-nitro-1H-indol-3-yl)acetonitrile derivativec-Myc G-quadruplex(Potent binder)[6]
Compound 5c 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrileLeukemia (HL-60(TB))0.0244 - 5.06[5]
Compound 2l (Z)-2-(1H-indol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrileVarious0.228 - 6.6[5]
Compound 16 Indole derivative (EGFR/SRC inhibitor)Prostate Cancer(Induces apoptosis)[8]
IAN Indole-3-acetonitrileNeuroblastoma (SH-SY5Y)(Decreases viability at high conc.)[9][10]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard measures of a compound's potency in inhibiting cell growth. Lower values indicate higher potency.

Mechanisms of Action: How Do Substituted Indole-3-Acetonitriles Combat Cancer?

The anticancer effects of these compounds are not attributable to a single mechanism but rather a multi-pronged attack on cancer cell biology.[11] Key mechanisms include:

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[11][12] This is often achieved by modulating the levels of pro- and anti-apoptotic proteins. For instance, some indole derivatives have been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[13] Treatment of prostate cancer cells with a potent indole derivative led to a significant increase in caspase-3 and caspase-8 levels, key executioners of apoptosis.[8]

  • Cell Cycle Arrest: Many indole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[14] A common observation is arrest at the G2/M phase of the cell cycle.[15][16]

  • Inhibition of Key Signaling Pathways: These compounds can interfere with critical signaling pathways that drive cancer cell growth and survival. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a common target.[4]

  • Tubulin Polymerization Inhibition: Several indole derivatives exert their anticancer effects by targeting the microtubule network, a crucial component of the cell's cytoskeleton.[16][17][18] They can inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[19]

  • Kinase Inhibition: Some indole-based compounds have been designed as inhibitors of specific kinases that are vital for cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[8]

apoptosis_pathway Indole_Derivative Substituted Indole-3-Acetonitrile Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indole_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis by substituted indole-3-acetonitriles.

Experimental Protocols: A Guide to Assessing Anticancer Activity

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential.

This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indole-3-acetonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[20][21]

experimental_workflow Start Start: Synthesized Indole-3-Acetonitrile Derivatives Screening In Vitro Anticancer Screening (e.g., NCI-60 Cell Line Panel) Start->Screening MTT Cell Viability Assay (MTT) to determine IC50 values Screening->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle Mechanism Mechanism of Action Studies Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism Western_Blot Western Blotting (Apoptotic & Signaling Proteins) Mechanism->Western_Blot Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, Src) Mechanism->Kinase_Assay In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo End Lead Compound Identification In_Vivo->End

Caption: A typical workflow for evaluating the anticancer activity of novel compounds.

Future Directions and Conclusion

Substituted indole-3-acetonitriles represent a highly promising class of compounds for the development of novel anticancer therapies.[14][22] The versatility of the indole scaffold allows for extensive chemical modification, enabling the optimization of anticancer activity and drug-like properties. Future research should focus on:

  • Elucidating Novel Mechanisms: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is needed.

  • Improving Bioavailability: In vivo studies are crucial to assess the therapeutic potential of these compounds. Prodrug strategies and formulation development may be necessary to enhance their oral bioavailability and in vivo efficacy.[23]

  • Combination Therapies: Investigating the synergistic effects of indole-3-acetonitrile derivatives with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.[11]

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(5-chloro-1H-indol-3-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(5-chloro-1H-indol-3-yl)acetonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Its inherent versatility allows for facile chemical modification, leading to the generation of extensive compound libraries with potential therapeutic applications spanning oncology, neurodegenerative disorders, and infectious diseases. However, this chemical tractability also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. Understanding and characterizing the selectivity profile of these derivatives is paramount for advancing lead candidates with minimized off-target effects and a greater probability of clinical success.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. We will delve into the critical importance of selectivity profiling, present comparative data from structurally related 5-chloro-indole analogs to illustrate key concepts, and provide detailed experimental protocols for assessing off-target activity.

The Rationale for Cross-Reactivity Studies: Beyond the Primary Target

The indole nucleus, due to its electronic properties and ability to participate in various non-covalent interactions, is known to interact with a wide range of protein targets, particularly the ATP-binding sites of kinases.[1] While a compound may be designed with a specific primary target in mind, its interaction with other structurally similar proteins can lead to unforeseen biological consequences, ranging from diminished efficacy to adverse drug reactions. Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

A well-designed cross-reactivity study should ideally involve screening a new chemical entity against a panel of relevant biological targets. The composition of this panel will depend on the intended therapeutic area and the known liabilities of the chemical class. For indole-based compounds, kinase panels are of particular importance, given their propensity for kinase inhibition.

Comparative Analysis of 5-Chloro-Indole Derivatives: A Look at Selectivity

It is important to note that the following compounds are not this compound derivatives but share the core 5-chloro-indole scaffold. The variations in their substitution patterns and functional groups at other positions on the indole ring significantly influence their target engagement and selectivity.

Compound ScaffoldPrimary Target(s)Off-Target(s) EvaluatedComparative IC50/GI50 ValuesKey Selectivity ObservationsReference
5-chloro-indole-2-carboxylate derivatives EGFRWT, EGFRT790M, BRAFV600E-Compound 3e: EGFRWT: 68 nMEGFRT790M: Data not specified, but showed 8-fold selectivity for EGFRT790M over WTBRAFV600E: More potent than erlotinib, less potent than vemurafenibDemonstrates selectivity between wild-type and mutant forms of EGFR, a critical aspect for targeted cancer therapy. Also shows activity against another kinase (BRAF), indicating potential for multi-kinase inhibition or off-target effects.[2]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides EGFRWT, EGFRT790M-Compound 5f: EGFRWT: 68-85 nMEGFRT790M: 9.5 ± 2 nMCompound 5g: EGFRWT: 68-85 nMEGFRT790M: 11.9 ± 3 nMExhibits significant selectivity for the mutant EGFRT790M over the wild-type, a highly desirable characteristic for overcoming drug resistance in non-small cell lung cancer.[3]
Various 5-chloro-1H-indole derivatives EGFR, DVL1, Carboxylesterase Notum-Qualitative description: Substitutions at C2 and C3 positions significantly impact inhibitory potency against these distinct enzyme classes.Highlights the broad target landscape of the 5-chloro-indole scaffold, capable of inhibiting kinases (EGFR), components of the Wnt signaling pathway (DVL1), and hydrolases (Notum).[4]

Key Insights from the Comparative Data:

  • Substituent Effects: The nature and position of substituents on the indole ring play a crucial role in determining both potency and selectivity.

  • Intra-Target Selectivity: Derivatives can exhibit significant selectivity between different forms of the same target, such as wild-type versus mutant kinases.[2][3]

  • Inter-Target Cross-Reactivity: The 5-chloro-indole scaffold has been shown to interact with multiple, unrelated protein families, underscoring the importance of broad panel screening.[4]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for assays relevant to the targets discussed.

Protocol 1: EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of test compounds to the EGFR kinase domain.

Materials:

  • EGFR (wild-type or mutant) kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Inhibitor (Tracer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • 384-well microplates (low volume, non-binding surface)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer.

  • Assay Setup: In a 384-well plate, add the following components in order:

    • Test compound or DMSO control.

    • A mixture of EGFR kinase and Eu-anti-GST antibody.

    • Alexa Fluor™ 647-labeled tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of 5-chloro-indole derivatives.

Protocol 2: Carboxylesterase Notum Inhibition Assay (Fluorescence-Based)

This protocol outlines a high-throughput screening assay to identify inhibitors of the carboxylesterase Notum.

Materials:

  • Recombinant Notum enzyme

  • Fluorescent substrate (e.g., OPTS - O-pivaloyloxymethyl-3-(trifluoromethyl)umbelliferone)

  • Assay Buffer (e.g., PBS with 0.01% Triton X-100)

  • Test compounds (solubilized in DMSO)

  • 384-well microplates (black, non-binding surface)

  • Fluorescence plate reader

Procedure:

  • Compound Dispensing: Dispense test compounds and DMSO controls into the wells of a 384-well plate.

  • Enzyme Addition: Add the Notum enzyme solution to all wells and pre-incubate with the compounds for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate OPTS to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the cleaved fluorophore).

  • Data Analysis: Determine the rate of the enzymatic reaction for each well. Calculate the percent inhibition for each test compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.[4]

General Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Dispense Dispense Compound into Microplate Compound_Prep->Dispense Reagent_Prep Prepare Enzyme and Substrate Solutions Add_Enzyme Add Enzyme and Pre-incubate Reagent_Prep->Add_Enzyme Dispense->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Addition Add_Enzyme->Add_Substrate Measure Measure Reaction (e.g., Fluorescence, Absorbance) Add_Substrate->Measure Calculate_Inhibition Calculate Percent Inhibition Measure->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Log[Compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: General experimental workflow for determining IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding of the cross-reactivity profile of its derivatives is essential for mitigating potential safety risks and ensuring on-target efficacy. The comparative data presented for related 5-chloro-indole analogs demonstrates the significant impact of structural modifications on target selectivity. As new derivatives of this scaffold are synthesized, it is imperative that they are subjected to comprehensive selectivity profiling against a diverse panel of biological targets. This proactive approach to identifying and understanding off-target interactions will undoubtedly accelerate the translation of promising lead compounds into safe and effective medicines.

References

A Senior Application Scientist's Guide to Catalysis in Indole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole Scaffold

The indole ring system is a cornerstone of chemical science, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its presence is ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin, as well as a vast array of complex alkaloids with potent pharmacological activities, including anti-cancer and anti-inflammatory properties.[2][3] This biological significance has made the synthesis of functionalized indoles a primary focus for researchers in drug discovery, agrochemicals, and materials science for over a century.[4][5]

While classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses laid the groundwork, they often require harsh conditions, stoichiometric reagents, and exhibit limited functional group tolerance.[6][7] The modern era of indole synthesis has been revolutionized by the advent of catalysis. Transition-metal and organocatalytic systems offer milder reaction conditions, superior efficiency, and unprecedented control over selectivity (chemo-, regio-, and enantio-), enabling the construction of complex indole architectures that were previously inaccessible.[2][4]

This guide provides a head-to-head comparison of the leading catalytic systems for indole synthesis. We will move beyond simple protocols to dissect the mechanistic underpinnings, evaluate the strengths and weaknesses of each catalyst class with supporting data, and provide field-proven experimental designs for their application.

Part 1: The Workhorses: Transition-Metal Catalyzed Indole Syntheses

Transition metals, particularly palladium, have become indispensable tools for forging the intricate bonds of the indole nucleus. Their catalytic cycles, involving steps like oxidative addition, migratory insertion, and reductive elimination, provide powerful and versatile pathways for ring construction.

Palladium (Pd): The Undisputed Champion

Palladium catalysis is arguably the most powerful and versatile strategy for constructing substituted indoles, offering multiple disconnection approaches.

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne is a cornerstone of modern indole synthesis.[8][9] It allows for the rapid construction of 2,3-disubstituted indoles in a single step. The reaction's versatility has been showcased in the synthesis of complex molecules, including anti-migraine drugs and bisindole alkaloids.[8][10]

    • Mechanism & Causality: The catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the o-haloaniline to form an arylpalladium(II) complex. The alkyne then coordinates and undergoes a regioselective syn-insertion into the aryl-palladium bond. The final, irreversible step is an intramolecular electrophilic attack of the nitrogen atom on the newly formed vinylic palladium intermediate, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[8] The choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is critical; electron-donating, bulky ligands can facilitate the initial oxidative addition, especially for less reactive o-bromo or chloroanilines, but may slow subsequent alkyne insertion.[10][11]

Larock_Indole_Synthesis Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Coord Alkyne Coordination ArPdX->Coord AlkyneComplex Alkyne-Pd(II) Complex Coord->AlkyneComplex MigInsert Migratory Insertion AlkyneComplex->MigInsert VinylPd Vinylic Pd(II) Intermediate MigInsert->VinylPd Cyclize N-Attack & Reductive Elim. VinylPd->Cyclize Cyclize->Pd0 Regenerates Catalyst Indole Indole Product Cyclize->Indole oHaloaniline o-Haloaniline oHaloaniline->OxAdd Alkyne Alkyne Alkyne->Coord

Caption: Catalytic Cycle of the Larock Indole Synthesis.
  • Heck & Suzuki Couplings: These classic cross-coupling reactions are frequently employed in multi-step strategies. The intramolecular Heck reaction of N-allyl-2-haloanilines is a robust method for synthesizing indoles, often utilizing Pd(OAc)₂ catalysts, sometimes with in situ generated palladium nanoparticles.[12][13] The Suzuki-Miyaura coupling is invaluable for functionalizing the indole core, for instance, by creating 2-arylindoles via C-H activation or synthesizing complex diarylindoles from dihaloindole precursors.[14][15] This method's power lies in its exceptional functional group tolerance and the commercial availability of a vast library of boronic acids.[16][17][18]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation.[19] It can be applied intramolecularly to form the indole's pyrrole ring from a suitably functionalized precursor.[20] More commonly, it is used to N-arylate the indole nucleus or to functionalize haloindoles, a key step in modulating the biological properties of drug candidates.[21][22] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., tBuXPhos) which facilitates the crucial reductive elimination step.[22][23] A notable advancement is the Buchwald modification of the Fischer indole synthesis, where aryl bromides are coupled with hydrazones to generate the necessary intermediates in situ, expanding the scope of the classic reaction.[6]

Copper (Cu) and Iron (Fe): The Sustainable Challengers

Driven by the high cost and potential toxicity of palladium, significant research has focused on developing more sustainable catalysts using earth-abundant first-row transition metals.

  • Copper (Cu): Copper catalysis is a cost-effective alternative, often employed for C-N and C-C bond formation. Modern photo-induced, copper-catalyzed three-component couplings of anilines, aryl acetylenes, and benzoquinones provide a direct route to functionalized indoles under visible light.[3] These methods leverage copper's unique redox properties to achieve transformations complementary to those of palladium.

  • Iron (Fe): As the most abundant transition metal, iron is an attractive "green" catalyst. Iron-catalyzed methods have been developed for the intramolecular cyclization of N-substituted anilines using simple salts like FeCl₃.[3] More advanced iron-NHC (N-heterocyclic carbene) systems can promote directed C2-alkylation and alkenylation of indoles via C-H activation.[24] Recent breakthroughs even demonstrate highly selective C-7 amination of the indole ring using an iron-aminyl radical pathway, a transformation difficult to achieve with other metals.[25] These methods avoid expensive and toxic heavy metals, aligning with the principles of sustainable chemistry.[26][27]

Part 2: The Metal-Free Alternative: Organocatalysis

Organocatalysis has emerged as a third pillar of asymmetric synthesis, avoiding metals entirely. These reactions use small, chiral organic molecules to induce enantioselectivity, offering a powerful strategy for producing optically pure indole derivatives.[28]

  • Asymmetric Friedel-Crafts Alkylation: This is the most common organocatalytic approach for functionalizing the indole nucleus.[29] Indoles act as nucleophiles, attacking electrophiles activated by the catalyst.

    • Mechanism & Causality: Chiral secondary amines (e.g., imidazolidinones, proline derivatives) react with α,β-unsaturated aldehydes to form a transient, chiral iminium ion. This activation lowers the LUMO of the electrophile, facilitating nucleophilic attack by the indole at the C3 position. The stereochemistry is controlled by the chiral scaffold of the catalyst, which effectively shields one face of the iminium ion.[30] Similarly, chiral phosphoric acids or thioureas act as Brønsted acids or hydrogen-bond donors to activate imines or nitroalkenes, enabling enantioselective additions.[31][32] The choice of catalyst dictates the activation mode and the resulting stereochemical outcome.[33][34]

Organocatalysis_Workflow Indole Indole (Nucleophile) Attack Nucleophilic Attack at C3 Indole->Attack Electrophile α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion (LUMO Lowered) Electrophile->Iminium Forms Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Reversible Iminium->Attack Intermediate Covalent Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydrolysis->Catalyst Regenerates Catalyst Product Enantioenriched 3-Substituted Indole Hydrolysis->Product

Caption: General Workflow for Iminium Ion Catalysis.

Part 3: Head-to-Head Performance Comparison

The choice of a catalytic system is a multi-factorial decision, balancing cost, scope, and desired outcome. The following table provides a comparative summary to guide this selection process.

Catalyst SystemRepresentative Reaction(s)Substrate ScopeTypical ConditionsAdvantagesDisadvantages
Palladium (Pd) Larock, Heck, Suzuki, Buchwald-HartwigBroad; tolerates many functional groups.[16][35]50-120 °C, 0.5-10 mol% catalyst, phosphine or NHC ligands.High yields, exceptional versatility, well-understood mechanisms, vast literature.[2][4]High cost, potential for product contamination with toxic metal, often requires inert atmosphere.
Copper (Cu) Ullmann-type, Multi-component reactionsGood; particularly for C-N bond formation.[3]80-120 °C, 5-15 mol% catalyst, often requires ligands.Low cost, good for specific transformations (e.g., N-arylation).[3]Can require higher catalyst loadings, sometimes less general than Pd.
Iron (Fe) C-H Functionalization, Reductive CyclizationsDeveloping; good for electron-rich substrates.[3][24]80-140 °C, 5-10 mol% catalyst, often requires oxidant.Very low cost, low toxicity, environmentally benign.[26]Often requires higher temperatures, mechanisms can be complex, scope still narrower than noble metals.
Organocatalyst Asymmetric Friedel-Crafts AlkylationBroad for specific reaction classes (e.g., nitroalkenes, enals).[30][31]-80 to 25 °C, 5-20 mol% catalyst, often metal- and moisture-free.Excellent enantioselectivity, metal-free products, mild conditions, operational simplicity.[28][33]Higher catalyst loadings, can be sensitive to substrate sterics, may not be suitable for ring formation.
Brønsted/Lewis Acid Fischer, Bischler-MöhlauModerate; sensitive to acid-labile groups.[6][7][36]High temperatures, often requires stoichiometric acid (e.g., ZnCl₂, PPA).Inexpensive reagents, useful for specific substitution patterns.[1]Harsh conditions, poor functional group tolerance, often low yields.[7][37]

Part 4: Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are representative of the catalyst classes and include explanations for key steps, ensuring reproducibility and understanding.

Protocol 1: Palladium-Catalyzed Larock Indole Synthesis
  • Objective: To synthesize a 2,3-disubstituted indole from an o-bromoaniline and an internal alkyne.

  • Rationale: This protocol uses a robust Pd-phosphine catalyst system capable of activating the less reactive o-bromoaniline. Sodium carbonate is an effective and inexpensive base. DMF is a polar aprotic solvent suitable for dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.

  • Methodology:

    • To a dry Schlenk tube under an argon atmosphere, add the o-bromoaniline (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and anhydrous Na₂CO₃ (2.5 mmol, 2.5 equiv).

    • Causality: The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The excess base neutralizes the HBr formed during the reaction, driving the catalytic cycle forward.

    • Add the internal alkyne (1.2 mmol, 1.2 equiv) followed by 5 mL of anhydrous N,N-dimethylformamide (DMF).

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Causality: The reaction is monitored by TLC or LC-MS to determine completion. Elevated temperature is necessary to overcome the activation energy for the oxidative addition and subsequent steps.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired indole.

Protocol 2: Iron-Catalyzed C-H Alkylation of Indole
  • Objective: To perform a directed C2-alkylation of an N-protected indole with a vinylarene.

  • Rationale: This protocol uses an in-situ generated Iron-NHC catalyst. The Grignard reagent acts as a reductant to form the active low-valent iron species. The directing group (e.g., an imine formed from the N-H) is crucial for achieving regioselectivity at the C2 position.[24]

  • Methodology:

    • In a glovebox, add Fe(acac)₃ (0.1 mmol, 10 mol%) and an imidazolinium salt ligand (e.g., SIXyl·HCl, 0.2 mmol, 20 mol%) to a dry vial.

    • Add 2 mL of anhydrous THF and stir for 10 minutes.

    • Slowly add Phenylmagnesium bromide (1 M in THF, 1.1 mmol, 1.1 equiv) and stir for 30 minutes to generate the active catalyst.

    • Causality: The pre-formation of the active catalyst is key. The Grignard reagent reduces the Fe(III) precatalyst and deprotonates the imidazolinium salt to form the NHC ligand.

    • In a separate vial, dissolve the N-protected indole (1.0 mmol, 1.0 equiv) and the vinylarene (1.5 mmol, 1.5 equiv) in 3 mL of anhydrous THF.

    • Transfer the substrate solution to the catalyst mixture via syringe.

    • Seal the vial and heat at 80 °C for 18 hours.

    • Cool the reaction to room temperature and carefully quench with 5 mL of saturated aqueous NH₄Cl.

    • Extract with diethyl ether (3 x 15 mL), combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to yield the C2-alkylated indole.

Protocol 3: Organocatalytic Asymmetric Friedel-Crafts Alkylation
  • Objective: To synthesize a chiral 3-substituted indole via enantioselective addition to an α,β-unsaturated aldehyde.

  • Rationale: This protocol uses a MacMillan-type imidazolidinone catalyst, which operates via iminium ion activation. The acid co-catalyst facilitates both the formation of the iminium ion and the turnover of the catalyst. Low temperature is essential for maximizing enantioselectivity by favoring the transition state with the lowest activation energy.[30]

  • Methodology:

    • To a dry vial, add the chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetate salt, 0.2 mmol, 20 mol%) and the indole (1.0 mmol, 1.0 equiv).

    • Dissolve the solids in 5 mL of dichloromethane and cool the mixture to -78 °C (dry ice/acetone bath).

    • Causality: The low temperature freezes out competing non-selective background reactions and enhances the facial discrimination imposed by the chiral catalyst.

    • Add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Stir the reaction at -78 °C for 24-48 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding it directly to a silica gel column.

    • Purify by flash chromatography (eluting with a hexanes/ethyl acetate gradient) to obtain the enantioenriched product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The synthesis of indoles has evolved from classical named reactions to a sophisticated field dominated by catalytic methodologies. Palladium remains the gold standard for versatility and reliability, with a vast toolbox of reactions like Larock, Suzuki, and Buchwald-Hartwig amination that enable the construction of nearly any desired indole analogue.

However, the future of indole synthesis is increasingly being shaped by the principles of sustainable chemistry. Earth-abundant metal catalysts, particularly those based on iron and copper, are rapidly gaining traction. They offer a greener, more economical approach, and are beginning to unlock novel reactivity, such as site-selective C-H functionalization at previously inaccessible positions.[25] Concurrently, asymmetric organocatalysis provides an essential metal-free strategy for accessing chiral indoles, which are of paramount importance in pharmaceutical development.[28][33]

For researchers, scientists, and drug development professionals, the optimal path forward involves a strategic selection from this diverse catalytic portfolio. The choice is no longer just about yield, but a calculated decision balancing substrate scope, cost, environmental impact, and the specific structural requirements—be it regiochemical complexity or stereochemical purity—of the final target molecule. The continued innovation in these catalytic systems promises to further accelerate the discovery and development of next-generation indole-based therapeutics and materials.

References

A Comparative Guide to In-Silico Modeling and Validation of 2-(5-chloro-1H-indol-3-yl)acetonitrile Binding to the c-Myc G-Quadruplex

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular entities that can effectively target oncogenic pathways is a paramount objective. The c-Myc oncogene, a critical regulator of cell proliferation and apoptosis, is overexpressed in a vast number of human cancers.[1] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) DNA structure, which acts as a transcriptional repressor.[1][2] Consequently, small molecules that can bind to and stabilize this G4 structure are of significant therapeutic interest.[3]

This guide provides an in-depth technical comparison of the in-silico modeling and experimental validation of a novel investigational compound, 2-(5-chloro-1H-indol-3-yl)acetonitrile , against the c-Myc G-quadruplex. We will objectively compare its predicted and experimentally determined binding characteristics with those of two other known c-Myc G4 binders: its close structural analog, 2-(5-nitro-1H-indol-3-yl)acetonitrile , and the well-characterized natural product, Berberine .

This document is designed to provide not just procedural steps, but also the scientific rationale behind the chosen methodologies, empowering researchers to design and interpret their own studies in this critical area of drug discovery.

The Therapeutic Target: c-Myc Promoter G-Quadruplex

The nuclease hypersensitivity element III1 (NHE III1) in the c-Myc promoter is a key regulatory region. The guanine-rich sequence within this element can fold into a parallel G-quadruplex structure, physically impeding the transcriptional machinery and thereby downregulating c-Myc expression.[1] The stabilization of this G4 structure by small molecules represents a promising strategy for cancer therapy. For our in-silico studies, we will utilize the solution structure of the major G-quadruplex formed in the human c-Myc promoter, available in the Protein Data Bank (PDB ID: 1XAV).

The Ligands: A Comparative Overview

This guide focuses on three small molecules with the potential to bind to the c-Myc G-quadruplex:

  • This compound (Investigational Compound): A novel indoleacetonitrile derivative. Its potential as a c-Myc G4 binder is inferred from the activity of its nitro analog.

  • 2-(5-nitro-1H-indol-3-yl)acetonitrile (Comparator 1): Derivatives of this compound have been synthesized and evaluated as c-Myc G-quadruplex binders with anticancer activity.[4] It serves as a close structural and functional comparator.

  • Berberine (Comparator 2): A natural isoquinoline alkaloid that has been extensively studied for its ability to bind and stabilize G-quadruplex DNA, including the c-Myc G4.[5][6] Its distinct chemical scaffold provides a valuable point of comparison.

CompoundChemical StructureKey Physicochemical Properties (Predicted)
This compoundthis compoundMolecular Weight: 190.63 g/mol , XLogP3: 2.3[7]
2-(5-nitro-1H-indol-3-yl)acetonitrile2-(5-nitro-1H-indol-3-yl)acetonitrileMolecular Weight: 201.18 g/mol , XLogP3: 1.6
BerberineBerberineMolecular Weight: 336.36 g/mol , XLogP3: 1.9

In-Silico Modeling Workflow: Predicting Binding Affinity and Mode

Our in-silico workflow is designed to provide a comprehensive prediction of the binding event, from initial docking to detailed analysis of interaction energies. This multi-step approach enhances the reliability of the predictions.

InSilicoWorkflow cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis LigandPrep Ligand Preparation (Energy Minimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ReceptorPrep Receptor Preparation (PDB: 1XAV) ReceptorPrep->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Scoring Pose MMPBSA MM/PBSA Calculation (Binding Free Energy) MD->MMPBSA Trajectory Analysis

Caption: In-silico workflow for predicting ligand binding.

Detailed Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. We utilize AutoDock Vina due to its accuracy and computational efficiency.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the c-Myc G-quadruplex structure (PDB ID: 1XAV) from the RCSB Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Define the grid box to encompass the entire G-quadruplex structure, with a particular focus on the G-quartet planes where π-π stacking interactions are expected.

  • Ligand Preparation:

    • Obtain the 3D structures of the three ligands.

    • Minimize the energy of each ligand using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

  • Docking Execution:

    • Run AutoDock Vina with the prepared receptor and ligand files.

    • Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

    • Generate a set of binding poses for each ligand, ranked by their predicted binding affinity (kcal/mol).

  • Analysis of Results:

    • Visualize the top-scoring poses for each ligand in complex with the G-quadruplex using a molecular visualization tool like PyMOL.

    • Analyze the predicted binding modes, paying close attention to interactions such as π-π stacking with the G-quartets and hydrogen bonding with the phosphate backbone or loop regions.

Detailed Protocol: Molecular Dynamics (MD) Simulations with GROMACS

MD simulations provide insights into the dynamic stability of the ligand-receptor complex and allow for a more refined estimation of binding free energy.

Step-by-Step Methodology:

  • System Preparation:

    • Use the top-scoring docked pose from AutoDock Vina as the starting structure.

    • Select an appropriate force field for DNA (e.g., AMBER ff14SB) and generate ligand parameters using a tool like Antechamber.

    • Solvate the complex in a periodic box of water (e.g., TIP3P model) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Conduct a two-stage equilibration: first in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the density.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of the system's properties.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and receptor to assess the stability of the complex over time.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the receptor.

    • Examine the intermolecular interactions (hydrogen bonds, π-π stacking) throughout the simulation.

Detailed Protocol: MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy from MD simulation trajectories.

Step-by-Step Methodology:

  • Snapshot Extraction:

    • Extract a series of snapshots (e.g., 100-200) from the stable part of the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy components using the g_mmpbsa tool or similar scripts:

      • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

      • Solvation Free Energy (ΔG_solv): Composed of the polar solvation energy (calculated using the Poisson-Boltzmann equation) and the non-polar solvation energy (estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (Note: The entropic term, -TΔS, is computationally expensive and often omitted when comparing similar ligands, providing a relative binding free energy.)

Experimental Validation: Bridging In-Silico Predictions with Empirical Data

While in-silico methods are powerful predictive tools, experimental validation is crucial for confirming the binding affinity and thermodynamic profile of the ligand-receptor interaction. We will employ two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

ExperimentalWorkflow cluster_prep Preparation cluster_spr Kinetics & Affinity cluster_thermo Thermodynamics LigandSol Ligand Stock Solutions SPR Surface Plasmon Resonance (SPR) LigandSol->SPR ITC Isothermal Titration Calorimetry (ITC) LigandSol->ITC DNAPrep Biotinylated c-Myc G4 DNA DNAPrep->SPR Immobilization DNAPrep->ITC Titration

Caption: Experimental workflow for validating ligand binding.

Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity.

Step-by-Step Methodology:

  • Immobilization:

    • Use a streptavidin-coated sensor chip.

    • Immobilize a 5'-biotinylated c-Myc G-quadruplex forming oligonucleotide onto the sensor surface. The G4 structure should be pre-formed in a suitable buffer containing potassium ions.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the small molecule ligand over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound ligand.

    • After each injection, regenerate the sensor surface to remove the bound ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the c-Myc G-quadruplex DNA in the sample cell.

    • Prepare a solution of the small molecule ligand in the titration syringe. Both solutions must be in identical, well-degassed buffers to minimize heats of dilution.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the DNA solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding stoichiometry (n), binding affinity (KA, from which KD can be calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data to illustrate how the results from the in-silico and experimental workflows can be compared.

Table 1: In-Silico Binding Predictions

CompoundDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA, kcal/mol)Key Predicted Interactions
This compound-8.5-25.3π-π stacking with terminal G-quartet, halogen bond with phosphate
2-(5-nitro-1H-indol-3-yl)acetonitrile-8.2-23.8π-π stacking with terminal G-quartet, H-bond with loop nucleotide
Berberine-9.1-28.7Extensive π-π stacking with terminal G-quartet, electrostatic interactions

Table 2: Experimental Binding Validation

CompoundSPR (KD, μM)ITC (KD, μM)ITC (ΔH, kcal/mol)ITC (-TΔS, kcal/mol)
This compound1.21.5-8.2-2.5
2-(5-nitro-1H-indol-3-yl)acetonitrile2.52.8-7.5-2.1
Berberine0.50.6-10.1-1.8

Discussion and Interpretation

The synergy between in-silico modeling and experimental validation provides a robust framework for evaluating novel drug candidates.

  • Correlation of In-Silico and Experimental Data: A strong correlation between the predicted binding free energies (MM/PBSA) and the experimentally determined binding affinities (KD) lends confidence to the in-silico model. Discrepancies may arise from limitations in force fields, solvation models, or the neglect of the entropic contribution in the MM/PBSA calculations.

  • Structure-Activity Relationships: The comparison between the chloro- and nitro-substituted indoleacetonitriles allows for the elucidation of structure-activity relationships. For instance, the higher predicted and experimental affinity of the chloro-derivative might be attributed to favorable halogen bonding interactions with the phosphate backbone of the G-quadruplex.

  • Comparison of Scaffolds: Berberine, with its extended aromatic system, is predicted to have more extensive π-π stacking interactions, consistent with its higher binding affinity. This highlights the importance of scaffold diversity in drug discovery campaigns.

  • Thermodynamic Signature: ITC provides invaluable information on the driving forces of binding. In our hypothetical data, the binding of all three compounds is enthalpically driven, which is common for interactions involving stacking and hydrogen bonding.

Conclusion

This guide has outlined a comprehensive and integrated approach for the in-silico modeling and experimental validation of small molecule binding to the c-Myc G-quadruplex. By systematically comparing the investigational compound, this compound, with known binders, researchers can gain a deeper understanding of its therapeutic potential. The detailed protocols and the rationale behind them are intended to serve as a valuable resource for scientists working at the forefront of structure-based drug design. The convergence of predictive computational methods and empirical biophysical techniques is essential for accelerating the discovery and development of novel anticancer therapeutics targeting the c-Myc oncogene.

References

A Comparative Guide to the Synthesis of 2-(5-chloro-1H-indol-3-yl)acetonitrile: An Evaluation of Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Published by the Office of the Senior Application Scientist

Introduction: The Significance of a Core Synthetic Intermediate

2-(5-chloro-1H-indol-3-yl)acetonitrile is a crucial building block in medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, it serves as a versatile precursor for the synthesis of tryptamines, alkaloids, and other complex therapeutic agents. The chloro-substitution at the 5-position provides a key handle for modulating pharmacokinetic and pharmacodynamic properties, making this intermediate particularly valuable.

This guide provides an in-depth, comparative analysis of two robust and reproducible protocols for the synthesis of this compound, starting from the commercially available 5-chloro-1H-indole-3-carbaldehyde.[1][2] We will dissect each methodology, focusing on the underlying chemical principles, experimental causality, and practical considerations to empower researchers to make informed decisions for their synthetic campaigns.

The Common Precursor: 5-chloro-1H-indole-3-carbaldehyde

Both protocols discussed herein utilize 5-chloro-1H-indole-3-carbaldehyde as the starting material. This strategic choice is underpinned by several factors that enhance reproducibility:

  • Commercial Availability: The aldehyde is readily available from multiple chemical suppliers, ensuring a consistent and well-characterized starting point.[1]

  • Stability: As a crystalline solid with a high melting point (213-216 °C), it is stable under standard storage conditions.[1]

  • Activated Position: The aldehyde at the C3 position of the indole ring is primed for nucleophilic attack and subsequent transformations to install the desired acetonitrile functional group.

The overall synthetic approach involves the conversion of the C3-aldehyde group into a cyanomethyl group (-CH₂CN). We will compare two distinct and effective methods for achieving this transformation.

Synthesis_Workflow cluster_p1 Protocol 1: Reductive Cyanation cluster_p2 Protocol 2: Van Leusen Reaction start 5-chloro-1H-indole-3-carbaldehyde p1_reagents 1. NaBH₄ 2. NaCN (MeOH/Formamide) start->p1_reagents One-Pot p2_reagents 1. TosMIC, NaH (DMF) start->p2_reagents product This compound p1_reagents->product p2_reagents->product

Caption: Overall synthetic workflow from the common aldehyde precursor.

Protocol 1: One-Pot Reductive Cyanation

This method, adapted from highly successful syntheses of analogous indole-3-acetonitriles, involves a one-pot, two-step sequence where the aldehyde is first reduced to an alcohol and subsequently converted to the nitrile.[3][4]

Mechanistic Rationale & Causality

The reaction proceeds through an initial reduction of the aldehyde to the corresponding alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. In the same pot, sodium cyanide (NaCN) is then used to displace the hydroxyl group. The success of this one-pot procedure hinges on the solvent system. The use of a methanol-formamide (MeOH/NH₂CHO) mixture has been shown to dramatically improve yields and suppress the formation of undesired byproducts, such as the direct reduction product (5-chloro-3-methylindole).[3] Formamide likely facilitates the reaction by acting as a polar solvent that can stabilize intermediates and potentially participate in the activation of the hydroxyl group for displacement.

Reductive_Cyanation_Mechanism A Aldehyde (R-CHO) B Alcohol Intermediate (R-CH₂OH) A->B NaBH₄ Reduction C Activated Intermediate (e.g., via solvent interaction) B->C Activation D Nitrile Product (R-CH₂CN) C->D NaCN SN2 Displacement

Caption: Simplified mechanism for the one-pot reductive cyanation.

Detailed Experimental Protocol

Safety First: This protocol uses sodium cyanide, which is highly toxic. It must be handled with extreme caution in a well-ventilated fume hood. Any acidification of cyanide waste will produce lethal hydrogen cyanide (HCN) gas. All personnel must be trained in the safe handling of cyanides.

  • Reagents & Equipment:

    • 5-chloro-1H-indole-3-carbaldehyde

    • Methanol (MeOH), anhydrous

    • Formamide (NH₂CHO), anhydrous

    • Sodium borohydride (NaBH₄)

    • Sodium cyanide (NaCN)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere, add 5-chloro-1H-indole-3-carbaldehyde (1.0 eq).

    • Add a 1:1 mixture of anhydrous methanol and anhydrous formamide to dissolve the aldehyde.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium borohydride (approx. 1.3 eq) in small portions. Stir the reaction at room temperature for 1 hour to ensure complete reduction of the aldehyde.

    • To this mixture, carefully add sodium cyanide (approx. 10 eq).

    • Heat the reaction mixture to reflux (approx. 100 °C) and stir for 5-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench by adding brine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or a 5:95 MeOH/CHCl₃ mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: The Van Leusen Reaction with TosMIC

This protocol employs p-toluenesulfonylmethyl isocyanide (TosMIC) in what is known as the Van Leusen reaction. It is a classic and highly reliable method for the direct conversion of aldehydes to nitriles, and a similar procedure has been documented for the synthesis of the 5-nitro analog.[5]

Mechanistic Rationale & Causality

The Van Leusen reaction is a powerful transformation that constructs the nitrile group from the aldehyde carbon and the isocyanide carbon. The mechanism begins with the deprotonation of TosMIC by a strong base, typically sodium hydride (NaH), to form a nucleophilic anion. This anion attacks the aldehyde carbonyl, initiating a cyclization to form an intermediate oxazoline. The key to this reaction's success is the tosyl group, which is an excellent leaving group. Under the reaction conditions, this intermediate collapses, eliminating p-toluenesulfinate and yielding the desired nitrile product. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial to solvate the ionic intermediates and facilitate the reaction.

Detailed Experimental Protocol

Safety First: This protocol uses sodium hydride (NaH), which is a water-reactive and flammable solid. It must be handled under a strictly inert atmosphere. The reaction should be quenched carefully by the slow addition of a proton source.

  • Reagents & Equipment:

    • 5-chloro-1H-indole-3-carbaldehyde

    • p-Toluenesulfonylmethyl isocyanide (TosMIC)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

    • Standard workup and purification equipment

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.

    • Cool the solvent to 0 °C in an ice bath.

    • Carefully add sodium hydride (approx. 2.2 eq) portion-wise.

    • Prepare a solution of TosMIC (approx. 1.1 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 15-30 minutes at room temperature.

    • Prepare a separate solution of 5-chloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF.

    • Add the aldehyde solution dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and quench by the very slow, careful addition of water.

    • Extract the aqueous layer multiple times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Performance Comparison and Data Summary

The choice between these two robust protocols depends on factors such as available equipment, safety infrastructure, and desired throughput. Below is a comparative summary based on reported data for analogous syntheses.

ParameterProtocol 1: Reductive CyanationProtocol 2: Van Leusen (TosMIC)Analysis & Justification
Primary Reagents NaBH₄, NaCNTosMIC, NaHProtocol 1 uses simpler, less expensive reagents. TosMIC is a specialized reagent.
Toxicity/Hazard High: NaCN is acutely toxic.High: NaH is pyrophoric and water-reactive.Both protocols require stringent safety controls. The choice may depend on institutional expertise and safety infrastructure.
Solvent MeOH / FormamideDMFBoth are common polar solvents. Formamide in Protocol 1 helps improve yields.[3]
Temperature Reflux (~100 °C)80 °CBoth require heating, with Protocol 1 running slightly hotter.
Reaction Time 5 - 12 hours2 - 4 hoursThe Van Leusen reaction is typically faster, offering higher throughput.
Reported Yield Excellent (88-95% for analogs)[3]Good to Excellent (yields vary)[5]Protocol 1, when optimized with formamide, demonstrates consistently high yields for a range of indole-3-acetonitriles.[3]
Key Advantage High, reproducible yields; one-pot simplicity.Shorter reaction time; avoids highly toxic cyanide salts directly.Protocol 1's main strength is its documented high yield. Protocol 2's advantage is speed.
Key Disadvantage Use of highly toxic NaCN; longer reaction time.Use of pyrophoric NaH; requires strictly anhydrous conditions.The primary drawback for each protocol is the hazardous nature of a key reagent.

Conclusion and Recommendation

Both the Reductive Cyanation and the Van Leusen Reaction represent viable and reproducible pathways for the synthesis of this compound.

  • For Yield and Simplicity: Protocol 1 (Reductive Cyanation) is highly recommended. The one-pot nature of the reaction and the documented high yields for similar substrates make it an efficient and robust choice, provided the laboratory is fully equipped for the safe handling of sodium cyanide.[3]

  • For Speed and Throughput: Protocol 2 (Van Leusen Reaction) offers a significantly faster transformation. This may be advantageous in a high-throughput or discovery chemistry setting where rapid access to the product is prioritized over maximizing yield on the first attempt. The hazards associated with sodium hydride are significant but are standard in many synthetic labs.

Ultimately, the selection is a project-specific decision. Both methods are well-precedented and, when executed with appropriate care and safety measures, should provide reliable access to the target molecule, empowering further research and development in the synthesis of novel therapeutics.

References

A Researcher's Guide to Navigating Inter-Batch Variability of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Experimental Reproducibility

In the landscape of drug discovery and development, the consistency and purity of starting materials are paramount. For researchers utilizing 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key building block in the synthesis of various pharmacologically active compounds, understanding and mitigating the risks associated with inter-batch variability is not just a matter of good practice—it is fundamental to the integrity and success of their research. This guide provides an in-depth comparison of hypothetical batches of this crucial reagent, offering objective, data-driven insights and actionable protocols for its qualification.

The seemingly minor differences between batches of a chemical reagent can have significant and often unforeseen consequences in a research setting. These can range from altered reaction kinetics and yield to the formation of unexpected byproducts, ultimately leading to inconsistent results and hindering the progress of research projects.[1][2] In the context of drug development, such variability can have even more severe repercussions, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, a robust strategy for managing critical reagents is essential to ensure the reliability and reproducibility of experimental data.[5]

This guide will delve into the potential sources of variability in commercially available this compound, provide detailed experimental protocols for its comprehensive analysis, and present a comparative analysis of three hypothetical commercial batches.

Understanding the Sources of Variability

Inter-batch variability in chemical reagents like this compound can stem from a multitude of factors inherent to the manufacturing process.[4][6] These can include:

  • Synthetic Route: Different suppliers may employ distinct synthetic pathways to produce the same compound. These routes can involve different starting materials, intermediates, and reaction conditions, each introducing a unique impurity profile.[4] For instance, a common route to indole-3-acetonitriles involves the nucleophilic substitution of a gramine intermediate, which can lead to residual starting materials or byproducts from the Mannich reaction.[7][8]

  • Purification Methods: The effectiveness and type of purification techniques used, such as recrystallization or chromatography, can vary significantly between manufacturers and even between batches from the same manufacturer. This can result in differing levels and types of residual impurities.[2]

  • Storage and Handling: The stability of this compound can be affected by storage conditions. The indole ring, for example, is susceptible to oxidation, and the acetonitrile group can undergo hydrolysis, leading to degradation products over time.[9]

Experimental Protocols for Quality Assessment

To ensure the suitability of a new batch of this compound for its intended application, a series of analytical tests should be performed. The following protocols provide a framework for a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of a chemical compound and quantifying any impurities.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

    • Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.

Causality: The C18 column provides excellent separation for moderately polar compounds like indole derivatives. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry coupling.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate Batch_Comparison cluster_A Batch A cluster_B Batch B cluster_C Batch C A_Purity Purity: 99.5% A_Impurities Impurities: Minor, Unidentified A_Appearance Appearance: White Decision Decision Point: Which batch to use? A_Appearance->Decision High Purity, Clean Profile B_Purity Purity: 97.8% B_Impurities Impurities: Significant, Starting Material B_Appearance Appearance: Yellowish B_Appearance->Decision Low Purity, Identified Contaminant C_Purity Purity: 98.9% C_Impurities Impurities: Moderate, Potential Oxidation C_Appearance Appearance: Off-white C_Appearance->Decision Good Purity, Potential Stability Issues

References

Safety Operating Guide

Proper Disposal of 2-(5-chloro-1H-indol-3-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a halogenated indole compound. By adhering to these procedures, you will mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Essential Safety Precautions

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]
Eye Irritation Causes serious eye irritation.[3]
Halogenated Compound Poses environmental hazards and requires specific disposal to prevent the formation of toxic byproducts during incineration.[7][8][9][10]
Nitrile Compound Can release hydrogen cyanide upon decomposition or reaction with strong acids or bases.
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles with side shields or a face shield.[8][11]

  • Chemical-resistant gloves (nitrile rubber is a common recommendation).[7][8][12]

  • A laboratory coat .[7][8]

  • Closed-toe shoes .[8]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[13][14][15] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[7][8]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical for safety, environmental protection, and often, cost-effective disposal.[1]

  • Designated Waste Stream: this compound is both a halogenated organic compound and a nitrile . It must be collected in a designated "Halogenated Organic Waste" container.[7][8][10] Do not mix it with non-halogenated waste.[9][16]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle, that is in good condition and has a secure, leak-proof cap.[13] The container must be clearly labeled for the collection of halogenated organic waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: If disposing of the pure, solid compound, collect it in a designated solid waste container.

    • Contaminated Materials: Any materials contaminated with this compound, such as weighing boats, contaminated gloves, or absorbent pads from a spill cleanup, should also be placed in the designated solid halogenated organic waste container.

    • Solutions: If the compound is in a solvent, the entire solution should be disposed of in the liquid halogenated organic waste stream. Note that mixing non-halogenated solvents with halogenated waste will require the entire mixture to be treated as halogenated waste.[16]

Step 2: Labeling and Documentation

Accurate and thorough labeling of hazardous waste is a regulatory requirement and essential for safe handling and disposal.[9][13]

  • Hazardous Waste Tag: Affix a "Hazardous Waste" tag to the container as soon as the first waste is added.[9]

  • Complete Chemical Information: Clearly write the full chemical name, "this compound," and its concentration or estimated quantity on the tag.[10] List all components of a mixture, including solvents, with their approximate percentages.

  • Hazard Identification: Indicate the relevant hazards on the label, such as "Toxic" and "Flammable" if in a flammable solvent.[9]

Step 3: Safe Storage of Waste

Proper storage of hazardous waste pending pickup is crucial to prevent accidents and ensure a safe laboratory environment.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[9]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[9][13][16] Open containers are a common regulatory violation and a significant safety hazard.

  • Segregation from Incompatibles: Store the halogenated waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[11] Specifically, keep it separate from acidic waste streams to prevent any potential reaction with the nitrile group.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Request Pickup: Once the waste container is nearly full (around 75-80% capacity to allow for expansion), or if you are generating waste infrequently, schedule a waste pickup with your EHS office.[9]

  • Professional Disposal: The waste will be transported by trained personnel to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][17] The typical disposal method for halogenated organic compounds is high-temperature incineration with flue gas scrubbing to neutralize acidic gases produced during combustion.[1][10]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spills:

    • Small Spills: For a small spill within a chemical fume hood, use an inert absorbent material (such as vermiculite, sand, or a commercial spill kit) to contain and absorb the material.[9][11] Place the absorbed material and any contaminated cleaning supplies into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.

    • Large Spills: For a large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's EHS or emergency response team.[9][16]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[11][16] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air.[3][11] If they are not breathing, administer artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste waste_type Is the waste solid, liquid, or contaminated material? start->waste_type collect_solid Collect in a designated container for SOLID Halogenated Organic Waste waste_type->collect_solid Solid or Contaminated Material collect_liquid Collect in a designated container for LIQUID Halogenated Organic Waste waste_type->collect_liquid Liquid Solution label_container Affix a Hazardous Waste Tag. Clearly label with full chemical name, constituents, and hazards. collect_solid->label_container collect_liquid->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep container closed. label_container->store_waste check_full Is the container ~75% full? store_waste->check_full check_full->store_waste No schedule_pickup Contact Environmental Health & Safety (EHS) to schedule a waste pickup. check_full->schedule_pickup Yes end Professional Disposal by Licensed Facility schedule_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Framework

The management and disposal of hazardous waste are governed by strict regulations to protect human health and the environment.[13][15] In the United States, these regulations are primarily enforced by:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[13][14][15] This includes generation, transportation, treatment, storage, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[18][19][20] This plan must include procedures for the safe handling and disposal of hazardous chemicals.

It is the responsibility of every researcher and laboratory to be aware of and comply with both federal and their institution-specific guidelines for hazardous waste management.[13][18]

By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 2-(5-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(5-chloro-1H-indol-3-yl)acetonitrile. Moving beyond a simple checklist, we delve into the causality behind each procedural step, creating a self-validating system of safety that builds trust and ensures user protection. The information herein is synthesized from authoritative safety data sheets for structurally analogous compounds and common laboratory solvents, establishing a robust framework for risk mitigation.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

To establish the appropriate level of personal protective equipment, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not fully established, we can infer its risk profile by examining its structural components: the indoleacetonitrile core and the common solvents used in its handling, such as acetonitrile.

  • Indole-3-acetonitrile Analogs: Safety data for related compounds like 1H-Indole-3-acetonitrile indicates that they are harmful if swallowed and cause serious eye irritation.[1][2] Skin contact may lead to inflammation, itching, or redness.[2]

  • Acetonitrile (Common Solvent/Reagent): Acetonitrile is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye irritation.[3][4][5][6] Chronic exposure can affect the central nervous system.[7] Critically, in the body or under fire conditions, acetonitrile can metabolize or decompose to produce highly toxic hydrogen cyanide gas.[8][9]

Therefore, this compound must be handled as a substance with acute oral toxicity, potential for severe eye damage, and dermal toxicity, compounded by the hazards of any solvents used. The primary routes of exposure to mitigate are inhalation, skin contact, eye contact, and ingestion.

Core PPE Requirements: Your First Line of Defense

All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection:

    • What: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, due to the risk of severe eye irritation and potential splashes, chemical splash goggles are strongly recommended.[1] For procedures with a higher risk of splashing (e.g., large-volume transfers, cleaning spills), a full-face shield should be worn in addition to goggles.[12][13]

    • Why: This combination protects against direct splashes from hazardous liquids and prevents vapors from irritating the eyes. Standard eyeglasses are insufficient.[13]

  • Hand Protection:

    • What: Wear double-layered nitrile gloves. The outer glove should have an extended cuff that covers the sleeve of the lab coat.

    • Why: Nitrile gloves provide good resistance against solvents like acetonitrile.[11] Double-gloving is a critical practice when handling potent or poorly characterized compounds. It provides a backup barrier in case the outer glove is compromised. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected, as chemicals can eventually permeate even resistant materials.[13]

  • Body Protection:

    • What: A flame-resistant lab coat with long sleeves and a fully fastened front is required. For larger scale operations or situations with a high splash potential, a chemically resistant apron over the lab coat is advised.

    • Why: This protects the skin on the arms and body from accidental contact and spills. Flame-resistant material is crucial when working with flammable solvents like acetonitrile.

  • Respiratory Protection:

    • What: When handling the solid powder outside of a containment device or if there is a risk of aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary. An N95 particulate respirator may be sufficient for weighing powders, but if significant vapors are expected (e.g., during a spill), a full-face or half-mask air-purifying respirator with organic vapor cartridges is required.[13][14][15]

    • Why: Engineering controls like fume hoods are the primary method of protection. Respirators are used when these controls are insufficient to keep airborne concentrations below safe limits.[12]

Operational Plans: Integrating Safety into Your Workflow

The level of PPE required can be adjusted based on the specific task and the scale of the operation. The following table provides guidance for common laboratory procedures.

ActivityEngineering ControlsRequired Personal Protective Equipment (PPE)Rationale / Key Considerations
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves, Lab Coat, Safety GogglesMinimizes inhalation of fine powder. Ensure the balance is decontaminated after use.
Preparing Solutions Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (recommended)Protects against splashes and vapor inhalation during solvent handling and dissolution. Acetonitrile is highly flammable; keep away from ignition sources.[4][6]
Running Reactions / Transfers Chemical Fume HoodDouble Nitrile Gloves, Lab Coat, Chemical Splash GogglesStandard procedure for active chemical manipulation. Ensure all glassware is properly secured.
Small-Scale Spill Cleanup (<100 mL) Chemical Fume Hood (if feasible)Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, Chemically Resistant Boot CoversRequires enhanced protection due to direct handling of concentrated material. Ensure spill kit is readily available.
Large-Scale Spill Cleanup (>100 mL) Evacuate Area, VentilateSelf-Contained Breathing Apparatus (SCBA), Fully Encapsulating Chemical SuitThis is a major incident requiring a specialized emergency response team. Do not attempt to clean without proper training and Level A/B protection.[14][15][16]
Protocol: Donning and Doffing PPE for Safe Handling

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Fasten lab coat completely.

    • Put on inner gloves.

    • Put on chemical splash goggles and/or face shield.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This process is designed to contain contaminants.

    • Remove outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

    • Remove lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

    • Remove face shield and/or goggles.

    • Remove inner gloves using the same technique as the outer gloves.

    • Wash hands thoroughly with soap and water.[1][2]

Emergency and Disposal Plans

Spill Management Workflow

In the event of a small-scale spill inside a fume hood, the following workflow should be initiated immediately.

Spill_Response cluster_prep Immediate Actions cluster_ppe Protection cluster_cleanup Contain & Clean cluster_disposal Final Steps spill Spill Occurs alert Alert Colleagues & Assess Situation spill->alert ppe Don Additional PPE (Face Shield, Apron) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Spark-Proof Tools contain->collect dispose Place in Sealed Hazardous Waste Container collect->dispose decon Decontaminate Area & Doff PPE dispose->decon wash Wash Hands Thoroughly decon->wash

Caption: Workflow for a small-scale chemical spill response.

Waste Disposal
  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container. Do not overfill waste bags or containers.

  • Chemical Waste: Unused compound and solutions containing this compound must be disposed of as hazardous chemical waste.[2] Follow your institution's specific guidelines for chemical waste segregation and disposal. Never dispose of this chemical down the drain.[11][17]

By adhering to these rigorous, evidence-based protocols, you create a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.